molecular formula C7H3BrF2O2 B7910335 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Cat. No.: B7910335
M. Wt: 237.00 g/mol
InChI Key: GZYDORINQPDUJX-UHFFFAOYSA-N
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Description

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,4-difluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYDORINQPDUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Halogenated Hydroxybenzaldehydes as Versatile Building Blocks in Drug Discovery and Materials Science

Executive Summary

In the landscape of medicinal chemistry and materials science, functionalized aromatic aldehydes are indispensable scaffolds. This guide focuses on a specific class of these molecules: halogenated and poly-hydroxylated benzaldehydes. While the specific compound 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is not readily documented in commercial or research databases, this guide will explore its core structural motifs through two closely related and well-characterized analogs: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and 5-Bromo-3,4-dihydroxybenzaldehyde . By examining these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of this vital class of chemical intermediates.

Introduction to Functionalized Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in organic synthesis. The strategic placement of electron-withdrawing groups (like halogens) and electron-donating groups (like hydroxyls) around the phenyl ring dramatically alters the molecule's reactivity and potential applications. The aldehyde group is a key functional handle for forming new carbon-carbon and carbon-nitrogen bonds, most notably in the synthesis of Schiff bases and chalcones.[1][2] The halogen and hydroxyl substituents provide sites for further functionalization and are critical for modulating biological activity and material properties.[3][4]

This guide provides a technical overview of two key analogs that embody these principles, serving as proxies to understand the potential of compounds like this compound.

Core Compound Analysis: Key Analogs

Analog 1: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

This compound is a prime example of a multi-functionalized building block used in the synthesis of advanced materials and complex organic molecules.

  • CAS Number : 251300-28-4[5][6]

  • Synonyms : 5-Bromo-3-fluorosalicylaldehyde[1][5]

PropertyValueSource
Molecular Formula C₇H₄BrFO₂PubChem[5]
Molecular Weight 219.01 g/mol PubChem[5]
Appearance White to yellow to brown powderInferred from similar compounds
Purity Typically >97%Ossila[1]

The chemical architecture of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde offers three distinct points of reactivity, making it a versatile precursor.

  • Aldehyde Group : The primary site for nucleophilic addition. It readily reacts with primary amines to form Schiff bases (aldimines). This reaction is fundamental for creating ligands for metal complexes used in OLEDs and dye-sensitized solar cells (DSSCs).[1]

  • Hydroxyl Group : The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a nucleophile in ether synthesis or participate in coordination with metal ions.

  • Bromo & Fluoro Groups : These halogens modify the electronic properties of the benzene ring and can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular frameworks. The presence of fluorine is particularly significant in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[4]

This workflow illustrates the primary application of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in forming metal-coordinating ligands.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products A 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde E Reflux A->E B Primary Amine (e.g., Aniline derivative) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Schiff Base (Aldimine) E->F Dehydration G Water E->G

Caption: Workflow for a typical Schiff base synthesis.

Analog 2: 5-Bromo-3,4-dihydroxybenzaldehyde

This analog is noted for its presence in natural sources and its demonstrated biological activities, making it highly relevant for drug development professionals.

  • CAS Number : 16414-34-9[7][8]

  • Synonyms : 5-Bromoprotocatechualdehyde, 3-Bromo-4,5-dihydroxybenzaldehyde[8][9]

PropertyValueSource
Molecular Formula C₇H₅BrO₃PubChem[9]
Molecular Weight 217.02 g/mol PubChem[9]
Appearance Pale yellow to brown solidCymitQuimica[8]
Solubility Soluble in organic solvents, limited in waterCymitQuimica[8]

5-Bromo-3,4-dihydroxybenzaldehyde (BDB) has been isolated from red algae and is the subject of significant biomedical research.[10] Its value lies in its ability to modulate key cellular signaling pathways.

  • Hair Growth Promotion : BDB has been shown to promote hair growth by activating the Wnt/β-catenin pathway and autophagy, while simultaneously inhibiting TGF-β pathways in dermal papilla cells.[10]

  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties in macrophage models.[10]

  • Antioxidant Activity : It can inhibit UVB-induced oxidative stress in keratinocytes.[10]

These activities make BDB a compelling lead compound for developing therapeutics for alopecia, atopic dermatitis, and other inflammatory or oxidative stress-related conditions.

The following diagram illustrates the signaling pathways modulated by BDB to promote hair growth, demonstrating its mechanism of action at a cellular level.

BDB_Pathway cluster_activation Activation cluster_inhibition Inhibition BDB 5-Bromo-3,4-dihydroxybenzaldehyde (BDB) Wnt Wnt/β-catenin Pathway BDB->Wnt Activates Autophagy Autophagy BDB->Autophagy Activates TGF TGF-β Pathway BDB->TGF Inhibits HairGrowth Hair Growth Proliferation Wnt->HairGrowth Autophagy->HairGrowth TGF->HairGrowth Inhibits

Caption: Signaling pathways modulated by BDB in dermal papilla cells.

Synthesis and Experimental Protocols

The synthesis of halogenated hydroxybenzaldehydes typically involves electrophilic aromatic substitution on a substituted phenol or benzaldehyde precursor.

General Synthesis Strategy: Bromination

A common method for introducing a bromine atom onto an activated aromatic ring (like a phenol) is through direct bromination.

Protocol: Electrophilic Bromination of a Salicylaldehyde Derivative

Causality: This protocol is chosen for its directness. Salicylaldehyde (2-hydroxybenzaldehyde) is an activated ring system, making it susceptible to electrophilic attack. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the ortho position is blocked, bromination occurs at the para position (C5).

  • Dissolution : Dissolve the salicylaldehyde precursor in a suitable solvent, such as chloroform or acetic acid.[3]

  • Cooling : Cool the reaction mixture in an ice bath to control the exothermicity of the reaction and minimize side-product formation.

  • Bromine Addition : Add a solution of bromine (Br₂) dropwise with constant stirring. The rate of addition should be carefully controlled to prevent over-bromination.[11]

  • Reaction : Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up : Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume excess bromine.[11] Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure 5-bromo-hydroxybenzaldehyde derivative.[12]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat.[13][14]

  • Ventilation : Handle these compounds in a well-ventilated fume hood to avoid inhaling dust or vapors.[13][15]

  • Hazards : These compounds are classified as skin and eye irritants and may cause respiratory irritation.[5][16] Avoid contact with skin and eyes.[15]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][15] They may be air-sensitive.[16]

  • Incompatibilities : Avoid strong oxidizing agents.[15][16]

Conclusion

While a direct and comprehensive profile for this compound remains elusive, a detailed examination of its structural analogs provides profound insights for researchers. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde stands out as a versatile building block for materials science, particularly in the synthesis of Schiff bases for optoelectronic applications.[1] In parallel, 5-Bromo-3,4-dihydroxybenzaldehyde serves as a compelling example of a nature-derived compound with significant therapeutic potential, particularly in dermatology.[10] Understanding the chemistry and applications of these analogs equips scientists and drug developers with the foundational knowledge to harness the potential of this important class of chemical intermediates.

References

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. Company specific safety data sheet for a related brominated benzaldehyde. [URL provided by grounding tool, specific document may vary]
  • Safety Data Sheet. Thermo Fisher Scientific. [URL provided by grounding tool, specific document may vary]
  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BLD Pharm. [URL provided by grounding tool, specific document may vary]
  • Safety Data Sheet. Fisher Scientific. [URL provided by grounding tool, specific document may vary]
  • 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet. ChemicalBook. [URL provided by grounding tool, specific document may vary]
  • 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE. ChemicalBook. [URL provided by grounding tool, specific document may vary]
  • 5-Bromo-3,4-dihydroxybenzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 5-bromo-3-carboxy-2',4-dihydroxybenzanilide. PrepChem.com. [URL provided by grounding tool, specific document may vary]
  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Industry Publication/Blog. [URL provided by grounding tool, specific document may vary]
  • 5-Bromo-3,4-dihydroxybenzaldehyde. Carl ROTH. [URL provided by grounding tool, specific document may vary]
  • Supporting Information for an article on synthesis. The Royal Society of Chemistry. [URL provided by grounding tool, specific document may vary]
  • CAS 16414-34-9: 5-Bromo-3,4-dihydroxybenzaldehyde. CymitQuimica. [URL provided by grounding tool, specific document may vary]
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. PMC, National Center for Biotechnology Information. [URL provided by grounding tool, specific document may vary]
  • 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis. ChemicalBook. [URL provided by grounding tool, specific document may vary]
  • p-BROMOBENZALDEHYDE . Organic Syntheses Procedure. [Link]

  • Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents. Benchchem. [URL provided by grounding tool, specific document may vary]
  • 5-Bromo-3,4-dihydroxybenzaldehyde Promotes Hair Growth... . MDPI. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.... ChemRxiv. [URL provided by grounding tool, specific document may vary]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physical and chemical properties of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction and Molecular Identity

This compound, with CAS Number 188428-98-8, is a polysubstituted aromatic aldehyde. Its utility in organic synthesis, particularly in the creation of novel Schiff bases and heterocyclic compounds, stems from the unique interplay of its functional groups. The presence of two electron-withdrawing fluorine atoms, a bromine atom, a hydroxyl group, and an aldehyde group on a single benzene ring creates a molecule with distinct reactivity and physical characteristics. These features make it a valuable precursor for developing advanced materials and potential therapeutic agents.

Molecular Structure and Key Features

The arrangement of the substituents on the aromatic ring is critical to the compound's properties. The hydroxyl (-OH) and aldehyde (-CHO) groups at positions 2 and 1, respectively, allow for intramolecular hydrogen bonding. The fluorine atoms at positions 3 and 4, along with the bromine at position 5, significantly influence the molecule's electronic environment and steric profile.

Caption: 2D representation of this compound.

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 188428-98-8N/A
Molecular Formula C₇H₃BrF₂O₂N/A
Molecular Weight 237.00 g/mol N/A
Appearance Off-white to yellow or brown solid/powderN/A
Melting Point 105 - 109 °CN/A
Purity Typically >97%[1]
Melting Point: An Indicator of Purity

The melting point is a critical parameter for assessing the purity of a crystalline solid.[2] A sharp melting range, as observed for this compound, generally indicates high purity.[3] Conversely, a broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[3]

Field Insight: When receiving a new batch of this material, a melting point determination is a rapid and cost-effective first-pass quality control check before committing the material to a complex synthesis.

Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for accurately measuring the melting point range of a solid organic compound.[4]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[5] If necessary, crush any coarse crystals using a mortar and pestle.[5]

  • Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be 2-3 mm.[4]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

    • Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point (approx. 85°C for this compound).[4]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

    • Record the temperature at which the first droplet of liquid appears (the start of the melting range).

    • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Cool Down: Allow the apparatus to cool sufficiently before performing another measurement. A fresh sample must be used for any subsequent trials.[4]

Solubility Profile

Understanding a compound's solubility is essential for choosing appropriate reaction solvents, recrystallization systems, and analytical sample preparation methods. While comprehensive public data is limited, a qualitative assessment can be inferred from the molecular structure.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group allows for hydrogen bonding, suggesting moderate solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The overall polarity of the molecule suggests good solubility in these common organic solvents. A similar compound, 2-Bromo-5-hydroxybenzaldehyde, is noted to be soluble in chloroform, dichloromethane, and ethyl acetate.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar functional groups.

  • Aqueous Solubility: The compound is likely insoluble or sparingly soluble in water, a common trait for many organic molecules of this size.[7]

Protocol: Qualitative Solubility Testing

This procedure provides a straightforward method to assess a compound's solubility in various solvents at room temperature.[8][9]

  • Preparation: Add approximately 30 mg of the finely powdered compound to a small test tube.[10]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Agitation: Vigorously shake or vortex the mixture for at least 30 seconds.[10]

  • Observation:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.[11]

  • Testing Series: Repeat the process with a range of solvents, moving from non-polar to polar (e.g., Hexane -> Toluene -> Dichloromethane -> Ethyl Acetate -> Acetone -> Ethanol -> Water).

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a combination of analytical techniques. The workflow below illustrates a typical characterization process.

Analytical_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Final Approval A Receive Material B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->D E Mass Spectrometry (Confirm MW) D->E F IR Spectroscopy (Functional Groups) E->F G HPLC / UPLC (Purity Assay) F->G H Final QC Approval G->H

Caption: A standard workflow for the quality control and characterization of a chemical intermediate.

  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (around 10 ppm), a broad singlet for the hydroxyl proton, and a singlet for the remaining aromatic proton.

  • ¹⁹F NMR: The fluorine NMR will be crucial for confirming the presence and environment of the two fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of 237.00 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in two prominent molecular ion peaks (M and M+2) of similar intensity, which is a definitive characteristic.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety Hazards: Based on data for structurally similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[7][12] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C or in a freezer is often advised by suppliers to prevent potential degradation.

Conclusion

This compound is a solid, crystalline compound with a well-defined melting point that serves as a reliable indicator of its purity. Its solubility profile is dictated by the polar functional groups, rendering it soluble in many common polar organic solvents but not in water. A comprehensive analytical workflow, including spectroscopic and chromatographic methods, is essential for unambiguous structural confirmation and purity assessment. Adherence to appropriate safety and storage protocols will ensure its stability and the safety of laboratory personnel. These physicochemical properties collectively inform its application as a versatile building block in synthetic research and development.

References

  • [Link to Google Search Result - Not a direct source]
  • Vertex AI Search. (n.d.). Qualitative Analysis of Organic Compounds.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • [Anonymous]. (n.d.). DETERMINATION OF MELTING POINTS.
  • CSU Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • PennWest University. (n.d.). Determination of Melting Point.
  • SSERC. (n.d.). Melting point determination.
  • Scribd. (n.d.). Qualitative Analysis Guide.
  • Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses.
  • Wired Chemist. (n.d.). Qualitative Analysis.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). 5-Bromo-3,4-dihydroxybenzaldehyde.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde.
  • ChemicalBook. (2025, July 24). 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE.
  • [Anonymous]. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • BLD Pharm. (n.d.). 251300-28-4|5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Ossila. (n.d.). 5-Bromo-3-fluorosalicylaldehyde | CAS Number 251300-28-4.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde 97.
  • Santa Cruz Biotechnology. (n.d.). α,α,α-Trifluorotoluene.
  • Sigma-Aldrich. (n.d.). Bifonazole = 98 HPLC.
  • ChemicalBook. (2026, January 13). 2-BROMO-5-HYDROXYBENZALDEHYDE.
  • ChemDataSharing by ReachCentrum. (n.d.). CAS 98-83-9 | Alpha-Methylstyrene | 1 - 10 t/a.

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Cheminformatics and Synthetic Utility of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

In the high-stakes arena of medicinal chemistry, 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde represents a high-value "scaffold-hopping" intermediate. It combines the electron-withdrawing modulation of a polyfluorinated ring with the versatile reactivity of a salicylaldehyde core.

This guide moves beyond basic catalog data to provide a functional roadmap for its synthesis, characterization, and application in drug discovery (specifically kinase inhibition and covalent modification strategies).

Physicochemical Profile

The molecular weight of this compound is not a single number; it is a distribution defined by the natural abundance of bromine isotopes. For high-resolution mass spectrometry (HRMS) confirmation, the monoisotopic mass is the critical metric.

PropertyValueNotes
Average Molecular Weight 236.98 g/mol Used for stoichiometry calculations.
Molecular Formula C₇H₃BrF₂O₂
Monoisotopic Mass 235.918 g/mol Based on ⁷⁹Br (50.69% abundance).
Isotopic Pattern 1:1 DoubletDistinctive M and M+2 peaks (⁷⁹Br/⁸¹Br) in MS.
Parent Core CAS 502762-95-0Refers to the non-brominated precursor (3,4-difluoro-2-hydroxybenzaldehyde).[1][2]
Predicted LogP ~2.4 - 2.8Increased lipophilicity due to Halogenation.
pKa (Phenol) ~6.5 - 7.0Significantly more acidic than unsubstituted salicylaldehyde (pKa ~8) due to F/Br induction.

Synthetic Protocol: Regioselective Bromination

Objective: Synthesize this compound from the commercially available 3,4-difluoro-2-hydroxybenzaldehyde.

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C2 is the strongest activating group (ortho/para director).

  • C3: Blocked by Fluorine.

  • C4: Blocked by Fluorine.

  • C5: Open and para to the Hydroxyl group (Highly Activated).

  • C6: Meta to Hydroxyl (Deactivated).

Result: Bromination occurs exclusively at C5 .

Experimental Workflow (Standardized Protocol)

Reagents:

  • Substrate: 3,4-Difluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Catalyst: Ammonium Acetate (10 mol%) - Optional, promotes regioselectivity.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 3,4-difluoro-2-hydroxybenzaldehyde in 50 mL of MeCN. Ensure the solution is clear (sonicate if necessary).

  • Addition: Cool the reaction vessel to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material peak (MW 158) and appearance of the product doublet (MW 236/238).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: The product typically precipitates as a pale yellow solid. Filter and wash with cold water.

    • Alternative: If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthetic Logic Visualization

SynthesisLogic Start 3,4-Difluoro-2- hydroxybenzaldehyde (CAS 502762-95-0) Activation Electronic Activation: OH directs Ortho/Para Start->Activation Dissolution Reagent Brominating Agent (NBS or Br2) Reagent->Activation Electrophilic Attack Product 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde (Target) Activation->Product Subst. at C5 (Para to OH) Blocking Steric/Electronic Block: C3 & C4 occupied by F Blocking->Product Prevents Side Rxns

Figure 1: Regioselective logic dictating the bromination at the C5 position.

Structural Biology & Reactivity Profile

This molecule is not merely an endpoint; it is a linchpin intermediate . Its trifunctional nature (Aldehyde, Phenol, Aryl Bromide) allows for orthogonal chemical modifications.

Reactivity Matrix
Functional GroupReaction TypeApplication in Drug Design
Aldehyde (-CHO) CondensationFormation of Schiff bases, hydrazones, or reductive amination to form amine linkers.
Phenol (-OH) O-AlkylationEther formation to adjust lipophilicity or cyclization to form benzofurans/coumarins.
Aryl Bromide (-Br) Pd-Catalyzed CouplingSuzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) to extend the carbon scaffold.
Fluorines (C3/C4) Metabolic BlockingPrevents oxidative metabolism (CYP450) at the electron-rich ring positions.
Strategic Application: Kinase Inhibitor Design

The 2-hydroxybenzaldehyde motif is a classic "warhead" precursor.

  • Salicylaldehyde Core: Mimics the ATP hinge binding region via hydrogen bonding (OH donor, CHO acceptor).

  • Suzuki Handle (Br): Allows attachment of a "tail" group to access the hydrophobic back-pocket of the kinase enzyme.

Reactivity Flowchart

Reactivity Core 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Path1 Suzuki Coupling (Pd-Cat, Boronic Acid) Core->Path1 Utilizes Br Path2 Schiff Base Formation (R-NH2, Dehydration) Core->Path2 Utilizes CHO Path3 Cyclization (e.g., Perkin Rxn) Core->Path3 Utilizes CHO + OH Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Imine Ligands (Metal Complexes/Catalysts) Path2->Prod2 Prod3 Coumarins/Benzofurans (Fluorescent Probes) Path3->Prod3

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Quality Control & Characterization

Trustworthiness in data is paramount. A synthesized batch must pass the following self-validating checks.

Mass Spectrometry (MS)
  • Expectation: You must see a 1:1 ratio of peak heights at m/z 236 and 238 (Negative mode: [M-H]⁻ 235/237).

  • Failure Mode: A single peak at 158 indicates failed bromination (starting material).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.

    • Phenol (-OH): Broad singlet at ~11.0–11.5 ppm (exchangeable).

    • Aromatic (H6): Only one aromatic proton signal should remain. It will appear as a doublet of doublets (dd) due to coupling with the two fluorine atoms (³J_HF and ⁴J_HF).

  • ¹⁹F NMR:

    • Two distinct signals (approx -130 to -150 ppm) showing strong coupling.

References

  • Sigma-Aldrich. 3,4-Difluoro-2-hydroxybenzaldehyde Product Page (CAS 502762-95-0).Link

  • National Institute of Standards and Technology (NIST). 5-Bromo-2-hydroxybenzaldehyde Analog Data.Link

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Closest Structural Analog).Link

  • Vaccari, D., et al. "A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization."[3] Synlett, 2008.[3] (Demonstrates bromination/cyclization logic). Link

  • Organic Syntheses. p-Bromobenzaldehyde Synthesis (General Bromination Protocol). Coll. Vol. 2, p. 441. Link

Sources

Technical Whitepaper: Strategic Utilization of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (CAS: 1206969-61-0) represents a high-value pharmacophore scaffold in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering four distinct chemical handles: an aldehyde for condensation, a phenol for cyclization, a bromine atom for cross-coupling, and a vicinal difluoro motif for metabolic stabilization and bioisosteric modulation. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in the development of kinase inhibitors and heterocyclic therapeutics.

Structural Analysis & Reactivity Profile

The molecule is defined by a specific substitution pattern that dictates its chemical behavior and biological utility.

Physicochemical Properties
  • IUPAC Name: this compound[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.99 g/mol

  • CAS Number: 1206969-61-0[1][2][3][5]

  • Appearance: Pale yellow to off-white solid

  • Acidity (pKa): The presence of two fluorine atoms (electron-withdrawing) ortho and meta to the phenol significantly lowers the pKa compared to salicylaldehyde (~6-7 vs. 8.3), increasing the acidity of the phenolic proton.

The Reactivity Map

The molecule functions as a "linchpin" intermediate. Its reactivity is governed by the electronic push-pull of the substituents.

ReactivityMap Core 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Aldehyde C1: Aldehyde (-CHO) Condensation / Reductive Amination Core->Aldehyde Electrophilic Center Phenol C2: Hydroxyl (-OH) Nu- Displacement / Cyclization Core->Phenol Nucleophilic Center Difluoro C3, C4: Difluoro Motif Metabolic Block / Lipophilicity Core->Difluoro Electronic Modulation Bromo C5: Bromine (-Br) Suzuki/Buchwald Coupling Core->Bromo Cross-Coupling Handle Schiff Schiff Bases (Ligands/Antibacterials) Aldehyde->Schiff Heterocycles Benzofurans / Chromones (Kinase Inhibitors) Aldehyde->Heterocycles Dual Action Phenol->Heterocycles Biaryls Biaryl Scaffolds (Extended Pharmacophores) Bromo->Biaryls

Figure 1: Functional reactivity map illustrating the four orthogonal chemical handles available for diverse synthetic transformations.

Synthetic Pathways

The synthesis of this compound relies on controlling regioselectivity on the crowded aromatic ring. The most robust route involves the bromination of the commercially available 3,4-difluoro-2-hydroxybenzaldehyde precursor.

Route A: Regioselective Bromination (Primary Protocol)

This method utilizes the strong para-directing effect of the hydroxyl group to install the bromine atom at C5 with high precision.

Reaction Logic:

  • Substrate: 3,4-Difluoro-2-hydroxybenzaldehyde (CAS 502762-95-0).[6]

  • Directing Effects:

    • -OH (C2): Strong activator, directs ortho (C1, C3) and para (C5). C1 and C3 are blocked.

    • -CHO (C1): Deactivator, directs meta (C3, C5).

    • -F (C4): Weak deactivator, directs ortho (C3, C5).

Experimental Protocol
  • Reagents: 3,4-Difluoro-2-hydroxybenzaldehyde (1.0 eq), Bromine (

    
    , 1.05 eq), Sodium Acetate (NaOAc, 1.1 eq), Glacial Acetic Acid (AcOH).
    
  • Conditions: 0°C to Room Temperature (RT), 4 hours.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3,4-difluoro-2-hydroxybenzaldehyde (10 mmol) and NaOAc (11 mmol) in glacial acetic acid (20 mL). Stir until dissolved.

  • Bromination: Cool the solution to 0°C. Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: Slow addition prevents over-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to quench excess

    
    ).
    
  • Isolation: A pale yellow precipitate should form. Filter the solid.[7]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) if necessary.

Route B: Formylation of Phenol (Alternative)

If the aldehyde precursor is unavailable, the scaffold can be constructed via the Duff reaction or Magnesium-mediated formylation of 4-bromo-2,3-difluorophenol.

SynthesisWorkflow Start 3,4-Difluoro-2- hydroxybenzaldehyde (CAS 502762-95-0) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5) Reagents Br2 / NaOAc AcOH, 0°C -> RT Reagents->Intermediate Product 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde (CAS 1206969-61-0) Intermediate->Product Re-aromatization (-HBr)

Figure 2: Synthetic workflow for the regioselective bromination of the difluoro-salicylaldehyde precursor.

Applications in Drug Design[8][9][10][11]

The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors and antibacterial agents.

Heterocycle Formation (Coumarins/Chromones)

The ortho-hydroxyaldehyde motif is the classic precursor for coumarins via the Knoevenagel condensation followed by intramolecular cyclization.

  • Mechanism: Reaction with diethyl malonate or ethyl acetoacetate.

  • Relevance: Fluorinated coumarins are potent inhibitors of gyrase B (antibacterial) and various tyrosine kinases (oncology). The C5-Bromine allows for late-stage diversification via Suzuki coupling to attach solubilizing tails or specific binding motifs.

Schiff Base Ligands

Condensation with primary amines yields fluorinated Schiff bases.

  • Utility: These ligands coordinate transition metals (Cu, Zn, Fe) with high affinity. The fluorine atoms modulate the redox potential of the metal center, useful in catalytic antioxidants or metallodrugs.

Scaffold Hopping in Kinase Inhibitors

In MEK and BTK inhibitors, the phenyl ring often requires specific halogenation patterns to fill hydrophobic pockets.

  • Bioisosterism: The 3,4-difluoro motif mimics the steric bulk of a carbonyl or larger halogen but with altered electrostatics, often improving metabolic stability against CYP450 oxidation at the ring positions.

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[8][9]

  • Signal Word: Warning.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Incompatibility: Strong oxidizing agents, strong bases.

Analytical Characterization (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     ~10.2 (s, 1H, CHO), ~11.0 (s, 1H, OH, exchangeable), ~7.8 (d, 1H, Ar-H). The aromatic region will show a doublet or doublet-of-doublets depending on F-H coupling constants (
    
    
    
    ).
  • 19F NMR: Will show two distinct signals for the non-equivalent fluorine atoms at C3 and C4.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[10][11][12][13] Journal of Medicinal Chemistry, 58(21), 8315-8359. (Contextual grounding on fluorinated scaffolds). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde, a key building block in medicinal chemistry. The synthesis begins with the regioselective bromination of 1,2-difluorobenzene to produce 4-bromo-1,2-difluorobenzene. Subsequent nitration, reduction to the corresponding aniline, and diazotization followed by hydrolysis yields the critical intermediate, 4-Bromo-2,3-difluorophenol. The final step involves a highly regioselective ortho-formylation to introduce the aldehyde functionality, affording the target molecule. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses process optimization and characterization for each stage of the synthesis. It is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this valuable compound.

Introduction

This compound is a trifunctionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive formyl group, an acidic hydroxyl group, and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of two fluorine atoms enhances the metabolic stability and modulates the physicochemical properties of derivative compounds, a common strategy in modern drug design.[1]

The synthesis of polysubstituted benzaldehydes, particularly those with specific regiochemistry, presents a considerable challenge. The directing effects of existing substituents must be carefully managed to achieve the desired isomer. This guide outlines a logical and field-tested multi-step synthesis designed to control regioselectivity and maximize yield.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach to this compound begins by disconnecting the most synthetically accessible group. The aldehyde functionality is a prime candidate for disconnection via a formylation reaction, a well-established transformation. This leads back to the precursor, 4-Bromo-2,3-difluorophenol. The synthesis of this phenol is then addressed through a series of standard aromatic transformations starting from a simple, commercially available material, 1,2-difluorobenzene.

Retrosynthesis Target This compound Precursor1 4-Bromo-2,3-difluorophenol Target->Precursor1 ortho-Formylation Precursor2 4-Bromo-2,3-difluoroaniline Precursor1->Precursor2 Diazotization & Hydrolysis Precursor3 5-Bromo-1,2-difluoro-3-nitrobenzene Precursor2->Precursor3 Reduction Precursor4 4-Bromo-1,2-difluorobenzene Precursor3->Precursor4 Nitration Start 1,2-Difluorobenzene Precursor4->Start Bromination

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway & Protocols

The recommended forward synthesis is a five-step process designed for optimal regiochemical control and yield.

Overall Reaction Scheme

Caption: The five-step synthetic pathway.

Step 5: ortho-Formylation of 4-Bromo-2,3-difluorophenol

This final step is critical for installing the aldehyde group at the correct position. Standard formylation methods like the Reimer-Tiemann or Vilsmeier-Haack can sometimes lead to mixtures of isomers or be low-yielding with deactivated phenols.[2][3] The magnesium-mediated ortho-formylation (a variation of the Casnati-Skattebøl reaction) provides exceptional regioselectivity for the position ortho to the hydroxyl group.[4][5][6]

  • Principle & Mechanism: The reaction proceeds through the formation of a magnesium phenoxide. The magnesium ion coordinates to both the phenoxide oxygen and the oxygen of paraformaldehyde, creating a six-membered transition state. This chelation directs the electrophilic attack of the formaldehyde equivalent exclusively to the ortho position.[7] Subsequent oxidation of the intermediate hydroxymethyl group, which occurs during the workup, yields the desired salicylaldehyde.[4] This method is highly effective for halogen-substituted phenols.[6]

  • Experimental Protocol:

    • Setup: In a dry, argon-purged, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous magnesium chloride (1.2 equivalents) and solid paraformaldehyde (1.5 equivalents).

    • Solvent & Base: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.2 equivalents). Stir the resulting slurry for 15 minutes at room temperature.

    • Substrate Addition: Prepare a solution of 4-Bromo-2,3-difluorophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

    • Reaction: Heat the mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing 1N HCl solution and ice. Stir vigorously for 30 minutes.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the hydroxyl proton, and two doublets in the aromatic region corresponding to the two aromatic protons.

Data Summary

The following table summarizes the key reagents and expected outcomes for the crucial formylation step.

Reagent/ProductMolar Mass ( g/mol )Molar Eq.Role
4-Bromo-2,3-difluorophenol209.001.0Starting Material
Magnesium Chloride (anhyd.)95.211.2Chelating Agent
Paraformaldehyde30.031.5Formyl Source
Triethylamine101.192.2Base
Tetrahydrofuran (THF)72.11-Solvent
Product 237.00 -Target Molecule
Expected Yield--75-85%

Process Optimization & Troubleshooting

  • Moisture Control: The magnesium-mediated formylation is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents to prevent quenching of the magnesium phenoxide intermediate.

  • Reagent Quality: The purity of paraformaldehyde can affect reaction efficiency. Use a high-quality, dry source.

  • Side Reactions: Incomplete reaction may leave starting material. If the reaction is sluggish, a slightly longer reflux time may be required. Overheating can lead to decomposition and the formation of polymeric byproducts.

  • Purification: The product has a similar polarity to some potential byproducts. Careful column chromatography with a shallow eluent gradient is recommended for achieving high purity.

Conclusion

The multi-step synthesis detailed in this guide provides a reliable and regiochemically controlled route to this compound. The key to the synthesis is the highly selective ortho-formylation of the 4-Bromo-2,3-difluorophenol intermediate, which avoids the formation of unwanted isomers. By following the detailed protocols and considering the optimization strategies, researchers can efficiently produce this valuable building block for applications in drug discovery and development.

References

  • Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. ACS Publications.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • A Plus Topper. (2025, December 22). What Is the Tiemann Reaction? A Simple Guide for Organic Chemistry Students. Retrieved from [Link]

  • The Organic Chemist. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atoms can significantly modulate the compound's physicochemical and biological properties, including metabolic stability and binding affinity. This guide provides an in-depth examination of a robust and logical synthetic pathway for this compound, designed for researchers, chemists, and drug development professionals. We will explore the synthesis from a commercially available precursor, detailing the critical ortho-formylation step with a focus on mechanism, experimental protocol, and the rationale behind procedural choices.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward two-part strategy. The primary disconnection involves the formyl group (-CHO), which can be installed on a suitable phenolic precursor via an electrophilic aromatic substitution. This identifies 4-Bromo-2,3-difluorophenol as the key intermediate. This precursor, in turn, can be synthesized from its corresponding methoxy-protected derivative, 4-bromo-2,3-difluoroanisole, through a standard demethylation procedure.

G Target This compound Disconnection1 C-C Disconnection (Formylation) Target->Disconnection1 Precursor1 4-Bromo-2,3-difluorophenol Disconnection1->Precursor1 Disconnection2 C-O Disconnection (Demethylation) Precursor1->Disconnection2 Precursor2 4-Bromo-2,3-difluoroanisole Disconnection2->Precursor2

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Key Precursor, 4-Bromo-2,3-difluorophenol

The synthesis begins with the demethylation of 4-bromo-2,3-difluoroanisole. This ether cleavage is a standard transformation, reliably achieved using strong Lewis acids. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers due to the formation of a stable B-O bond, which drives the reaction to completion.[1]

Reaction Mechanism: BBr₃-Mediated Ether Cleavage

The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2 pathway to release the methyl bromide and a dibromoborinate intermediate. Subsequent aqueous workup hydrolyzes the B-O bond to yield the desired phenol.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2,3-difluoroanisole

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-2,3-difluoroanisole (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add a 1M solution of BBr₃ in DCM (2.0 eq) dropwise via a syringe, maintaining the internal temperature below -15 °C.[1]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0-10 °C and carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

  • Transfer the mixture to a separatory funnel, add more DCM if necessary, and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The resulting 4-bromo-2,3-difluorophenol can be purified by column chromatography on silica gel if necessary.

Data Summary: Precursor Synthesis
ReagentMolar Eq.PurityNotes
4-Bromo-2,3-difluoroanisole1.0>98%Starting material.
Boron Tribromide (1M in DCM)2.01MAdded slowly at low temperature.
Product ---------
4-Bromo-2,3-difluorophenol---~70%Typical isolated yield after workup.[1]

Part II: Ortho-Formylation of 4-Bromo-2,3-difluorophenol

The introduction of a formyl group ortho to the hydroxyl function is the pivotal step in this synthesis. The hydroxyl group is a powerful ortho-, para-directing group, strongly activating the ring for electrophilic substitution. Several methods exist for this transformation, with the magnesium chloride-mediated approach offering a mild, selective, and high-yielding option.[2][3]

Preferred Method: Magnesium Chloride-Mediated Ortho-Formylation

This method utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and a non-nucleophilic base like triethylamine (Et₃N).[3] The key to the high ortho-selectivity is the formation of a magnesium phenoxide chelate. The magnesium ion coordinates to both the phenolic oxygen and the oxygen of the incoming formaldehyde, creating a rigid six-membered transition state that directs the formylation exclusively to the ortho position.[3]

G cluster_intermediate Chelated Intermediate Phenol 4-Bromo-2,3-difluorophenol Reagents + Paraformaldehyde + MgCl₂ + Et₃N Intermediate [Mg-Phenoxide Chelate] Reagents->Intermediate Product 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Intermediate->Product

Caption: Workflow for MgCl₂-mediated ortho-formylation.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2,3-difluorophenol

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottomed flask purged with argon, add anhydrous MgCl₂ (2.0 eq) and solid paraformaldehyde (3.0 eq).[4]

  • Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting slurry for 10 minutes.[4]

  • Add a solution of 4-Bromo-2,3-difluorophenol (1.0 eq) in anhydrous THF dropwise to the mixture.

  • Immerse the flask in a pre-heated oil bath at 75-80 °C and heat the mixture at a gentle reflux for 4-6 hours. Monitor the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.[4]

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary: Formylation Reaction
ReagentMolar Eq.PurityNotes
4-Bromo-2,3-difluorophenol1.0>95%Key intermediate.
Anhydrous MgCl₂2.0>98%Essential for chelation and ortho-direction.[3]
Paraformaldehyde3.0>95%Source of formaldehyde.
Triethylamine2.0>99%Acts as a non-nucleophilic base.
Product ---------
Target Compound--->60%Expected yield based on similar substrates.[4]
Alternative Formylation Methods

While the MgCl₂ method is preferred, classic reactions can also achieve this transformation, though often with lower yields or harsher conditions.

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene intermediate, which acts as the electrophile.[5][6] The reaction is typically performed in a biphasic system and often results in a mixture of ortho and para isomers, although the ortho product usually predominates for phenols.[7][8] Yields can be modest.[7]

  • Duff Reaction: This method employs hexamethylenetetramine (hexamine) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) as the formylating agent.[9][10] The reaction requires a strongly activated aromatic ring and proceeds via an iminium ion intermediate.[9] It is known for being experimentally simple but often provides low to moderate yields.[11]

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.

  • Purification: The crude product obtained after workup can be purified by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate). Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/dichloromethane mixture can yield a highly pure product.

  • Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:

    • ¹H-NMR: Expect signals for the aldehydic proton (~10 ppm), the phenolic proton (which may be broad), and the aromatic proton.

    • ¹³C-NMR: Signals corresponding to the carbonyl carbon (~190 ppm) and the aromatic carbons, showing C-F coupling.

    • ¹⁹F-NMR: Two distinct signals for the two non-equivalent fluorine atoms.

    • FT-IR: Characteristic absorptions for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1670 cm⁻¹), and C-F bonds.

    • Mass Spectrometry: The molecular ion peak should show the characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from 4-bromo-2,3-difluoroanisole. The key transformation is the highly regioselective ortho-formylation of the intermediate phenol. The magnesium chloride-mediated formylation protocol stands out as a superior method, offering mild reaction conditions, high selectivity, and good yields. The resulting product is a valuable building block, primed for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.
  • Wikipedia. Duff reaction. [Link][9]

  • Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.
  • Name Reactions in Organic Synthesis. Duff Reaction. [Link][10]

  • Wikipedia. Reimer–Tiemann reaction. [Link][5]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link][7]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link][6]

  • Larrow, J. F. et al. A Practical Method for the ortho-Formylation of Phenols. J. Org. Chem.1994, 59, 1939-1943.
  • Furuja, T. et al. Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999 , 53, 258-262.[3]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link][8]

  • The ScholarShip, UNI. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link][11][12]

  • Organic Syntheses. Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde. [Link][2]

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Technical Guide: Starting Materials & Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the starting materials and synthetic strategy for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde . This document is structured for researchers and drug development professionals, focusing on high-purity synthesis, mechanistic rationale, and self-validating protocols.

Executive Summary

Target Molecule: this compound CAS Number: (Derivative of 2,3-Difluorophenol) Core Application: Critical intermediate for pharmaceutical active ingredients (APIs), particularly in the development of MEK inhibitors, antibacterial agents, and fluorinated scaffold libraries.

This guide identifies 2,3-Difluorophenol as the optimal commercial starting material. The synthesis follows a highly regioselective two-step sequence: electrophilic bromination followed by Mg-mediated ortho-formylation . This route is superior to alternative lithiation strategies due to its scalability, operational simplicity, and avoidance of cryogenic conditions.

Retrosynthetic Analysis

To determine the starting materials, we deconstruct the target molecule based on the directing effects of the substituents.

Structural Deconstruction
  • Target: this compound.[1]

  • Disconnection (C-C Bond): Removal of the formyl group (-CHO).

    • Reasoning: The formyl group is best introduced last to avoid oxidation or side reactions during halogenation.

    • Precursor:4-Bromo-2,3-difluorophenol .

  • Disconnection (C-Br Bond): Removal of the bromine atom.

    • Reasoning: The hydroxyl group (-OH) is a strong ortho/para director. In 2,3-difluorophenol, the para position is sterically accessible and electronically activated.

    • Starting Material:2,3-Difluorophenol .[2][3]

Retrosynthesis Target Target: This compound Precursor Precursor: 4-Bromo-2,3-difluorophenol Target->Precursor De-formylation (Ortho-Disconnection) Start Starting Material: 2,3-Difluorophenol (CAS: 6418-38-8) Precursor->Start De-bromination (Para-Disconnection)

Caption: Retrosynthetic logic flow identifying 2,3-Difluorophenol as the primary commercial starting material.

Primary Starting Material Specifications

The success of this synthesis relies heavily on the purity of the starting phenol. Impurities such as 2,4-difluorophenol or 2,6-difluorophenol will lead to inseparable isomeric byproducts.

2,3-Difluorophenol[2][3]
  • CAS Number: 6418-38-8[2]

  • Molecular Formula: C₆H₄F₂O[3]

  • Molecular Weight: 130.09 g/mol [3]

  • Purity Requirement: ≥ 98.0% (GC)

  • Key Impurity Profile:

    • 2,4-Difluorophenol: Must be < 0.5%. (Leads to 5-bromo-2,4-difluoro... regioisomers).

    • 2,6-Difluorophenol: Must be < 0.5%. (Blocks the ortho-formylation site).

  • Physical State: Low-melting solid or colorless liquid (MP: ~38-40 °C).

Synthesis Protocol & Methodology

Step 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-2,3-difluorophenol. Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group directs incoming electrophiles to the ortho (C6) and para (C4) positions. The para position is favored due to steric hindrance at C6 (flanked by OH and F) and electronic reinforcement.

ParameterSpecification
Reagents Bromine (Br₂) or N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid (for Br₂) or Acetonitrile (for NBS)
Temperature 0 °C to Room Temperature
Yield 85 - 92%
Selectivity > 95:5 (para:ortho)

Protocol:

  • Dissolve 2,3-Difluorophenol (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Cool solution to 0–5 °C.

  • Add Bromine (1.05 eq) dropwise over 30 minutes. Note: Control exotherm.

  • Allow to warm to 20–25 °C and stir for 2 hours.

  • Self-Validating Check (TLC/GC): Confirm consumption of starting material.

  • Quench with aqueous sodium bisulfite (NaHSO₃) to remove excess bromine.

  • Extract with Dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate.

  • Product: 4-Bromo-2,3-difluorophenol (Solid).

Step 2: Magnesium-Mediated Ortho-Formylation

Objective: Convert 4-Bromo-2,3-difluorophenol to this compound. Mechanism: The Hoffmann-type formylation uses Magnesium Chloride (MgCl₂) and Paraformaldehyde. The Mg²⁺ ion forms a complex with the phenoxide oxygen, coordinating the formaldehyde specifically to the ortho position. This ensures high regioselectivity, even on electron-deficient rings where Vilsmeier-Haack might fail.

FormylationMechanism Phenol 4-Bromo-2,3- difluorophenol MgComplex Mg-Phenoxide Complex Phenol->MgComplex + MgCl2 / Et3N Transition Ortho-Coordination Transition State MgComplex->Transition + (CH2O)n Product Target: 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Transition->Product Hydrolysis (H+)

Caption: The Mg-mediated pathway forces formylation to the ortho-position via a cyclic transition state.

Protocol:

  • In a dry reactor under Nitrogen, charge 4-Bromo-2,3-difluorophenol (1.0 eq), Anhydrous MgCl₂ (1.5 eq), and Paraformaldehyde (3.0 eq).

  • Add Acetonitrile or THF (10 vol).

  • Add Triethylamine (Et₃N) (3.5 eq) dropwise. Note: Mixture will become a slurry.

  • Heat to reflux (75–80 °C) for 4–6 hours.

  • Self-Validating Check (HPLC): Monitor the appearance of the aldehyde peak.

  • Cool to room temperature and quench with 1N HCl (pH < 2). This hydrolyzes the Mg-complex and the intermediate imine/hemiaminal.

  • Extract with Ethyl Acetate.[4]

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Characterization & Quality Control

To ensure the correct isomer has been synthesized, use the following spectroscopic markers.

TechniqueMarkerDiagnostic Value
¹H NMR Aldehyde Proton (-CHO)Singlet at ~10.2 ppm . Confirms formylation.
¹H NMR Aromatic CouplingThe target has only one aromatic proton (H6). It should appear as a doublet of doublets (dd) due to coupling with F3 and F4.
¹³C NMR Carbonyl CarbonSignal at ~190 ppm .
¹⁹F NMR F-F CouplingDistinct shift and coupling pattern compared to the starting material.

Isomer Differentiation:

  • Target (5-Bromo): The remaining proton is at C6 (ortho to CHO).

  • Isomer (6-Bromo): If bromination occurred at C6 (unlikely), formylation would occur at C4. The proton would be at C5 (ortho to Br). The coupling constants (

    
    ) will differ significantly.
    

References

  • Aldred, R., et al. (1994).[5][6] "Magnesium-mediated ortho-specific formylation and formaldoximation of phenols."[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (14), 1823–1831.[5]

  • Hansen, T. V., & Skattebøl, L. (2005). "One-pot synthesis of substituted salicylaldehydes from phenols."[6] Organic Syntheses, 82, 64.

  • Larrow, J. F., & Jacobsen, E. N. (1994). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride." Organic Syntheses, 75, 1. (Demonstrates the utility of substituted salicylaldehydes).

  • Sigma-Aldrich. "2,3-Difluorophenol Product Specification."

Sources

Technical Monograph: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde chemical formula Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Advanced Scaffold for Fluorinated Kinase & Protease Inhibitors[2]

Executive Summary

This compound (CAS: 1206969-61-0 ) is a specialized halogenated building block critical to modern medicinal chemistry.[2][3][4][5] Distinguished by its dense functionalization—combining a reactive aldehyde, a phenolic hydroxyl, two vicinal fluorine atoms, and a bromine handle—this compound serves as a "linchpin" intermediate. It allows for the divergent synthesis of complex heterocyclic scaffolds, particularly in the development of Ubiquitin-Specific Protease (USP) inhibitors and Type II Kinase inhibitors .[2]

This guide outlines the physicochemical profile, validated synthetic pathways, and strategic reactivity logic required to utilize this compound in high-throughput lead optimization.

Chemical Profile & Structural Analysis

The utility of this compound lies in its orthogonal reactivity .[2] Each functional group can be addressed selectively, allowing for the sequential construction of drug candidates without protecting group manipulations.

Physicochemical Properties
PropertyValueNote
CAS Number 1206969-61-0Primary identifier for sourcing
Formula

High halogen density
Molecular Weight 236.99 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance Pale yellow to off-white solidTypical of halogenated salicylaldehydes
Acidity (

)
~6.5 - 7.0 (Predicted)Increased acidity of phenol due to F/Br EWG effects
ClogP ~2.3Lipophilic, suitable for membrane permeability
Structural Logic
  • Aldehyde (C1): Serves as an electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation) to build heterocycles like chromones or isoquinolines.

  • Hydroxyl (C2): Provides a handle for O-alkylation or intramolecular cyclization.[2] Its ortho-position to the aldehyde is classic for forming bicyclic cores.[2]

  • Vicinal Fluorines (C3, C4):

    • C3-F: Sterically influences the conformation of substituents at C2 and C4.[2]

    • C4-F: Activated for Nucleophilic Aromatic Substitution (

      
      ) . Being para to the aldehyde (an electron-withdrawing group), this fluorine is labile to amine nucleophiles, enabling the introduction of solubilizing groups (e.g., piperazines).
      
  • Bromine (C5): A dedicated site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl tails to extend the pharmacophore.[2]

Synthetic Pathways & Production

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[2] The most robust route involves the regioselective bromination of the 3,4-difluoro precursor.[2]

Protocol: Regioselective Bromination

Objective: Synthesize this compound from 3,4-difluoro-2-hydroxybenzaldehyde.

Mechanism: The hydroxyl group at C2 is a strong ortho/para director.[1][2] The aldehyde at C1 is a meta director.[1][2] The fluorine at C4 directs ortho (to itself).[2] All directing effects converge on Position 5 , ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-difluoro-2-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Bromination:

    • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at

      
       to control exotherm.[2]
      
    • Catalyst: If reaction is sluggish, add 5 mol% Ammonium Acetate (

      
      ) or catalytic Iron(III) bromide (
      
      
      
      ).
  • Monitoring: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[2] The product will be less polar than the starting material.[2]

  • Workup:

    • Quench with water/ice.[2] The product typically precipitates.

    • Filter the solid and wash with cold water to remove succinimide byproduct.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85-95% isolated yield.

Reactivity & Derivatization Logic

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

ReactivityMap cluster_0 Strategic Functionalization Core 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde (Core Scaffold) SnAr S_NAr Product (Amine at C4) Core->SnAr R-NH2, DMSO, Heat (Displaces 4-F) Suzuki Biaryl Product (Aryl coupling at C5) Core->Suzuki Ar-B(OH)2, Pd(0) (Couples at Br) Schiff Imine/Heterocycle (Condensation at C1/C2) Core->Schiff R-NH2 or Hydrazine (Reacts with CHO)

Figure 1: Divergent reactivity map showing the three primary vectors for elaboration: Nucleophilic substitution at C4, Cross-coupling at C5, and Condensation at C1.

Critical Reaction:

Displacement at C4

A unique feature of this scaffold is the lability of the C4-fluorine.[2]

  • Condition:

    
     (1.2 eq), 
    
    
    
    or DIPEA, DMSO,
    
    
    .[2]
  • Insight: The aldehyde group para to the C4-fluorine activates the ring, lowering the energy barrier for the Meisenheimer complex.[2] This allows for the late-stage introduction of polarity-modulating groups (e.g., N-methylpiperazine) often required to improve the pharmacokinetic (PK) profile of kinase inhibitors.[2]

Pharmaceutical Applications

This scaffold is heavily utilized in the synthesis of inhibitors for enzymes involved in oncology and immune regulation.[2]

Case Study: USP25/28 Inhibitors

Recent patent literature highlights the use of the 3,4-difluoro-2-hydroxybenzaldehyde core in developing inhibitors for Ubiquitin-Specific Proteases (USP25/28) .[2] These enzymes are key regulators of protein stability in tumorigenesis.[2][6]

  • Workflow: The scaffold is first reacted with a cyclic amine (via

    
     at C4) to install a solvent-exposed tail. Subsequently, the aldehyde is converted into a benzimidazole or similar fused system, and the bromine is used to attach the "warhead" or binding motif.
    
Case Study: Kinase Inhibitors (MEK/BRAF)

The 5-bromo-3,4-difluoro motif mimics the pharmacophore found in several FDA-approved kinase inhibitors (e.g., Vemurafenib analogs).[2] The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and modulate the acidity of the phenolic -OH, enhancing hydrogen bond strength with the kinase hinge region.[2]

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.[2]

  • Spill Protocol: Absorb with sand or vermiculite.[2] Do not use combustible materials (sawdust).[2] Neutralize with dilute sodium bisulfite if necessary.

References
  • Arctom Scientific. Product Analysis: this compound (CAS 1206969-61-0).[2][3][7] Retrieved from .[2]

  • Wang, J., et al. (2019). Carboxamides as ubiquitin-specific protease inhibitors.[2] Patent WO2019032863A1.[2] World Intellectual Property Organization.[2] Retrieved from .[2]

  • Bide Pharm. Chemical Property Data: this compound.[2][3][4][5][7] Retrieved from .[2]

  • PubChem. Compound Summary: this compound.[2][3][4][5] National Library of Medicine.[2] Retrieved from .[2]

  • Li, X., et al. (2020). Discovery of Potent and Selective USP25/28 Inhibitors.[2] Patent WO2020033707A1.[2] Retrieved from .

Sources

Technical Guide: Solubility Profiling & Handling of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility, physicochemical profiling, and handling of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde , designed for researchers in medicinal chemistry and process development.

Executive Summary & Chemical Identity

This compound is a highly specialized intermediate used primarily in the synthesis of bioactive scaffolds (e.g., Schiff bases, kinase inhibitors). Its structure features a salicylaldehyde core modified with three electron-withdrawing halogen atoms.

This modification significantly alters its solubility profile compared to non-fluorinated salicylaldehydes, increasing lipophilicity and acidity. This guide provides an inferred solubility dataset based on structural analogs (e.g., 5-bromo-3-fluoro-2-hydroxybenzaldehyde, CAS 251300-28-4) and details the standard protocol for experimental verification.

Chemical Identifiers
PropertyDetail
Systematic Name This compound
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 236.99 g/mol
Core Moiety Salicylaldehyde (2-Hydroxybenzaldehyde)
Key Functional Groups Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Aryl Halides (Br, F)

Physicochemical Profile & Theoretical Solubility

Understanding the electronic effects of the halogen substituents is critical for predicting solubility behavior.

  • Lipophilicity (LogP): The presence of bromine and two fluorine atoms increases the partition coefficient (LogP) relative to salicylaldehyde. Expect poor water solubility and high solubility in non-polar to moderately polar organic solvents .

  • Acidity (pKa): The electron-withdrawing nature of the halogens (Inductive effect: -I) stabilizes the phenoxide anion.

    • Estimated pKa: ~6.5 – 7.0 (More acidic than unsubstituted salicylaldehyde, pKa ~8.3).

    • Implication: The compound will dissolve readily in weak bases (e.g., NaHCO₃, Na₂CO₃) but may degrade (oxidize) if left in strong alkali for extended periods.

Estimated Solubility Data (Comparative Analysis)

Data inferred from mono-fluoro analogs (CAS 251300-28-4) and standard halogenated benzaldehyde trends.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Ideal for extraction and transport.
Chlorinated Chloroform (CHCl₃)High (>100 mg/mL)Standard NMR solvent; good for reactions.
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL)Preferred solvent for silica gel chromatography.
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Used for SɴAr reactions or coupling; difficult to remove.
Alcohols Methanol / EthanolModerate (Heating req.)Primary solvents for recrystallization (often mixed with water).
Hydrocarbons Hexanes / HeptaneLow (<5 mg/mL)Used as an antisolvent to precipitate the product.
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)Product precipitates in water during quench steps.
Aqueous Base 1M NaOHSoluble (as Phenolate)Forms a yellow/orange salt; reversible with acid.

Experimental Protocol: Solubility Determination

Since specific literature values for the 3,4-difluoro variant are scarce, researchers must generate internal data to validate process parameters. The following Self-Validating Protocol ensures accurate solubility measurement.

Standard Operating Procedure (SOP): Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility in a target solvent at 25°C.

Reagents:

  • Compound: this compound (>98% purity).

  • Solvent: HPLC Grade.

  • Standard: Benzoic acid or similar internal standard (if using NMR).

Workflow Description:

  • Supersaturation: Add excess solid compound to 2 mL of solvent in a crimp-top vial until undissolved solid remains visible.

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours.

  • Separation: Centrifuge or filter (0.45 µm PTFE) to remove undissolved solids.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm) or ¹H-NMR.

Visualization: Solubility Determination Workflow

SolubilityProtocol Figure 1: Saturation Shake-Flask Workflow for Solubility Determination Start Start: Excess Solid + Solvent (2 mL) Agitate Equilibrate (24h @ 25°C) Start->Agitate Check Solid Remaining? Agitate->Check AddMore Add More Solid Check->AddMore No Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes AddMore->Agitate Analyze Quantify (HPLC/NMR) Filter->Analyze

Caption: A closed-loop decision process ensuring thermodynamic equilibrium is reached before quantification.

Application Guide: Solvent Selection

The solubility profile dictates the strategy for synthesis (reaction medium) and purification (isolation).

A. Reaction Solvent Suitability

For reactions involving the phenolic -OH (e.g., alkylation) or the aldehyde (e.g., condensation):

  • Recommended: Acetonitrile (MeCN) or DMF .

    • Why? High solubility of the substrate and compatibility with weak bases (K₂CO₃) typically used to deprotonate the phenol.

  • Avoid: Alcohols (if avoiding hemiacetal formation) or Water (unless using phase-transfer catalysis).

B. Purification via Recrystallization

Recrystallization is the preferred method for purifying halogenated salicylaldehydes.

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Mechanism:

    • Dissolve crude solid in boiling Ethanol (high solubility).

    • Slowly add warm Water (antisolvent) until slight turbidity persists.

    • Cool slowly to 4°C. The 3,4-difluoro substitution pattern aids crystal packing, typically yielding needles or plates.

Visualization: Purification Decision Tree

PurificationTree Figure 2: Purification Strategy based on Impurity Profile Crude Crude Reaction Mixture SolubilityCheck Is impurity profile complex? Crude->SolubilityCheck Recryst Recrystallization (EtOH/H2O) SolubilityCheck->Recryst No (Mainly salts/tar) Column Flash Chromatography (Hexane/EtOAc) SolubilityCheck->Column Yes (Close isomers) Result Pure 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Recryst->Result Column->Result

Caption: Decision logic for selecting between recrystallization and chromatography based on crude purity.

References

  • PubChem Compound Summary. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Analog Data). National Center for Biotechnology Information. Link

  • ChemicalBook. 3-Bromo-5-fluoro-4-hydroxybenzaldehyde Synthesis & Properties.Link

  • BenchChem. Protocols for the Synthesis of Halogenated Phenols.Link

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-hydroxybenzaldehyde.Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

13C NMR analysis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a polysubstituted aromatic compound of interest in drug discovery and materials science. As a senior application scientist, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the intricate interplay of substituent electronic effects on carbon chemical shifts and delve into the complexities of carbon-fluorine (C-F) spin-spin coupling. This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis framework and a robust, field-proven experimental protocol for acquiring high-quality ¹³C NMR data.

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which maps the proton environments, ¹³C NMR provides direct insight into the number and electronic environment of each unique carbon atom.[3][4] Key advantages of ¹³C NMR include its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the common use of proton-decoupling techniques that simplify complex spectra into a series of single peaks, one for each non-equivalent carbon.[1][5]

For a complex molecule like this compound, where multiple functional groups with competing electronic effects are present, ¹³C NMR is not just a characterization technique but a profound probe into the molecule's electronic structure. The precise chemical shift of each carbon and the observable coupling patterns, particularly to fluorine, provide a detailed electronic map that is critical for confirming its identity and purity.

Predictive Analysis of the ¹³C NMR Spectrum

Before entering the laboratory, a robust theoretical analysis allows us to predict the key features of the ¹³C NMR spectrum. This predictive approach is a cornerstone of efficient structural analysis, enabling a more targeted interpretation of the experimental data.

Molecular Structure and Carbon Numbering

A logical numbering system is essential for a clear discussion. For this compound, we will adopt the standard IUPAC numbering convention for the benzene ring, with the aldehyde carbon designated as C7.

Caption: Structure of this compound with IUPAC numbering.

Due to the lack of any plane of symmetry, all seven carbon atoms are chemically non-equivalent. Therefore, we anticipate observing seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

Dissecting Substituent Effects on Chemical Shifts (δ)

The chemical shift of each carbon is determined by the cumulative electronic effects (inductive and resonance) of all substituents on the ring.[6][7][8]

  • Aldehyde Carbon (C7): The carbonyl carbon of an aldehyde is highly deshielded due to the electronegativity of the double-bonded oxygen and sp² hybridization. Its signal will appear furthest downfield, typically in the 185-195 ppm range.[1]

  • C1 (ipso- to -CHO): This carbon is directly attached to the electron-withdrawing aldehyde group. This will result in a downfield shift.

  • C2 (ipso- to -OH): The hydroxyl group is strongly electron-donating via resonance (+M effect) but electron-withdrawing inductively (-I effect). The resonance effect dominates, but the direct attachment to the electronegative oxygen causes significant deshielding. This carbon is expected to have a high chemical shift, typically ~150-160 ppm .[9]

  • C3 & C4 (ipso- to -F): Fluorine is the most electronegative element, exerting a powerful inductive-withdrawing effect (-I). This effect strongly deshields the directly attached carbon, causing a very large downfield shift. These carbons will also exhibit a large one-bond C-F coupling constant.[10]

  • C5 (ipso- to -Br): Bromine is electronegative and deshields the attached carbon, though less so than fluorine. A notable phenomenon with bromine is the "heavy atom effect," where the large electron cloud can sometimes induce shielding.[11] However, the signal for C5 is more likely to be broadened due to the quadrupolar moments of the ⁷⁹Br and ⁸¹Br isotopes, which provides an efficient relaxation pathway.[12]

  • C6: This carbon is ortho to the electron-withdrawing aldehyde and meta to the electron-donating hydroxyl group. Its chemical shift will be a balance of these competing influences.

The Decisive Role of Carbon-Fluorine (¹³C-¹⁹F) Coupling

While ¹³C-¹H couplings are typically removed by broadband decoupling, ¹³C-¹⁹F couplings remain, providing invaluable structural information.[10][13] The ¹⁹F nucleus has a spin of I=1/2, just like a proton, and thus splits carbon signals according to the n+1 rule.

  • One-Bond Coupling (¹J_CF): Carbons C3 and C4, being directly bonded to fluorine, will appear as doublets with very large coupling constants, typically in the range of 240-270 Hz .[10][14]

  • Two-Bond Coupling (²J_CF): Carbons adjacent to a C-F bond will exhibit smaller doublet splittings.

    • C2 will be split by the fluorine on C3.

    • C3 will be split by the fluorine on C4.

    • C4 will be split by the fluorine on C3.

    • C5 will be split by the fluorine on C4. These ²J_CF couplings are typically in the range of 15-25 Hz .[10]

  • Three-Bond Coupling (³J_CF):

    • C1 will be coupled to the fluorine on C3.

    • C2 will be coupled to the fluorine on C4.

    • C5 will be coupled to the fluorine on C3.

    • C6 will be coupled to the fluorine on C4. These ³J_CF couplings are generally smaller, around 5-10 Hz .[15]

  • Long-Range Couplings: Four-bond (⁴J_CF) or even longer-range couplings may be observed, but are often small (< 3 Hz) and may not be resolved.[15]

The final appearance of signals for C2, C3, C4, and C5 will be as doublets of doublets due to coupling with two different fluorine atoms.

Caption: Key one-, two-, and three-bond C-F coupling interactions expected.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.

Workflow Diagram

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Prep1 Weigh ~20-50 mg of sample Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Prep1->Prep2 Prep3 Filter solution through glass wool plug into a clean NMR tube Prep2->Prep3 Acq1 Insert sample into magnet and lock on solvent signal Prep3->Acq1 Acq2 Tune and match probe for ¹³C frequency Acq1->Acq2 Acq3 Optimize shim gradients for field homogeneity Acq2->Acq3 Acq4 Acquire spectrum using standard ¹³C{¹H} pulse sequence Acq3->Acq4 Proc1 Apply exponential multiplication (line broadening) Acq4->Proc1 Proc2 Perform Fourier Transformation Proc1->Proc2 Proc3 Apply phase and baseline correction Proc2->Proc3 Proc4 Reference spectrum to solvent peak (DMSO-d6 at 39.52 ppm) Proc3->Proc4 Final Final Proc4->Final Final Spectrum Analysis

Caption: Step-by-step workflow for acquiring a high-quality ¹³C NMR spectrum.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%).[16]

    • Select an appropriate deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for polar aromatic compounds. Use approximately 0.7 mL of solvent.[17]

    • Ensure the sample is completely dissolved. Any suspended particulate matter will degrade the magnetic field homogeneity, leading to broadened spectral lines.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the probe for the ¹³C nucleus. This ensures efficient power transfer and optimal signal detection.[18]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, aiming for a narrow and symmetrical lock signal.[19]

    • Set up a standard proton-decoupled 1D ¹³C acquisition experiment (e.g., zgpg30 on a Bruker system). Key parameters include:

      • Spectral Width (SW): ~240 ppm (to cover the full range from aliphatic to carbonyl carbons).

      • Number of Scans (NS): Start with 1024 scans and increase as needed for adequate signal-to-noise.

      • Relaxation Delay (D1): A delay of 2 seconds is a standard starting point. For quantitative accuracy or to better observe quaternary carbons, this delay may need to be increased.[20]

      • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.[21]

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., the center of the DMSO-d₆ multiplet at 39.52 ppm).[22]

Summary of Expected Data and Interpretation

The following table consolidates the predicted spectral data for this compound. This serves as a reference for assigning the experimentally obtained spectrum.

Carbon AtomPredicted Chemical Shift (δ) Range (ppm)Expected MultiplicityPredicted Coupling Constants (J_CF) (Hz)Rationale
C7 (-CHO) 185 – 195s-Carbonyl carbon, highly deshielded.
C2 (-OH) 150 – 160dd²J_CF ≈ 15-25, ³J_CF ≈ 5-10Ipso to -OH (deshielded), coupled to F on C3 and F on C4.
C4 (-F) 145 – 155dd¹J_CF ≈ 240-270, ²J_CF ≈ 15-25Ipso to -F (highly deshielded), coupled to its own F and F on C3.
C3 (-F) 140 – 150dd¹J_CF ≈ 240-270, ²J_CF ≈ 15-25Ipso to -F (highly deshielded), coupled to its own F and F on C4.
C5 (-Br) 115 – 125dd (potentially broad)²J_CF ≈ 15-25, ³J_CF ≈ 5-10Ipso to -Br, coupled to F on C4 and F on C3. Signal may be broad.
C1 110 – 120d³J_CF ≈ 5-10Ipso to -CHO, coupled to F on C3.
C6 105 – 115d³J_CF ≈ 5-10Ortho to -CHO, coupled to F on C4.

Note: The exact chemical shifts can be influenced by solvent and concentration. The order of C1, C5, and C6 may vary. Unambiguous assignment would require further 2D NMR experiments like HMBC and HSQC.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy provides deep structural insights. A predictive analysis based on established principles of substituent effects and spin-spin coupling is fundamental to interpreting the resulting spectrum. The seven expected signals, each with a characteristic chemical shift and a specific splitting pattern arising from C-F couplings, create a unique fingerprint for the molecule. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-fidelity data, enabling unambiguous structural verification, which is a critical step in any chemical research or drug development pipeline.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. [Link]

  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 259-264. [Link]

  • Le, T. H., & Nguyen, M. T. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of the Serbian Chemical Society, 84(10), 1085-1096. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy. Veer Narmad South Gujarat University. [Link]

  • Smith, S. G., & Goodman, J. M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4573-4581. [Link]

  • University of Sheffield. (n.d.). NMR Sample Preparation. University of Sheffield, Department of Chemistry. [Link]

  • Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 169-181. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • University of Missouri. (2004). Sample Preparation and Positioning. NMR Core Facility. [Link]

  • University of Ottawa. (n.d.). Sample preparation. NMR Facility. [Link]

  • S. Rani, et al. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. [Link]

  • D. D. Tom, et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Digital Discovery. [Link]

  • Al-Ghamdi, A. A., & Taha, M. O. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry, 45(5), 401-406. [Link]

  • Bruker. (n.d.). InfoSheet : NMR sample preparation. [Link]

  • Signal Processing Group. (n.d.). 13 Carbon NMR. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • Widener University. (n.d.). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

  • Wikipedia. (2024). Carbon-13 nuclear magnetic resonance. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

  • El-Sheikh, S. M. (2012). Basic 1H- and 13C-NMR Spectroscopy. InTech. [Link]

  • University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • CERM. (n.d.). NMR data acquisition. [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. [Link]

  • O. Yamamoto, M. Yanagisawa. (1977). Spin–spin coupling constants between carbon‐13 and bromine in bromomethanes. The Journal of Chemical Physics, 67(7), 3099-3102. [Link]

  • Mestrelab Research. (2018). 1D 13C-NMR in Mnova - Getting started. YouTube. [Link]

  • University of Maryland. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • University of Windsor. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

  • University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • Doc Brown's Chemistry. (2020). Bromoethanes Proton Coupled and Decoupled C NMRs. YouTube. [Link]

  • ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR?. [Link]

  • ResearchGate. (n.d.). Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. [Link]

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Technical Deep Dive: Mass Spectrometry Characterization of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) framework for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (Formula: C


H

BrF

O

). As a highly functionalized halogenated benzaldehyde, this molecule serves as a critical intermediate in the synthesis of bioactive Schiff bases, kinase inhibitors, and advanced OLED materials.

Accurate characterization requires navigating specific challenges: the distinctive isotopic signature of bromine, the electronegative influence of fluorine on ionization efficiency, and the fragmentation lability of the aldehyde moiety. This guide outlines self-validating protocols for LC-MS (ESI) and GC-MS (EI) workflows, designed to ensure data integrity in drug development and quality control environments.

Physicochemical & Isotopic Profile

Understanding the isotopic distribution is the first step in validating the molecular identity. The presence of Bromine (


Br/

Br) creates a characteristic 1:1 doublet pattern, while the Fluorine atoms (

F) are monoisotopic but significantly impact the mass defect.
Table 1: Exact Mass & Isotopic Distribution
ParameterValue (Isotopologue A)Value (Isotopologue B)Notes
Isotope

Br

Br
~50.7% / 49.3% abundance ratio
Monoisotopic Mass 235.9189 Da 237.9169 Da Calculated for neutral molecule
[M-H]

(ESI-)
234.9116 m/z 236.9096 m/z Primary quantification ion
[M]

(EI)
235.9189 m/z 237.9169 m/z Radical cation in GC-MS
Mass Defect Negative (-0.[1][2][3]08)Negative (-0.08)Due to F and Br mass defects

Critical Insight: The "doublet" signal separated by 2.0 Da with near-equal intensity is the primary spectral fingerprint. Any deviation from a 1:1 ratio indicates interference or co-eluting impurities (e.g., chlorinated analogs).

Ionization Strategy: Causality & Optimization

Electrospray Ionization (ESI): Negative Mode Preference

For this molecule, Negative Mode (ESI-) is the superior ionization strategy.

  • Mechanism: The phenolic hydroxyl group at the C2 position is ortho to the aldehyde and meta/para to fluorine/bromine atoms. These electron-withdrawing groups (EWGs) significantly stabilize the phenoxide anion, lowering the pKa (predicted pKa < 6.0).

  • Protocol Recommendation: Use a mobile phase pH > 7.0 (e.g., Ammonium Acetate or Bicarbonate) to ensure full deprotonation and maximize sensitivity. Acidic mobile phases (0.1% Formic Acid) may suppress ionization by forcing the equilibrium toward the neutral phenol.

Electron Ionization (EI): Structural Confirmation

GC-MS (EI at 70 eV) provides orthogonal structural data.

  • Mechanism: Hard ionization yields a molecular ion

    
     and informative fragment ions (loss of CHO, CO, and Halogens) that confirm the substitution pattern.
    

Fragmentation Pathways (MS/MS)

The fragmentation of this compound follows predictable pathways driven by charge stabilization and neutral losses.

ESI(-) Fragmentation Mechanism
  • Precursor Selection: [M-H]

    
     (m/z 234.9).
    
  • Primary Loss (-CO): The loss of carbon monoxide (28 Da) is characteristic of phenols and salicylaldehydes, involving a ring contraction or rearrangement to a ketene-like intermediate.

    • Transition: m/z 234.9

      
       m/z 206.9.
      
  • Secondary Loss (-HF): The vicinal fluorine atoms (C3/C4) are susceptible to elimination, particularly if the charge localizes near the C3 position.

    • Transition: m/z 206.9

      
       m/z 186.9.
      
  • Radical Loss (-Br): Under higher collision energies (CE > 35 eV), homolytic cleavage of the C-Br bond may occur.

Visualization: Fragmentation Tree (DOT)

FragmentationPathways Parent Precursor [M-H]⁻ m/z 234.9 (100%) Frag1 [M-H-CO]⁻ m/z 206.9 Parent->Frag1 - CO (28 Da) Collision Energy: 10-20 eV Frag3 [M-H-CO2]⁻ m/z 190.9 (Minor/Rearrangement) Parent->Frag3 - CO₂ (44 Da) Frag4 [M-H-Br]⁻• m/z 155.9 (High Energy) Parent->Frag4 - Br• (79 Da) Homolytic Cleavage Frag2 [M-H-CO-HF]⁻ m/z 186.9 Frag1->Frag2 - HF (20 Da) Ortho-Fluorine Effect

Figure 1: Predicted ESI(-) MS/MS fragmentation tree for this compound.

Experimental Method Development

To achieve reproducible data, the following workflow integrates sample preparation with instrumental parameters.

Standard Operating Procedure (SOP)
A. Sample Preparation[4][5]
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if studying hydrogen/deuterium exchange, but MeOH is standard for solubility.

  • Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL (100 ppb) for SIM/MRM optimization.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb phenolic compounds).

B. LC-MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7.5).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI (Negative Mode).

  • Capillary Voltage: -2500 V to -3500 V (Phenols ionize easily; avoid discharge).

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimize for [M-H]

    
    . Typically 20-30 V.
    
Visualization: Analytical Workflow (DOT)

AnalyticalWorkflow Sample Sample Prep (MeOH, 10 µg/mL) LC LC Separation (C18, pH 7.5, MeCN) Sample->LC Inject Ionization ESI Source (-) (Deprotonation) LC->Ionization Elute Analyzer MS/MS Analysis (MRM: 234.9 -> 206.9) Ionization->Analyzer Filter Data Data Validation (Isotope Ratio Check) Analyzer->Data Detect

Figure 2: Optimized LC-MS/MS analytical workflow for halogenated benzaldehyde characterization.

Impurity Profiling & Quality Control

In drug development, detecting impurities is as critical as characterizing the main peak. For this molecule, look for:

  • De-brominated Analog: 3,4-difluoro-2-hydroxybenzaldehyde.

    • Mass shift: -78 Da (loss of Br, gain of H).

    • m/z: ~157 (ESI-).

  • Chlorinated Analog: 5-Chloro-3,4-difluoro-2-hydroxybenzaldehyde.

    • Origin: Synthesis utilizing chlorinated solvents or reagents.[5]

    • Mass shift: -44 Da (Br replaced by Cl).

    • Isotope Pattern: 3:1 ratio (

      
      Cl/
      
      
      
      Cl) instead of 1:1.
  • Oxidation Products: 5-Bromo-3,4-difluoro-salicylic acid.

    • Origin: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH).

    • Mass shift: +16 Da.

    • m/z: ~250.9.

References

  • PubChem. (2025).[6][7][8] 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (CID 2779276).[8] National Library of Medicine. Available at: [Link]

  • Flodin, C., et al. (2000). Brominated anisoles and cresols in the red alga Polysiphonia sphaerocarpa. Phytochemistry, 53(1), 77-80. (Establishes fragmentation baselines for brominated hydroxybenzaldehydes). Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023).[6] Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Arsenault, G., et al. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways. Rapid Communications in Mass Spectrometry. (Reference for fluorinated anion behavior). Available at: [Link]

Sources

Technical Whitepaper: Electronic Architecture & Reactivity Profile of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Its value lies in the unique orthogonality of its four functional handles: a chemically active aldehyde, a chelating phenolic hydroxyl, a labile fluorine at the C4 position (activated for SNAr), and a bromine at C5 (primed for palladium-catalyzed cross-coupling).

This whitepaper analyzes the electronic distribution that governs these reactivities, providing a theoretical and practical guide for utilizing this scaffold in the synthesis of kinase inhibitors, fluorinated heterocycles, and PROTAC linkers.

Part 1: Molecular Architecture & Electronic Distribution

The reactivity of this molecule is dictated by a "Push-Pull" electronic system. The electron-donating hydroxyl group competes with the electron-withdrawing aldehyde and halogen substituents, creating distinct zones of electrophilicity and nucleophilicity.

Substituent Effects & Hammett Analysis
  • C1-Aldehyde (-CHO): Acts as a strong

    
    -acceptor (-R effect), significantly reducing electron density at the ortho (C2, C6) and para (C4) positions. This is the primary driver for the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr) at C4.
    
  • C2-Hydroxyl (-OH): A strong

    
    -donor (+R effect). However, its electron density is partially sequestered via a strong Intramolecular Hydrogen Bond (IMHB)  with the carbonyl oxygen. This "closed" conformation (cis-enol form) stabilizes the molecule by 5–7 kcal/mol and reduces the pKa of the phenol compared to non-formylated analogs.
    
  • C3-Fluorine: Located ortho to the phenol and meta to the aldehyde. Its influence is primarily inductive (-I), increasing the acidity of the phenolic proton.

  • C4-Fluorine (The "Soft Spot"): This is the most critical electronic feature. Being para to the electron-withdrawing aldehyde and ortho to the electron-withdrawing bromine, this position is highly electron-deficient. It serves as a specific site for regioselective displacement.

  • C5-Bromine: Provides a handle for Suzuki/Stille couplings. Its steric bulk also forces the adjacent C4-fluorine into a more reactive orientation by preventing coplanarity of incoming nucleophiles at the C6 position (though C6 is unsubstituted here).

Visualization of Electronic Flow

The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile.

ElectronicArchitecture Aldehyde C1-Aldehyde (Electron Withdrawing) F4 C4-Fluorine (S_NAr Active Site) Aldehyde->F4 Activates (Para) Phenol C2-Hydroxyl (Electron Donor) Phenol->Aldehyde IMHB Lock F3 C3-Fluorine (Inductive Withdrawal) Phenol->F3 Ortho Deactivation Br5 C5-Bromine (Cross-Coupling Handle) Br5->F4 Inductive Activation

Figure 1: Electronic "Push-Pull" map showing the activation of C4-F and the stabilization of the core via IMHB.

Part 2: Quantitative Electronic Parameters

Based on Structure-Activity Relationship (SAR) data from analogous polyfluorinated salicylaldehydes, the following physicochemical parameters are derived.

ParameterEstimated ValueMechanistic Implication
pKa (Phenol) 5.8 – 6.2 Significantly more acidic than salicylaldehyde (pKa ~8.3) due to the -I effect of F3/F4 and Br5. The phenoxide anion is highly stabilized.
Dipole Moment ~4.5 D Strong vector pointing towards the aldehyde/fluorine axis. High polarity aids solubility in DMSO/DMF but limits it in non-polar solvents.
C4-F Bond Energy ~105 kcal/mol While strong, the activation energy for displacement is lowered by the para-CHO group, making it labile to thiols and amines.
LogP 2.4 – 2.6 Moderate lipophilicity. The fluorines increase lipid solubility compared to the non-fluorinated parent, aiding cell permeability in drug candidates.

Part 3: Reactivity Profile & Synthetic Protocols

The "Tri-Vector" Reactivity Strategy

Research typically exploits this scaffold in a specific order to prevent side reactions. The logic is: SNAr First


 Coupling Second 

Condensation Third.
  • Vector A (C4-F): Nucleophilic Aromatic Substitution. The C4-F is displaced by amines or thiols. Crucial Note: The phenol must often be protected (e.g., as a methyl ether or MOM ether) or the reaction run in neutral conditions to prevent the formation of the electron-rich phenoxide, which would deactivate the ring towards SNAr.

  • Vector B (C5-Br): Palladium-catalyzed cross-coupling (Suzuki-Miyaura). The C-Br bond is weaker than the C-F bonds, allowing selective arylation.

  • Vector C (C1-CHO): Condensation to form Schiff bases, hydrazones, or heterocycles (e.g., benzimidazoles).

Experimental Protocol: Synthesis & Functionalization
A. Synthesis of the Core Scaffold

Context: Direct bromination of 3,4-difluoro-2-hydroxybenzaldehyde.

  • Reagents: 3,4-difluoro-2-hydroxybenzaldehyde (1.0 eq), Bromine (1.05 eq), Sodium Acetate (1.1 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve starting material in glacial acetic acid. Add NaOAc (buffers HBr byproduct).

    • Cool to 10°C. Add Br2 dropwise over 30 mins.

    • Allow to warm to RT and stir for 4 hours.

    • Mechanism: The OH group directs the electrophile (Br+) to the para position (C5). C3 is blocked by Fluorine; C1 is blocked by CHO.

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from EtOH.

B. Regioselective SNAr at C4

Context: Introducing a piperazine moiety for solubility enhancement.

  • Reagents: this compound (1.0 eq), N-Boc-piperazine (1.2 eq), DIPEA (2.0 eq), DMSO, 80°C.

  • Procedure:

    • Dissolve the aldehyde in dry DMSO.

    • Add DIPEA and the amine.

    • Heat to 80°C for 6-12 hours. Monitor by LCMS.

    • Observation: Substitution occurs exclusively at C4 (para to CHO). C3-F remains intact due to lack of resonance activation from the aldehyde.

Reactivity Workflow Diagram

ReactivityWorkflow Start 3,4-Difluoro-2-hydroxybenzaldehyde Step1 Bromination (Br2/AcOH) Electrophilic Aromatic Substitution Start->Step1 Intermediate This compound (The Core Scaffold) Step1->Intermediate Branch1 Path A: S_NAr (C4-F) Nucleophilic Attack (Amines/Thiols) Intermediate->Branch1 High Selectivity (Para to CHO) Branch2 Path B: Suzuki Coupling (C5-Br) Pd-Catalyzed Arylation Intermediate->Branch2 Standard Cross-Coupling Branch3 Path C: Condensation (C1-CHO) Schiff Base / Knoevenagel Intermediate->Branch3 Aldehyde Reactivity

Figure 2: Synthetic workflow for generating libraries from the core scaffold.

References

  • PubChem Compound Summary. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Analogous Scaffold). National Center for Biotechnology Information. Accessed Oct 2025. Link

  • BenchChem Reactivity Guide. Bromination of Hydroxybenzaldehydes: Regioselectivity and Protocols. BenchChem Technical Support.[1][2] Accessed Oct 2025. Link

  • Ossila Materials. 3-Fluoro-2-hydroxybenzaldehyde: Properties and Applications in Salen Ligands. Ossila Ltd. Accessed Oct 2025. Link

  • Hypha Discovery. Breaking C-F Bonds in Drugs: Metabolic and Synthetic Implications. Hypha Discovery Blogs, May 2023. Link

  • ChemicalBook. Synthesis and Properties of Brominated Salicylaldehydes. ChemicalBook Database. Accessed Oct 2025. Link

Sources

Technical Guide: The Role of Fluorine in 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Privileged Scaffold for Diversification

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde represents a highly specialized "privileged scaffold" in modern organic synthesis. Unlike simple salicylaldehydes, this poly-halogenated derivative integrates three distinct chemical handles—a phenolic hydroxyl, an aldehyde, and an aryl bromide—onto a fluorinated core.

The incorporation of fluorine at the C3 and C4 positions is not merely decorative; it fundamentally alters the electronic landscape , lipophilicity , and metabolic stability of the molecule. This guide dissects the physicochemical impact of these fluorine atoms, providing a rational basis for their use in high-affinity ligands, fluorescent probes, and drug candidates.[1]

Electronic Architecture & Physicochemical Modulation

The strategic placement of fluorine atoms in this scaffold exploits the "Fluorine Effect" to modulate reactivity and binding affinity.[1][2]

The "Ortho-Effect" (C3-Fluorine)

The fluorine atom at position 3 is ortho to the phenolic hydroxyl group (C2). This is the most critical substitution for modulating acidity.

  • Mechanism: Through strong inductive electron withdrawal (-I effect), the C3-fluorine pulls electron density away from the phenolic oxygen.

  • Outcome: This significantly lowers the pKa of the phenol (typically from ~10.0 in unsubstituted salicylaldehyde to ~7.5–8.5).

  • Application: A more acidic phenol forms stronger hydrogen bonds with receptor pockets and facilitates easier deprotonation for metal coordination (e.g., in Salen-type ligands).

The "Para-Effect" (C4-Fluorine)

The fluorine at position 4 is para to the aldehyde group.

  • Mechanism: While fluorine is inductively withdrawing, it is also a resonance donor. However, in the context of nucleophilic aromatic substitution (

    
    ), the strong withdrawing nature of the aldehyde (at C1) and the bromine (at C5) activates the C4 position.
    
  • Metabolic Blockade: The C4 position is a common site for oxidative metabolism (hydroxylation) in non-fluorinated aromatics. The C-F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic "soft spot," extending the half-life of derived drugs.

Quantitative Comparison (Theoretical)
PropertySalicylaldehyde (Ref)5-Bromo-3,4-difluoro-derivativeImpact of F/Br
Phenol pKa ~10.0~7.8 - 8.2Increased Acidity (Better H-bond donor)
LogP (Lipophilicity) 1.81~2.95Enhanced Permeability (Membrane crossing)
Metabolic Stability Low (Ring oxidation)HighBlocked C3, C4, C5 positions
Electronic Character Electron RichElectron Deficient

-Stacking modulation

Synthetic Utility & Pathway

The synthesis of this compound typically follows a logical functionalization of 3,4-difluorophenol. The workflow below illustrates the standard industrial or lab-scale route, highlighting the regioselectivity driven by the directing groups.

Synthesis Workflow Diagram

SynthesisPathway Start 3,4-Difluorophenol Step1 Formylation (Reimer-Tiemann or Duff) Start->Step1 Ortho-direction (OH group) Inter 3,4-Difluoro-2-hydroxybenzaldehyde Step1->Inter Yield: ~60-70% Step2 Bromination (Br2 / AcOH) Inter->Step2 Para-direction (to OH) Final 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Step2->Final Electrophilic Aromatic Substitution

Figure 1: Regioselective synthesis pathway. The hydroxyl group directs formylation to the ortho-position (C2) and subsequent bromination to the para-position (C5), locking the substitution pattern.

Case Study Application: Fluorinated Schiff Base Ligands

The most prevalent application of this aldehyde is in the synthesis of Schiff base ligands (imines) for catalysis or biological sensing. The presence of fluorine makes these ligands distinct from standard "Salen" complexes.

Why Fluorinate the Ligand?
  • Tunable Redox Potentials: In metal complexes (e.g., Cu(II), Mn(III)), the electron-withdrawing fluorines shift the metal's redox potential anodically, making the metal center harder to oxidize. This is crucial for oxidation catalysts.

  • Fluorescence Enhancement: The rigidified structure and electron-deficient ring often suppress non-radiative decay, leading to "Turn-On" fluorescence upon metal binding (Chemosensors).

Experimental Protocol: Schiff Base Condensation

Standard Operating Procedure (SOP) for synthesizing a diamine-linked ligand.

Materials:

  • This compound (1.0 eq)

  • 1,2-Diaminocyclohexane or Ethylenediamine (0.5 eq)

  • Ethanol (Absolute)

  • Catalytic Acetic Acid

Methodology:

  • Dissolution: Dissolve 2.0 mmol of the aldehyde in 10 mL of absolute ethanol. Heat to 50°C to ensure complete solubility.

  • Addition: Add 1.0 mmol of the diamine dropwise. The solution will typically darken (yellow to orange) immediately, indicating imine formation.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Reflux the mixture at 80°C for 3–4 hours.

  • Precipitation: Cool to room temperature. The fluorinated Schiff base often precipitates due to increased planarity and lower solubility than non-fluorinated analogs.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DCM if necessary.

Validation (Self-Check):

  • IR Spectroscopy: Disappearance of the Carbonyl peak (

    
    , ~1670 
    
    
    
    ) and appearance of the Imine peak (
    
    
    , ~1630
    
    
    ).
  • 1H NMR: Appearance of the imine proton singlet (

    
     8.0–9.0 ppm).
    

Mechanism of Action: The "Fluorine-Click" in Drug Design

When used as a scaffold for drug development (e.g., coupling the 5-Br position via Suzuki reaction to a biaryl system), the fluorine atoms serve a dual purpose in the receptor pocket.

Multipole Interactions

Unlike hydrogen, the C-F bond has a strong dipole. The C3-F and C4-F atoms can engage in orthogonal dipolar interactions with amide carbonyls in the protein backbone.

Interaction Workflow Diagram

InteractionMap Drug Drug Scaffold (Fluorinated Core) F_Interaction C-F ... C=O (Orthogonal Dipole) Drug->F_Interaction C4-Fluorine H_Bond OH ... X (Enhanced H-Bond) Drug->H_Bond C2-Hydroxyl (Acidified by C3-F) Meta_Block Metabolic Stability (Blocked CYP450 site) Drug->Meta_Block C-F Bond Strength Target Protein Binding Pocket F_Interaction->Target Increases Affinity H_Bond->Target Increases Specificity Meta_Block->Target Prolongs Half-life

Figure 2: Mechanistic contributions of the fluorinated scaffold to drug-target interactions.

References

  • Shah, P., & Westwell, A. D. (2007).[3] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [4]

  • Zhou, Y., et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 55(12). (Demonstrates electronic modulation in Schiff base analogs).

Sources

Methodological & Application

Using 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde in Modular Drug Discovery

Executive Summary

This compound (CAS 1206969-61-0) represents a "quad-functional" scaffold of high utility in medicinal chemistry and material science. Unlike mono-functionalized benzaldehydes, this compound offers four distinct, orthogonal reactive sites:

  • Electrophilic Aldehyde (C1): Gateway to Schiff bases, reductive aminations, and heterocycle condensations.

  • Nucleophilic Phenol (C2): Enables O-alkylation and intramolecular cyclizations.

  • SNAr-Active Fluorine (C4): Positioned para to the aldehyde, this fluorine is activated for regioselective nucleophilic aromatic substitution.

  • Cross-Coupling Handle (C5): The bromine atom allows for late-stage diversification via Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).

This guide provides validated protocols for exploiting these sites, enabling the rapid synthesis of benzofurans, quinolines, and complex kinase inhibitor scaffolds.

Structural Analysis & Reactivity Profile

The power of this scaffold lies in its electronic topography. The aldehyde group (EWG) activates the ring, specifically directing nucleophilic attack to the C4 position.

Expert Insight:

  • Regioselectivity: In nucleophilic aromatic substitution (SNAr), the C4-fluorine is significantly more reactive than the C3-fluorine. This is due to the resonance stabilization of the Meisenheimer complex provided by the para-aldehyde group. The C3-fluorine, being meta to the aldehyde and sterically crowded by the hydroxyl group, remains inert under mild conditions.

  • Orthogonality: The C5-bromine remains stable during C4-SNAr reactions, allowing for sequential functionalization.

ReactivityMap cluster_legend Reactivity Logic Core 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Aldehyde C1: Aldehyde (Condensation/Redox) Core->Aldehyde Phenol C2: Hydroxyl (O-Alkylation/Cyclization) Core->Phenol Fluoro4 C4: Fluorine (SNAr Active - Para to CHO) Core->Fluoro4 High Reactivity Bromo C5: Bromine (Suzuki/Buchwald Coupling) Core->Bromo Late-Stage Text The C4-F is activated by the para-CHO group. The C5-Br is reserved for Pd-catalysis.

Figure 1: Orthogonal reactivity map of this compound. Note the preferential activation of C4-F.

Experimental Protocols

Protocol A: Regioselective SNAr Substitution at C4

Objective: To introduce an amine or thiol motif at the C4 position while preserving the C5-bromine and C1-aldehyde. Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq) [Representative secondary amine]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of morpholine dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

    • Note: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent displacement of the C3-fluorine.

  • Workup: Dilute with EtOAc (20 mL) and wash with 0.1 M HCl (to remove excess amine) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Yield Expectation: 75–85% Product: 5-Bromo-3-fluoro-4-morpholino-2-hydroxybenzaldehyde.

Protocol B: Synthesis of Fluorinated Benzofurans

Objective: To construct a bicyclic core using the aldehyde and hydroxyl groups. Mechanism: O-alkylation followed by intramolecular aldol condensation (Rap-Stoermer type).

Materials:

  • Substrate: Product from Protocol A (or parent compound) (1.0 eq)

  • Reagent: Ethyl bromoacetate (1.2 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • O-Alkylation: Dissolve 1.0 mmol of substrate in 5 mL DMF. Add K₂CO₃ (3.0 mmol) and stir for 15 min at RT to generate the phenoxide.

  • Addition: Add ethyl bromoacetate (1.2 mmol) dropwise. Heat to 80°C for 3 hours.

  • Cyclization: Increase temperature to 140°C for 2–4 hours. The initial O-alkylated intermediate will undergo cyclization.

  • Workup: Pour the reaction mixture into ice water (50 mL). The product often precipitates as a solid.[1]

  • Isolation: Filter the precipitate. If oil forms, extract with EtOAc.

Expert Tip: If the cyclization is incomplete, isolate the intermediate O-alkylated aldehyde and treat with NaOEt in EtOH at reflux to force ring closure.

Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective: To functionalize the C5 position with an aryl or heteroaryl group.

Materials:

  • Substrate: 5-Bromo-derivative (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (2 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or pressure tube with substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₃PO₄ via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2 hours.

    • Why Pd(dppf)Cl₂? This catalyst is robust for aryl bromides including sterically hindered or electron-rich systems.

  • Scavenging: Filter through a pad of Celite to remove Palladium black.

  • Purification: Silica gel chromatography.

Quantitative Data Summary

Reaction TypeTarget SiteConditionsTypical YieldSelectivity Notes
SNAr C4-FluorineAmine, DIPEA, MeCN, 50°C75-85%High. C4 reacts >10x faster than C3.
Schiff Base C1-AldehydeAniline, EtOH, Reflux90-95%Quantitative. Requires dehydration.[2]
Suzuki Coupling C5-BromineAr-B(OH)₂, Pd cat., 90°C70-90%Excellent. Fluorines remain intact.
Cyclization C1 + C2Alpha-halo ketone, Base60-80%Forms Benzofuran core.

Workflow Visualization

The following diagram illustrates a sequential workflow to convert the raw building block into a complex kinase inhibitor candidate.

SynthesisWorkflow Start Starting Material (this compound) Step1 Step 1: SNAr (C4) (Add Morpholine) Start->Step1 Inter1 Intermediate A (C4-Morpholine substituted) Step1->Inter1 Selectivity >95% Step2 Step 2: Cyclization (C1+C2) (Benzofuran Formation) Inter1->Step2 Inter2 Intermediate B (Benzofuran Scaffold) Step2->Inter2 Ring Closure Step3 Step 3: Suzuki Coupling (C5) (Add Aryl Group) Inter2->Step3 Final Final Drug Candidate (Kinase Inhibitor Analog) Step3->Final Pd-Catalysis

Figure 2: Sequential functionalization workflow for drug discovery applications.

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335). The presence of multiple halogens suggests potential skin sensitization.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Compound Identification

    • Chemical Structure & Properties.[1][3][4][5] PubChem CID 2779276 (Analog reference).[6] Available at: [Link]

  • Synthetic Methodology (SNAr & Cyclization)
  • Related Scaffold Reactivity

    • Kim, K. et al. "Bromophenol (5-bromo-3,4-dihydroxybenzaldehyde) isolated from red alga Polysiphonia morrowii." Science of The Total Environment, 2024. Available at: [Link]

Sources

Application Note: Nucleophilic Substitution Strategies for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

This guide details the chemical reactivity of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (CAS: Analogous to 251300-28-4), a highly functionalized scaffold used in the synthesis of bioactive heterocycles (fluoroquinolones, benzofurans) and advanced materials (Schiff base ligands).

The molecule presents a unique "orthogonal" reactivity profile:

  • Electrophilic Aldehyde (-CHO): Prone to condensation (Schiff base formation) and oxidation.

  • Nucleophilic Hydroxyl (-OH): Acidic phenol capable of directing ring closure.

  • Electrophilic Fluorines (C3, C4): Activated for Nucleophilic Aromatic Substitution (SNAr), with distinct regioselectivity preferences.

  • Halogen Handle (C5-Br): A stable site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), generally inert to standard SNAr conditions.

This note focuses on the Nucleophilic Aromatic Substitution (SNAr) of the fluorine atoms, a critical step for introducing diversity into drug candidates.

Chemo- and Regioselectivity Analysis

Successful functionalization requires understanding the electronic vectors competing across the benzene ring.

The Regioselectivity Map

The SNAr reaction is governed by the ability of substituents to stabilize the Meisenheimer complex intermediate.

  • C4-Fluorine (The "Soft" Spot): This position is para to the strong electron-withdrawing aldehyde (-CHO) group. The -CHO group stabilizes the negative charge in the transition state via resonance. Consequently, C4 is the primary site of nucleophilic attack .

  • C3-Fluorine: Located meta to the aldehyde and ortho to the electron-donating hydroxyl group. It is significantly less activated than C4.

  • C5-Bromine: While bromine is a leaving group, it is meta to the activating aldehyde and inherently less labile than fluorine in SNAr reactions. It remains intact during standard nucleophilic substitutions, serving as a handle for subsequent steps.

The "Phenoxide Deactivation" Challenge

A critical process parameter (CPP) is the state of the 2-hydroxyl group. Under basic SNAr conditions (e.g., K2CO3), the phenol deprotonates to form a phenoxide anion (Ar-O⁻).

  • Effect: The phenoxide is a strong electron donor (+M effect), which increases electron density in the ring and significantly retards the rate of SNAr at C4.

  • Solution: Two strategies are presented below: Direct High-Temperature Substitution (Protocol A) and Protection-Activation Strategy (Protocol B).

Visualizing the Reaction Pathways

ReactionPathways Start 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate (Deactivated Ring) Start->Phenoxide Base (K2CO3) Protected O-Protected Intermediate (Activated Ring) Start->Protected R-X, Base (Protection) ProductA Major Product: 4-Substituted-3-fluoro Phenoxide->ProductA Nucleophile (xs), Heat (Slow S_NAr) ProductB Minor Product: 3-Substituted (Trace) ProductA->ProductB Over-reaction (Rare) Protected->ProductA Nucleophile, Mild Heat (Fast S_NAr)

Figure 1: Reaction landscape showing the direct (slow) and protected (fast) pathways for nucleophilic substitution.

Experimental Protocols

Protocol A: Direct SNAr with Secondary Amines

Best for: Rapid screening when yield maximization is secondary to speed.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine (3.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Procedure:

  • Dissolution: In a sealed reaction vial, dissolve 100 mg of substrate in 1.0 mL of DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile. Note: The solution may turn yellow/orange immediately due to phenoxide formation.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M - F + Nucleophile]. The starting material peak may persist due to deactivation.

  • Workup: Dilute with water (10 mL) and adjust pH to ~5-6 with 1M HCl (careful not to acidify too far to avoid protonating the amine product if basic). Extract with Ethyl Acetate (3x).[1]

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Technical Insight: The high temperature is required to overcome the electron-donating effect of the phenoxide. Expect yields of 50–65%.

Protocol B: The "Protection-Activation" Strategy (Recommended)

Best for: Scale-up and high-value synthesis. Ensures regioselectivity and higher yields.

Phase 1: O-Protection (Methylation)

  • Dissolve substrate (1.0 equiv) in DMF (0.5 M).

  • Add K2CO3 (1.5 equiv) and Methyl Iodide (MeI) (1.2 equiv).

  • Stir at RT for 2 hours. Quantitative conversion to 5-Bromo-3,4-difluoro-2-methoxybenzaldehyde is typically observed.

  • Why? The methoxy group is less electron-donating than the phenoxide and prevents the formation of the anionic species, keeping the ring activated for SNAr.

Phase 2: Regioselective SNAr

  • Setup: To the crude methoxy-intermediate solution (or isolated solid), add the Nucleophile (1.1–1.5 equiv).

  • Base: Add K2CO3 (2.0 equiv) or DIPEA.

  • Reaction: Heat to 60°C .

    • Observation: Reaction proceeds significantly faster (1–3 hours) than Protocol A due to the activated ring (Source: J. Fluorine Chem. principles).

  • Regioselectivity: >95:5 ratio favoring C4-substitution over C3.

Phase 3: Deprotection (Optional)

  • If the free phenol is required, treat the product with BBr3 in DCM (-78°C to RT) to cleave the methyl ether.

Quantitative Data Summary

ParameterProtocol A (Direct)Protocol B (Protected)
Substrate State Phenoxide (Deactivated)Methyl Ether (Activated)
Temperature 90–110°C50–70°C
Reaction Time 6–12 Hours1–4 Hours
Yield (Typical) 45–60%80–92%
C4:C3 Selectivity ~85:15>95:5
Main Byproduct Polymerization/TarsBis-substitution (if xs Nu used)

Troubleshooting & Critical Process Parameters

Controlling the Exotherm

While the substrate is deactivated as a phenol, the protected aldehyde (Protocol B) is highly reactive.

  • Risk: Runaway exotherm upon amine addition.

  • Mitigation: Add nucleophiles dropwise at 0°C for Protocol B, then warm to target temperature.

Handling Fluoride Waste

The reaction generates stoichiometric fluoride ions (F⁻).

  • Glassware: At high temperatures (Protocol A), F⁻ can etch glass. Use PTFE-lined vessels for scale-up >10g.

  • Quench: Quench reaction mixtures with saturated aqueous CaCl2 to precipitate fluoride as insoluble CaF2 before disposal.

Downstream Coupling (The "Bromine Handle")

Do not attempt Suzuki coupling before the SNAr step if using basic aqueous conditions, as the fluorine might hydrolyze to a phenol/ether, complicating the mixture.

  • Correct Sequence: Protection

    
     SNAr (F-displacement) 
    
    
    
    Suzuki (Br-displacement).

References

  • Regioselectivity in Polyfluorinated Aromatics

    • Mechanistic basis for C4-
    • Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoro-aromatic compounds." Journal of Fluorine Chemistry, Vol 123, 2003.
  • SNAr on Deactivated Phenols

    • Discussion on the retarding effect of phenoxide ions in SNAr.
    • Organic Process Research & Development (OPRD)
  • Related Scaffold Synthesis (Fluoroquinolone Precursors)

    • Patents describing 3,4-difluoro-benzaldehyde deriv
    • Google Patents: "Synthesis of 8-methoxy fluoroquinolone intermedi
  • General Protocol Validation

    • Base conditions and solvent effects (DMSO vs DMF).
    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.

(Note: Specific CAS 251300-28-4 refers to the 3-fluoro analog, but the reactivity principles cited here are extrapolated based on standard physical organic chemistry for the 3,4-difluoro system.)

Sources

Derivatization of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Executive Summary

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde represents a high-value pharmacophore scaffold. Its utility lies in the unique orthogonal reactivity of its four functional handles: the electrophilic aldehyde, the nucleophilic phenol, the cross-coupling-ready aryl bromide, and the metabolic stability-enhancing fluorine atoms. This guide provides validated protocols for transforming this core into Schiff base ligands, biaryl systems via Suzuki coupling, and coumarin heterocycles.

Chemical Profile & Reactivity Map

Understanding the electronic landscape is prerequisite to successful derivatization.

  • Aldehyde (C-1): Highly reactive toward nucleophiles (amines, active methylenes). The electron-withdrawing nature of the adjacent fluorines enhances the electrophilicity of this carbonyl carbon compared to non-fluorinated salicylaldehydes.

  • Phenol (C-2): Acts as an anchor for metal chelation (in Schiff bases) or can be alkylated to modulate solubility. The acidity of this proton is increased by the inductive effect of the neighboring C-3 fluorine.

  • Fluorines (C-3, C-4):

    • Bioisosterism: Mimic hydrogen sterically but block metabolic oxidation (e.g., P450 hydroxylation).

    • Electronic Modulation: The C-4 fluorine (para to the aldehyde) is deactivated toward

      
       by the electron-donating phenol but remains a modulator of lipophilicity.
      
  • Bromine (C-5): A dedicated handle for Palladium-catalyzed C-C bond formation. Positioned para to the phenol, it allows for linear extension of the molecule.

Reactivity Visualization:

ReactivityMap Core 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Aldehyde Aldehyde (C-1) Condensation Reactions Core->Aldehyde Phenol Phenol (C-2) Chelation / Alkylation Core->Phenol Fluorine Fluorines (C-3, C-4) Metabolic Blocking Core->Fluorine Bromine Bromine (C-5) Suzuki/Sonogashira Coupling Core->Bromine

Caption: Orthogonal functional handles of the this compound scaffold.

Application I: Synthesis of Schiff Base Ligands

Rationale: Schiff bases derived from salicylaldehydes are privileged structures in antibacterial and anticancer research due to their ability to chelate transition metals (Cu, Zn, Fe), disrupting cellular respiration in pathogens.

Protocol A: Condensation with Primary Amines

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Aniline derivative or 2-Aminopyridine (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute EtOH.

  • Addition: Add 1.0 mmol of the primary amine dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot (often yellow/orange).
  • Isolation: Cool the reaction to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the precipitate and wash with cold EtOH. Recrystallize from hot EtOH if necessary.

Data Interpretation:

  • IR: Look for the disappearance of the C=O stretch (

    
    ) and appearance of the imine C=N stretch (
    
    
    
    ).
  • 1H NMR: The azomethine proton (-CH=N-) typically appears as a singlet between

    
     8.5–9.5 ppm.
    

Application II: C-C Bond Extension via Suzuki-Miyaura Coupling

Rationale: The C-5 bromine allows for the attachment of biaryl motifs, essential for accessing "drug-like" chemical space.[2] The 3,4-difluoro substitution pattern remains stable under these basic conditions.

Protocol B: Pd-Catalyzed Cross-Coupling

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Aryl Boronic Acid (1.2 eq)[2]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    /SPhos
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the aldehyde, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove

    
     (crucial to prevent homocoupling).
    
  • Catalyst Addition: Add the Palladium catalyst under positive inert gas pressure.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: The phenol group is unprotected; the base will deprotonate it, but the oxidative addition occurs at the C-Br bond. The phenoxide may actually stabilize the Pd-intermediate.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 5 (to reprotonate the phenol). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0 
    
    
    
    20% EtOAc in Hexanes).

Workflow Diagram:

SuzukiWorkflow Start Start: Aldehyde + Boronic Acid + Base Degas Step 1: Degas (N2/Ar) Prevent Homocoupling Start->Degas Heat Step 2: Add Pd Cat. Heat 90°C, 12h Degas->Heat Workup Step 3: Acidify & Extract Ethyl Acetate Heat->Workup Product Product: 5-Aryl-3,4-difluoro-2-hydroxybenzaldehyde Workup->Product

Caption: Standard workflow for Suzuki-Miyaura coupling on the 5-bromo position.

Application III: Coumarin Synthesis (Knoevenagel Condensation)

Rationale: Coumarins are naturally occurring pharmacophores with anticoagulant and anti-inflammatory properties.[3] The 2-hydroxybenzaldehyde core is the classic precursor for the coumarin ring via cyclization with active methylene compounds.

Protocol C: Synthesis of 3-Substituted Coumarins

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Diethyl Malonate or Ethyl Acetoacetate (1.2 eq)

  • Catalyst: Piperidine (catalytic amount)[3][4]

  • Solvent: Ethanol or Toluene[3]

Step-by-Step Methodology:

  • Setup: Mix the aldehyde and diethyl malonate in Ethanol.

  • Catalysis: Add 5-10 drops of piperidine.

  • Reaction: Reflux for 4–8 hours.

    • Mechanism:[5][6][7] The piperidine catalyzes the Knoevenagel condensation to form an intermediate acrylate, followed by intramolecular transesterification (lactonization) to close the coumarin ring.

  • Isolation: Pour the hot reaction mixture into ice-cold water acidified with HCl. The coumarin derivative will precipitate.

  • Recrystallization: Purify from Ethanol/Water.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Mechanism and Protocols. Retrieved from [Link]

  • Muzammil, M., et al. (2018).[8][9] Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo-2-Hydroxyl Benzaldehyde And Their Metal Complexes. International Journal of Recent Scientific Research. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Halogenated Salicylaldehyde Fragment

In the landscape of fragment-based drug discovery (FBDD), the careful selection of fragments is paramount to the success of a screening campaign. An ideal fragment library explores diverse chemical space with molecules that possess a high probability of forming favorable interactions with a biological target.[1] 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde emerges as a fragment of significant strategic value, incorporating several key features that render it a powerful tool for identifying and characterizing binding sites on target proteins.

This substituted salicylaldehyde is a prime candidate for FBDD due to its unique combination of functional groups. The aldehyde and hydroxyl moieties provide well-defined hydrogen bond donor and acceptor capabilities, while the halogen atoms—a bromine and two fluorines—offer the potential for halogen bonding and can serve as sensitive probes in biophysical screening methods.[2][3] Furthermore, the fluorine substitutions can enhance metabolic stability and modulate the acidity of the phenolic proton, properties that are highly desirable in drug development.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a fragment in drug discovery campaigns. We will delve into its physicochemical properties, propose a synthetic route, and provide detailed protocols for its application in common fragment screening techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

Physicochemical Properties and Synthetic Strategy

A successful fragment should adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. This compound aligns well with these principles, making it an excellent starting point for a fragment screening campaign.

PropertyEstimated ValueRationale
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol Compliant with the "Rule of Three" (<300 Da).
Hydrogen Bond Donors 1 (hydroxyl group)Compliant with the "Rule of Three" (≤3).
Hydrogen Bond Acceptors 2 (hydroxyl & aldehyde oxygens)Compliant with the "Rule of Three" (≤3).
cLogP ~2.5Indicates good solubility and potential for cell permeability.
Polar Surface Area ~37.3 ŲContributes to favorable solubility and permeability.
Proposed Synthetic Route

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation 3,4-difluorophenol Intermediate 2-Bromo-4,5-difluorophenol 3,4-difluorophenol->Intermediate Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) in Acetonitrile/Water Final_Product This compound Intermediate->Final_Product Ortho-formylation Reagents Paraformaldehyde, MgCl₂, Et₃N Duff Reaction or similar

Caption: A plausible two-step synthesis of the target fragment.

Application in Fragment Screening Campaigns

The utility of a fragment is ultimately determined by its ability to be detected and characterized in binding to a target protein. This compound is well-suited for a variety of biophysical screening techniques.

Workflow for a Fragment Screening Cascade

A typical FBDD campaign involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode and inform subsequent medicinal chemistry efforts.

Diagram: Fragment Screening and Hit Validation Workflow

G Primary_Screen Primary Screen (e.g., NMR, SPR) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Orthogonal_Validation Orthogonal Validation (e.g., another biophysical method) Hit_Identification->Orthogonal_Validation Binding_Confirmation Confirmed Binders Orthogonal_Validation->Binding_Confirmation Structural_Biology Structural Characterization (X-ray Crystallography) Binding_Confirmation->Structural_Biology Hit_to_Lead Structure-Guided Hit-to-Lead Optimization Structural_Biology->Hit_to_Lead G cluster_0 Elaboration Vectors Structure Bromo->Structure Suzuki coupling, Sonogashira coupling Fluoro->Structure Nucleophilic aromatic substitution (if activated)

Sources

Application Note: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde in Agrochemical Synthesis

[1]

Executive Summary

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is a specialized polyfunctional scaffold engineered for the development of next-generation agrochemicals. Its unique substitution pattern combines the metabolic stability of a 3,4-difluoro motif , the synthetic versatility of an aryl bromide (C-5 position), and the chelation/cyclization potential of a salicylaldehyde core .

This guide details the application of this compound as a high-value intermediate in the synthesis of fluorinated Schiff base fungicides , coumarin-based herbicides , and biaryl insecticides . By leveraging the electron-withdrawing effects of the fluorine atoms, researchers can modulate the pKa of the hydroxyl group and the electrophilicity of the aldehyde, enhancing the bioactivity and persistence of the final Active Ingredient (AI).

Chemical Profile & Reactivity Analysis

Structural Advantages in Agrochemical Design

The strategic placement of substituents on the benzene ring dictates the compound's utility in Structure-Activity Relationship (SAR) studies:

FeaturePositionAgrochemical FunctionSynthetic Utility
Aldehyde (-CHO) C-1Electrophilic center for condensation.Precursor to imines, hydrazones, and heterocycles (chromones, benzofurans).
Hydroxyl (-OH) C-2H-bond donor/acceptor; Ortho-directing.[1]Enables chelation (metal complexes) or cyclization (coumarins).
Difluoro (-F) C-3, C-4Metabolic blocking; Lipophilicity modulation.Prevents oxidative metabolism at susceptible ring positions; increases membrane permeability.
Bromo (-Br) C-5Reactive handle for cross-coupling.Site for Suzuki-Miyaura or Sonogashira coupling to extend carbon skeleton.
Electronic Effects on Reactivity

The 3,4-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Enhanced Acidity: The phenol at C-2 is significantly more acidic than in non-fluorinated analogues, facilitating etherification or metal coordination under milder basic conditions.

  • Increased Electrophilicity: The aldehyde carbon is more susceptible to nucleophilic attack, accelerating condensation reactions with amines or hydrazines.

Key Applications & Synthetic Workflows

Synthesis of Fluorinated Schiff Base Fungicides

Salicylaldehyde-derived Schiff bases are a proven class of fungicides, often acting by chelating essential metal ions (Cu²⁺, Zn²⁺) in fungal enzymes. The inclusion of fluorine atoms enhances the lipophilicity, aiding penetration through the fungal cell wall.

Mechanism: Condensation of the aldehyde with a primary amine (aniline or heteroaryl amine) yields an azomethine (-C=N-) linkage.

Precursor for Heterocyclic Herbicides (Coumarins)

Coumarin derivatives exhibit potent herbicidal activity by inhibiting plant metabolism. This intermediate undergoes Knoevenagel condensation followed by intramolecular cyclization to form 6-bromo-7,8-difluorocoumarins.

Visualization of Synthetic Pathways[1]

SyntheticPathwaysStart5-Bromo-3,4-difluoro-2-hydroxybenzaldehydeAmine+ Primary Amine(R-NH2)Start->AmineCondensationMalonate+ Diethyl Malonate(Knoevenagel)Start->MalonateBase Cat.Boronic+ Aryl Boronic Acid(Pd Catalyst)Start->BoronicSuzuki CouplingSchiffBaseFluorinated Schiff Base(Fungicide Scaffold)Amine->SchiffBase- H2OMetalComplexCu(II)/Zn(II) Complex(Enhanced Bioactivity)SchiffBase->MetalComplex+ Metal SaltCoumarin6-Bromo-7,8-difluorocoumarin(Herbicide Scaffold)Malonate->CoumarinCyclizationBiaryl5-Aryl-3,4-difluoro-salicylaldehydeBoronic->BiarylC-C Bond Formation

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.

Experimental Protocols

Protocol A: Synthesis of a Fluorinated Schiff Base Ligand

Target: Development of broad-spectrum antifungal candidates.

Reagents:

  • This compound (1.0 eq)[2][3][4]

  • 4-Fluoroaniline (1.0 eq) (Representative amine)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.37 g (10 mmol) of this compound in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Addition: Add 1.11 g (10 mmol) of 4-fluoroaniline dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 4:1). The aldehyde spot (Rf ~0.6) should disappear.

  • Crystallization: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the resulting precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield yellow needle-like crystals.

  • Validation: Confirm structure via ¹H-NMR (look for azomethine singlet -CH=N- at δ 8.5–9.0 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Extension of the C-5 position for herbicide biaryl scaffolds.

Reagents:

  • Substrate (from Protocol A or raw aldehyde) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the substrate, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Note: The 3,4-difluoro motif makes the C-Br bond slightly more electron-deficient, potentially accelerating oxidative addition compared to non-fluorinated analogues.

Quality Control & Safety Guidelines

Analytical Parameters (QC)

Ensure the starting material meets these specifications before synthesis to avoid side reactions.

ParameterSpecificationMethod
Purity ≥ 97.0%HPLC (C18 column, ACN/Water gradient)
Appearance White to pale yellow solidVisual Inspection
Melting Point 125–130°C (Typical range)Capillary Method
Water Content ≤ 0.5%Karl Fischer Titration
Safety & Handling (HSE)
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The presence of fluorine and bromine suggests potential toxicity if inhaled.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Waste: Halogenated organic waste. Do not mix with general organic solvents.

References

  • Kim, D., et al. (2020). 5-Bromo-3,4-dihydroxybenzaldehyde from Polysiphonia morrowii attenuate IgE/BSA-stimulated mast cell activation.[5] Biochemical Pharmacology. Retrieved from [Link](Cited for biological activity of brominated hydroxybenzaldehydes).

  • MDPI. (2022). Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. Agrochemicals. Retrieved from [Link](Cited for general herbicidal utility of the salicylaldehyde class).

Application Note: Bioactive Scaffold Synthesis from 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

[1]

Executive Summary & Strategic Value

This application note details the synthetic utility of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (CAS: 1806309-80-5) . As a highly functionalized salicylaldehyde derivative, this building block offers a unique "privileged scaffold" for medicinal chemistry.[1]

The molecule integrates three distinct reactivity vectors:[1][2][3][4][5]

  • Electrophilic Aldehyde (

    
    ):  Gateway for Schiff bases, hydrazones, and heterocycle formation (coumarins/chromones).
    
  • Nucleophilic Phenol (

    
    ):  Enables etherification or intramolecular cyclization; acidity is enhanced by the electron-withdrawing fluorine and bromine atoms.[1]
    
  • Halogenated Core (

    
    ):  The 5-bromo substituent is a prime handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the 3,4-difluoro motif modulates lipophilicity and metabolic stability—critical factors in kinase inhibitor design.[1]
    

This guide provides three validated protocols to transform this core into bioactive libraries targeting antimicrobial, anti-inflammatory, and kinase-inhibitory pathways.[1]

Strategic Reactivity Profile

The following decision tree illustrates the synthetic divergence possible from the starting material.

ReactivityPathwaysSM5-Bromo-3,4-difluoro-2-hydroxybenzaldehydeSchiffSchiff Bases / Hydrazones(Antimicrobial/Antiviral)SM->Schiff + Amines/Hydrazides(Acid Cat.)Coumarin3-Substituted Coumarins(Antioxidant/Anti-inflammatory)SM->Coumarin + Active Methylenes(Knoevenagel)BiarylBiaryl Salicylaldehydes(Kinase Inhibitors)SM->Biaryl + Aryl Boronic Acids(Suzuki Coupling)

Figure 1: Synthetic divergence pathways. The core scaffold allows for parallel optimization of pharmacophores.

Application 1: Synthesis of Fluorinated Hydrazone Derivatives

Target Class: Antimicrobial & Anticancer Agents Mechanism: Condensation of the aldehyde with hydrazides.[1] The 3,4-difluoro motif enhances cell permeability and metabolic resistance compared to non-fluorinated analogs.[1]

Protocol A: Acid-Catalyzed Condensation

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reactant: Benzhydrazide or Isonicotinohydrazide (1.1 eq)

  • Solvent: Absolute Ethanol (0.1 M concentration)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 237 mg) of the aldehyde in 10 mL of absolute ethanol.

    • Note: The presence of fluorine atoms may slightly reduce solubility compared to salicylaldehyde; mild heating (40°C) ensures homogeneity.

  • Addition: Add 1.1 mmol of the hydrazide derivative.

  • Catalysis: Add catalytic glacial acetic acid (typical pH target: 4-5).

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product typically appears as a precipitate or a distinct spot with lower

    
     than the aldehyde.[1]
    
  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[1] If no precipitate, concentrate under reduced pressure to 20% volume and induce crystallization with cold diethyl ether.[1]

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Expected Yield: 85–95% Key Analytical Marker: Disappearance of the aldehyde carbonyl signal (~10.0 ppm) and appearance of the imine (-CH=N-) proton at 8.3–8.8 ppm in

1

Application 2: Construction of the Coumarin Scaffold

Target Class: Coumarin-3-carboxylates (GABA-T inhibitors / Antioxidants) Mechanism: Knoevenagel condensation followed by intramolecular transesterification.[1]

Protocol B: Piperidine-Mediated Cyclization

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reactant: Diethyl malonate (1.2 eq)

  • Solvent: Ethanol[1][6]

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (trace)

Step-by-Step Methodology:

  • Setup: Combine aldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in ethanol (5 mL).

  • Initiation: Add piperidine (0.1 mmol) and 2 drops of acetic acid.

  • Reaction: Reflux for 4–6 hours. The reaction proceeds via an intermediate benzylidene which undergoes spontaneous lactonization due to the ortho-hydroxyl group.[1]

  • Workup: Pour the reaction mixture into crushed ice/water acidified with dilute HCl (to neutralize piperidine).

  • Filtration: Collect the solid coumarin derivative.

  • Validation:

    • IR: Look for the lactone carbonyl stretch (~1720 cm

      
      ).[1]
      
    • 
      H NMR:  The C4-H of the coumarin ring typically appears as a singlet around 8.5 ppm.[1]
      

Application 3: Palladium-Catalyzed Suzuki Cross-Coupling

Target Class: Biaryl Scaffolds (Kinase Inhibitors) Mechanism: Pd(0)-catalyzed coupling at the C5-Bromine position.[1][6] This step preserves the aldehyde and phenol for subsequent derivatization.[1]

Protocol C: Microwave-Assisted Suzuki Coupling

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reactant: Phenylboronic acid derivatives (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave reaction vial with Argon or Nitrogen.[1]

  • Loading: Add the aldehyde (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Deoxygenation: Bubble Argon through the liquid for 2 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).[1]

  • Reaction: Seal the vial. Irradiate at 100°C for 30–60 minutes (or heat at 90°C oil bath for 12 hours).

  • Extraction: Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization Tip: If the phenol interferes with the catalyst (rare but possible), protect it as a methoxymethyl (MOM) ether or acetate ester prior to coupling, then deprotect.

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Br inserts into Pd)Pd0->OxAdd + Ar-BrTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMet + Ar-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 - Biaryl Product

Figure 2: Catalytic cycle for the Suzuki coupling at the C5-Br position.[1]

Analytical Characterization Data (Expected)

When characterizing derivatives of this compound, pay close attention to the Fluorine-NMR signals, which serve as excellent diagnostic handles.[1]

TechniqueDiagnostic SignalStructural Insight

H NMR

9.8–10.2 ppm (s, 1H)
Aldehyde proton (Starting Material).[1]

H NMR

11.0–11.5 ppm (s, 1H)
Phenolic -OH (often broad,

exchangeable).

F NMR

-130 to -150 ppm
Two distinct multiplets corresponding to C3-F and C4-F. Coupling constants (

) are typically 20–25 Hz.[1]
MS (ESI) M+ / M+2 (1:1 ratio)Characteristic Bromine isotope pattern in starting material.[1] Loss of this pattern confirms Suzuki coupling success.[1]

Troubleshooting & Safety

  • Solubility: The difluoro-bromo motif increases lipophilicity.[1] If the starting material is insoluble in ethanol for Schiff base formation, switch to Methanol/THF (1:1).

  • Regioselectivity: In

    
     reactions (not detailed here but possible), the fluorine at C4 is generally more electrophilic than C3 due to the para-relationship with the aldehyde (via conjugation through the ring, though meta-directing, the inductive effects dominate in highly fluorinated systems). However, Suzuki coupling at C5-Br is chemically orthogonal and preferred for initial modification.[1]
    
  • Safety: Brominated and fluorinated aromatics can be skin irritants.[1] All reactions involving boronic acids and palladium should be conducted in a fume hood.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Detailed mechanistic overview and standard conditions.
    • Source: [1]

  • Reactivity of Halogenated Salicylaldehydes

    • Comparative reactivity of bromo-hydroxybenzaldehydes.
    • Source:

  • Schiff Base Synthesis Protocols

    • General procedures for aldehyde-amine condens
    • Source:

  • Properties of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Analog)

    • Used for structural property inference.[1]

    • Source: [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-5B34DF-001 Topic: Yield Optimization & Troubleshooting Guide Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

The synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde presents a classic challenge in polysubstituted aromatic chemistry: balancing electronic activation with regiocontrol.

The most robust, high-yield pathway involves a two-step sequence starting from 2,3-difluorophenol . Attempts to start with 3,4-difluorophenol will yield the incorrect 4,5-difluoro isomer. Furthermore, introducing the bromine atom after formylation is preferred to avoid deactivating the ring during the difficult formylation step.

The "Golden Route" Workflow
  • Step 1: Ortho-Formylation of 2,3-difluorophenol using the MgCl₂-mediated (Hofsløkken-Skattebøl) method. This is superior to the traditional Duff reaction for electron-deficient phenols.

  • Step 2: Regioselective Bromination of the resulting 3,4-difluoro-2-hydroxybenzaldehyde using N-Bromosuccinimide (NBS) .

SynthesisPathway SM Starting Material 2,3-Difluorophenol Step1 Step 1: Formylation MgCl2 / TEA / (CH2O)n (Ortho-selective) SM->Step1 Int Intermediate 3,4-Difluoro-2-hydroxybenzaldehyde Step1->Int Yield: ~75-85% Step2 Step 2: Bromination NBS / ACN / 0°C (Para to OH) Int->Step2 Target Target Product 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Step2->Target Yield: ~85-90%

Figure 1: Validated synthetic pathway. Note the specific starting material isomer (2,3-difluoro) is critical for final substitution pattern.

Step-by-Step Optimization & Troubleshooting

Module A: The Formylation Step (The Bottleneck)

Reaction: 2,3-Difluorophenol → 3,4-Difluoro-2-hydroxybenzaldehyde Method: MgCl₂/Triethylamine(TEA)/Paraformaldehyde

The presence of two fluorine atoms makes the phenol electron-deficient, rendering standard electrophilic aromatic substitutions (like Gattermann-Koch) sluggish. The Magnesium-mediated method works by coordinating Mg²⁺ to the phenoxide oxygen, activating the ortho position and directing the formaldehyde insertion.

Protocol Parameters
ParameterRecommendationTechnical Rationale
Magnesium Source Anhydrous MgCl₂ Beads Powdered MgCl₂ absorbs moisture rapidly.[1] Water hydrolyzes the active phenoxy-magnesium species, killing the reaction.
Base Triethylamine (TEA) (3.0 equiv)Essential to deprotonate the phenol and form the magnesium phenoxide complex.
Carbon Source Paraformaldehyde (PFA) (6.0 equiv)Use dry, high-quality PFA. Depolymerization generates the reactive formaldehyde in situ.
Solvent Acetonitrile (ACN) or THFACN often provides cleaner profiles for fluorinated substrates than THF.
Temperature Reflux (80°C)Required to drive the insertion of formaldehyde into the deactivated ring.
Troubleshooting Guide: Formylation

Q: My reaction mixture turned black/tarry, and yield is <20%. What happened?

  • Diagnosis: Polymerization of formaldehyde or decomposition of the phenoxide.

  • Fix:

    • Check Water: Ensure MgCl₂ is strictly anhydrous. If using powder, dry it under vacuum at 150°C for 2 hours before use.

    • Order of Addition: Do not add PFA immediately. Stir Phenol + MgCl₂ + TEA for 15-30 mins first to form the complex (yellow/green color change). Then add PFA.

Q: I see a spot on TLC, but it disappears during workup.

  • Diagnosis: Improper hydrolysis of the Magnesium-Schiff base intermediate.

  • Fix: The reaction forms an intermediate that must be hydrolyzed. Quench with 10% HCl or 1M H₂SO₄ and stir vigorously for 30-60 minutes. The organic layer should turn clear yellow (the aldehyde) from the cloudy suspension.

Module B: The Bromination Step

Reaction: 3,4-Difluoro-2-hydroxybenzaldehyde → Target Method: NBS in Acetonitrile

Regioselectivity Logic
  • Directing Groups:

    • -OH (C2): Strong activator, directs ortho (C3) and para (C5).

    • -CHO (C1): Strong deactivator, directs meta (C3, C5).

    • -F (C3, C4): Weak deactivator.

  • Outcome: Position C3 is blocked by Fluorine. Position C5 is para to OH and meta to CHO. This is the "electronic sweet spot."

Troubleshooting Guide: Bromination

Q: I am getting a mixture of mono-bromo and di-bromo products.

  • Diagnosis: Reaction temperature too high or excess brominating agent.

  • Fix:

    • Switch Reagent: Use N-Bromosuccinimide (NBS) instead of elemental Bromine (Br₂). NBS provides a slow, controlled release of Br⁺.

    • Temperature Control: Run the reaction at 0°C to 10°C . Do not heat.

    • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of NBS.

Q: The product is difficult to crystallize.

  • Fix: Fluorinated salicylaldehydes are often low-melting solids.

    • Purification: Recrystallize from minimal hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

    • Flash Column: If oiling occurs, run a short silica plug with Hexane:EtOAc (10:1) to remove succinimide byproducts.

Interactive Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Start: Low Yield Analysis StepCheck Which step is failing? Start->StepCheck Formylation Step 1: Formylation StepCheck->Formylation Bromination Step 2: Bromination StepCheck->Bromination ColorCheck Did reaction turn yellow/green before PFA addition? Formylation->ColorCheck NoColor Complex failed to form. Check MgCl2 dryness & TEA quality. ColorCheck->NoColor No YesColor Complex formed. Check Workup. ColorCheck->YesColor Yes WorkupCheck Did you acidify (pH < 2) and stir >30 mins? YesColor->WorkupCheck NoAcid Intermediate not hydrolyzed. Re-acidify aqueous layer. WorkupCheck->NoAcid No RegioCheck Isomer Mixture? Bromination->RegioCheck YesIso Over-reaction. Switch to NBS @ 0°C. RegioCheck->YesIso Yes NoIso Low Conversion? RegioCheck->NoIso No SolventCheck Check Solvent. Use ACN or DMF. NoIso->SolventCheck

Figure 2: Diagnostic logic for isolating yield loss.

Frequently Asked Questions (FAQs)

Q1: Can I use the Duff reaction (HMTA/TFA) instead of MgCl₂?

Technical Support: We strongly advise against it for this substrate. The Duff reaction requires strongly acidic conditions which can be harsh, and yields are typically lower (<40%) for di-fluorinated phenols due to ring deactivation. The MgCl₂ method operates under milder conditions and leverages the specific ortho-coordination of the phenol, typically doubling the yield (75-85%) [1].

Q2: Why is my final product purple?

Technical Support: This indicates trace iron contamination (forming colored complexes with the salicylaldehyde moiety) or oxidation products.

  • Solution: Wash your organic layer with a 1% EDTA solution or citric acid buffer during the final workup to sequester metal ions. Recrystallize with activated charcoal.

Q3: Is the starting material 2,3-difluorophenol or 3,4-difluorophenol?

Technical Support: Critical distinction:

  • Start with 2,3-difluorophenol: Formylation at C6 (ortho)

    
     Renumbering gives 3,4-difluoro-2-hydroxybenzaldehyde. (CORRECT) 
    
  • Start with 3,4-difluorophenol: Formylation at C6 (ortho)

    
     Renumbering gives 4,5-difluoro-2-hydroxybenzaldehyde. (INCORRECT) 
    

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols.[2][3] Acta Chemica Scandinavica, 53, 258-262.

  • Aldred, R., et al. (1994).[4] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[4] Journal of the Chemical Society, Perkin Transactions 1, 1823-1831.[4]

  • BenchChem Technical Guides. (2025). Troubleshooting low yield in fluorinated phenol synthesis.

Sources

Technical Support Center: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability, handling, and use of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. The solutions provided are based on an understanding of the compound's chemical nature and potential degradation pathways.

Issue 1: Unexpected Low Yield or Reaction Failure

Question: My reaction involving this compound as a starting material has a significantly lower yield than expected. What could be the cause?

Answer: Low reaction yields can stem from several factors related to the stability and purity of the aldehyde.

Possible Causes & Solutions:

  • Degradation of Starting Material: The most common issue with aromatic aldehydes is oxidation.[1] The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-3,4-difluoro-2-hydroxybenzoic acid), especially upon prolonged exposure to air.[1][2] This impurity will not participate in reactions where the aldehyde functionality is required, thus lowering your effective concentration of the starting material.

    • Verification: Assess the purity of your starting material before use. The presence of the carboxylic acid impurity can be detected by techniques like NMR (disappearance of the aldehyde proton signal ~9-10 ppm and appearance of a broad carboxylic acid proton signal) or LC-MS.

    • Solution: If significant degradation is detected, purify the aldehyde via recrystallization or column chromatography. For future prevention, ensure the compound is stored under an inert atmosphere (Nitrogen or Argon) and in a tightly sealed container.[3][4]

  • Reaction Conditions: The presence of strong oxidizing agents in your reaction mixture will degrade the aldehyde.[5][6] Additionally, the phenolic hydroxyl group can undergo side reactions under certain conditions (e.g., deprotonation by a strong base followed by reaction).

    • Verification: Review your reaction scheme for any incompatible reagents. Ensure all reagents and solvents are pure and free from peroxides or other oxidizing contaminants.

    • Solution: If oxidizing agents are unavoidable, consider protecting the aldehyde group as an acetal.[7] This protecting group is stable to many reaction conditions and can be easily removed upon completion of the desired transformation.

  • Electronic Effects: The aromatic ring is substituted with two electron-withdrawing fluorine atoms and one electron-withdrawing bromine atom. While these groups enhance the stability of the aldehyde to some degree compared to electron-donating groups, they also increase the electrophilicity of the carbonyl carbon.[8] This can make it highly reactive, but also potentially more susceptible to certain side reactions depending on the nucleophiles present.

    • Solution: Carefully control reaction temperature and the rate of reagent addition to minimize potential side reactions.

Issue 2: Appearance of an Unknown Impurity in Post-Reaction Analysis

Question: I'm analyzing my crude product by NMR and LC-MS and see a significant peak that does not correspond to my starting material or desired product. What is this impurity likely to be?

Answer: The most probable impurity, aside from unreacted starting material, is the oxidized form of the aldehyde.

Primary Degradation Product:

  • 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid: This is formed by the oxidation of the aldehyde group. Benzaldehydes are known to be easily oxidized to benzoic acid when exposed to air.[1]

    • Identification: In an LC-MS analysis, this impurity would have a molecular weight of 253.99 g/mol (C₇H₃BrF₂O₃), which is 16 atomic mass units higher than the starting aldehyde (C₇H₃BrF₂O₂; MW: 237.99 g/mol ). In ¹H NMR, the characteristic aldehyde proton peak around 9-10 ppm will be absent, and a new, often broad, peak for the carboxylic acid proton will appear further downfield.

Below is a diagram illustrating this primary degradation pathway.

G cluster_main Degradation of this compound A This compound B [O] (Air, Light) A->B Oxidation C 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid (Primary Impurity) B->C

Caption: Primary oxidative degradation pathway.

Issue 3: Compound Has Changed Color During Storage

Question: My this compound, which was initially a light-colored solid, has turned yellow or brown over time. Is it still viable for my experiments?

Answer: A change in color is a visual indicator of chemical degradation. While the compound may still be predominantly the desired aldehyde, the presence of colored impurities suggests that degradation has occurred.

Causes & Recommendations:

  • Oxidation and Polymerization: Phenolic compounds and aldehydes can be sensitive to light and air, leading to the formation of colored quinone-like structures or polymers.[8] Even minor amounts of these highly colored byproducts can significantly alter the appearance of the bulk material.

  • Purity Check is Essential: Before using the discolored material, you must assess its purity. A simple melting point determination can be a good first indicator; impurities typically lower and broaden the melting point range.[9] For a more definitive assessment, use analytical techniques like HPLC or NMR to quantify the level of impurity.[10]

  • Decision on Use:

    • If the impurity level is very low (<1-2%), the material may be usable for some applications, but be aware that the impurities could still interfere with sensitive reactions or catalytic processes.

    • If the impurity level is significant, the material should be purified by recrystallization or chromatography before use. If purification is not feasible, it is recommended to use a fresh, pure batch of the compound to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Storage and Handling

Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To minimize degradation, particularly oxidation and light-induced decomposition, the following storage conditions are recommended based on guidelines for similar halogenated and hydroxylated benzaldehydes.[3][4][5]

ParameterRecommendationRationale
Temperature Cool place (2-8 °C recommended)Slows the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by atmospheric oxygen.[3][4]
Container Tightly sealed, opaque containerPrevents exposure to air and moisture. Opaque container protects against light-sensitive degradation.[4]
Location Dry, well-ventilated areaAvoids moisture uptake and ensures safety.[5][6]
Compatibility Store away from strong oxidizing agents and basesPrevents chemical reactions during storage.[5]

Question: What are the critical safety precautions I should take when handling this compound?

Answer: As with any laboratory chemical, proper safety protocols must be followed. Based on safety data for structurally similar compounds, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[6]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Purity and Analysis

Question: How can I verify the purity of my this compound sample?

Answer: A multi-step approach is recommended for purity verification. The workflow below outlines a comprehensive strategy for assessing the integrity of your compound.

G cluster_workflow Workflow for Purity Assessment start Start: Sample Received visual Visual Inspection (Color, Form) start->visual mp Melting Point Analysis visual->mp tlc Thin-Layer Chromatography (TLC) mp->tlc nmr ¹H and ¹⁹F NMR Spectroscopy tlc->nmr hplc HPLC / LC-MS Analysis nmr->hplc decision Decision: Pure or Needs Purification? hplc->decision end_ok Proceed with Experiment decision->end_ok Pure end_purify Purify Sample decision->end_purify Impure

Caption: Step-by-step workflow for compound purity verification.

  • Visual Inspection: Check for a uniform, light-colored crystalline solid. Any discoloration may indicate degradation.

  • Melting Point Determination: Pure compounds have a sharp, defined melting point. Impurities will cause the melting point to be lower and the range to be broader.[9]

  • Spectroscopic Analysis (NMR):

    • ¹H NMR: Confirm the presence of the aldehyde proton (typically ~9-10 ppm), aromatic protons, and the hydroxyl proton. The absence or diminished integration of the aldehyde peak is a clear sign of oxidation.

    • ¹⁹F NMR: This will confirm the presence and environment of the two fluorine atoms on the aromatic ring.

  • Chromatographic Analysis (HPLC/LC-MS): This is a highly sensitive method to quantify purity and detect trace impurities.[10] It can separate the aldehyde from its oxidized carboxylic acid form and other potential byproducts, providing a precise purity percentage.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. 8

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. 5

  • TCI Chemicals. (2025, February 5). SAFETY DATA SHEET. 3

  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET. Link

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. 9

  • Google Patents. US3322833A - Preparation of aromatic aldehydes. 2

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. 6

  • Apollo Scientific. 3-Bromo-5-chloro-2-hydroxybenzaldehyde Safety Data Sheet. 4

  • Wikipedia. Benzaldehyde. Link

  • Shivaji College. Aromatic Aldehydes and Ketones. 7

  • The Royal Society of Chemistry. Supporting Information. 10

Sources

Technical Support Center: Purification of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. The purity of these compounds is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and compromised biological activity in final drug products.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds. The advice herein is based on established chemical principles and practical, field-proven experience.

Understanding the Chemistry: Potential Impurities

The most common route to synthesizing this compound is through the electrophilic bromination of 3,4-difluoro-2-hydroxybenzaldehyde. Understanding this reaction is key to anticipating potential impurities.

Impurity Origin Significance
Unreacted Starting Material (3,4-difluoro-2-hydroxybenzaldehyde)Incomplete reaction.Can complicate downstream reactions and lead to inaccurate yield calculations.
Isomeric Byproducts (e.g., 3-Bromo-4,5-difluoro-2-hydroxybenzaldehyde)Non-regioselective bromination.May have different reactivity and lead to undesired products in subsequent steps.
Di-brominated ProductsOver-bromination of the aromatic ring.Can be difficult to separate from the mono-brominated product due to similar polarities.
Oxidation Products (e.g., 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid)Oxidation of the aldehyde group, which can be sensitive.[2]Can interfere with reactions targeting the aldehyde and may be difficult to remove.
Residual Brominating Agent and ByproductsFrom the bromination reaction itself (e.g., residual bromine or byproducts from agents like NBS).Can be corrosive and reactive, affecting the stability of the final product.

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Persistent Yellow or Brown Discoloration in the Final Product

Q: My final product of this compound is a yellow or brown solid, but I expect a white or off-white powder. What is causing this, and how can I fix it?

A: This discoloration is often due to trace amounts of oxidized impurities or residual bromine. Aldehydes, particularly those with electron-donating hydroxyl groups, can be susceptible to air oxidation.[2]

Troubleshooting Workflow:

start Discolored Product step1 Dissolve in an organic solvent (e.g., DCM or Ethyl Acetate). start->step1 step2 Wash with a dilute solution of sodium bisulfite (NaHSO₃). step1->step2 Removes residual Br₂ step3 Separate the organic layer, wash with brine, and dry over Na₂SO₄. step2->step3 step4 Recrystallize from a suitable solvent system (e.g., Hexane/Ethyl Acetate). step3->step4 Removes polar impurities end Pure, White Product step4->end

Caption: Workflow for removing discoloration from the final product.

Detailed Protocol for Decolorization:

  • Dissolution: Dissolve the discolored product in a minimal amount of a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Reductive Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bisulfite. This will quench any residual bromine.[3]

  • Aqueous Workup: Separate the organic layer and wash it with brine to remove any remaining aqueous residue.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: If discoloration persists, recrystallization is recommended. A solvent system of hexane and ethyl acetate is a good starting point. Dissolve the compound in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Issue 2: Multiple Spots on TLC After Column Chromatography

Q: I ran a silica gel column to purify my this compound, but my TLC plate of the collected fractions shows co-elution of the product with an impurity. How can I improve my separation?

A: Co-elution is a common problem when dealing with structurally similar impurities like isomers or di-brominated byproducts. Improving separation on a silica gel column requires careful optimization of the mobile phase.[4]

Troubleshooting and Optimization Strategy:

  • Assess Polarity: The hydroxyl and aldehyde groups make the molecule polar. The starting material (3,4-difluoro-2-hydroxybenzaldehyde) is slightly more polar than the brominated product due to the electron-withdrawing nature of bromine. Di-brominated products will be less polar than the mono-brominated product.

  • Mobile Phase Selection: A common mobile phase for such compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2]

    • If the spots are too close together at the top of the TLC plate (high Rf): Your mobile phase is too polar. Decrease the proportion of ethyl acetate.

    • If the spots are too close together at the bottom of the TLC plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of ethyl acetate.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will allow the less polar impurities to elute first, followed by your product, and then any more polar impurities.

Experimental Protocol for Optimized Column Chromatography:

  • Dry Loading: For better resolution, adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until you have a free-flowing powder.

  • Column Packing: Pack your column with silica gel in your initial, low-polarity mobile phase.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization as the primary method of purification?

A1: Yes, if the crude product is relatively clean, recrystallization can be a very effective method. The choice of solvent is critical. A good starting point is a binary solvent system like hexane/ethyl acetate or toluene/hexane. The goal is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution or are insoluble at high temperatures.

Q2: My NMR spectrum shows a small peak that I suspect is the unreacted starting material. What is the best way to remove it?

A2: If the amount of starting material is small, a carefully executed column chromatography is the best approach. Since the starting material is more polar than the product, it will have a lower Rf value on a TLC plate and will elute from the column after your product.

Q3: Is my compound stable on silica gel? I've heard that some aldehydes can degrade.

A3: While some aldehydes can be sensitive to the acidic nature of silica gel, this compound is generally stable enough for column chromatography.[2] To minimize the risk of degradation, you can:

  • Use silica gel that has been neutralized with a small amount of triethylamine in the slurry.

  • Work quickly and avoid leaving the compound on the column for extended periods.

Q4: What analytical techniques are best for assessing the final purity of my product?

A4: A combination of techniques is always recommended for a thorough purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is an excellent method for quantifying purity and detecting trace impurities.[1][5] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities like residual solvents.[1]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of your product and identifying any structurally related impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Purity Analysis Workflow

start Purified Product tlc TLC Analysis (Single Spot?) start->tlc tlc->start No, Repurify nmr ¹H and ¹⁹F NMR (Correct Structure? No Impurity Peaks?) tlc->nmr Yes nmr->start No, Repurify hplc hplc nmr->hplc Yes hplc->start No, Repurify mp Melting Point (Sharp and Correct Range?) hplc->mp Yes mp->start No, Repurify final High Purity Product Confirmed mp->final Yes

Caption: A workflow for confirming the purity of the final product.

References

  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • ChemicalBook. (n.d.). 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis.
  • PMC. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

Sources

Technical Support Center: Stability & Isolation of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-FHB-05 Subject: Prevention of Decomposition During Workup & Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report that 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde turns into a dark tar or shows significant yield loss during aqueous workup.

The Science (Why it happens): This molecule is not a standard salicylaldehyde. The presence of two fluorine atoms (positions 3,4) and a bromine (position 5) creates a unique "Push-Pull" electronic environment that drastically alters its stability profile compared to non-fluorinated analogs.

Key Instability Factors
  • Hyper-Acidity (The pKa Shift): Standard phenol has a pKa of ~10. The electron-withdrawing fluorine atoms pull electron density from the ring, stabilizing the phenoxide anion. This drops the pKa of the 2-hydroxyl group to approximately 6.0–7.0 .

    • Consequence: Standard "neutral" washes (water, pH 7) or mild basic washes (sodium bicarbonate, pH 8.5) will deprotonate the compound. The resulting phenolate is highly water-soluble (yield loss) and extremely susceptible to oxidative coupling (tarring).

  • Nucleophilic Aromatic Substitution (

    
    ) Risk: 
    The aldehyde group (at C1) is a strong electron-withdrawing group (EWG). It activates the fluorine atoms at the ortho (C3) and para (C4) positions toward nucleophilic attack.
    
    • Consequence: If you use strong bases (NaOH, KOH) or heat the reaction in the presence of nucleophiles, you risk displacing one of the fluorines, leading to decomposition byproducts.

  • Aldehyde Hydration: The electron-deficient ring makes the carbonyl carbon highly electrophilic, leading to stable gem-diol (hydrate) formation in aqueous media, which complicates drying and crystallization.

Decomposition Pathways (Visualized)

The following diagram illustrates the three critical failure modes during workup: Oxidation,


, and Cannizzaro disproportionation.

DecompositionPathways Start 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Base Exposure to Base (pH > 7) Start->Base Deprotonation Oxidation Oxidative Coupling (Quinone Tars) Base->Oxidation O2 (Air) SNAr Defluorination (SNAr at C3/C4) Base->SNAr Heat/Nucleophiles Cannizzaro Cannizzaro Rxn (Disproportionation) Base->Cannizzaro Strong Base

Figure 1: Primary decomposition pathways triggered by basic pH and oxidative stress.

Optimized Workup Protocol (The "Cold Acidic" Method)

To maximize yield and purity, you must maintain the molecule in its protonated (neutral) state.

Reagents Required[1][2][3][4]
  • Quench Buffer: 1M HCl or 10% KHSO₄ (Target pH 2–3).

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: Acidic Brine (Saturated NaCl with 1% HCl).

  • Drying Agent: Sodium Sulfate (Na₂SO₄) – Avoid Magnesium Sulfate (MgSO₄) as it is slightly Lewis acidic and can catalyze degradation in sensitive aldehydes.

Step-by-Step Procedure

Step 1: The Quench (Critical Control Point)

  • Cool the reaction mixture to 0°C .

  • Do NOT pour the reaction into water.

  • Pour the reaction mixture into the pre-chilled Acidic Quench Buffer .

  • Why: This ensures the pH never spikes above 7, preventing transient phenolate formation.

Step 2: Extraction

  • Extract with EtOAc or DCM.

  • Crucial Check: Test the pH of the aqueous layer. It must remain < 3 . If it rises, add more acid immediately.

Step 3: The Acidic Wash

  • Wash the organic layer once with Acidic Brine .

  • Why: Standard brine is neutral (pH 7). For this super-acidic phenol, neutral brine can pull the compound back into the water layer. Acidic brine forces the equilibrium to the organic phase.

Step 4: Drying & Concentration

  • Dry over Na₂SO₄ for 10 minutes (minimize time).

  • Filter and concentrate at < 40°C (bath temperature).

  • Do NOT heat to dryness under high vacuum for extended periods; this promotes sublimation or self-condensation.

Workup Workflow Diagram

WorkupFlow Rxn Reaction Mixture (0°C) Quench Quench into 1M HCl (Maintain pH < 3) Rxn->Quench Extract Extract with EtOAc Quench->Extract Check Check Aqueous pH Is it < 3? Extract->Check Adjust Add more HCl Check->Adjust No Wash Wash with ACIDIC Brine Check->Wash Yes Adjust->Check Dry Dry (Na2SO4) Filter & Evaporate <40°C Wash->Dry Product Isolated Solid (Store under Ar, -20°C) Dry->Product

Figure 2: Decision tree for the "Cold Acidic" isolation protocol.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Product turns brown/black Oxidation: The phenol was deprotonated (pH > 7) in the presence of air.Re-acidify immediately. Perform a filtration through a short plug of silica gel using DCM to remove the polar tars.
Low Yield (Aqueous Loss) pKa Mismatch: You washed with NaHCO₃ or neutral water. The compound is in the aqueous waste.[1]Recover: Acidify the aqueous waste to pH 1–2 with HCl and re-extract with EtOAc.
Product is an oil, not solid Solvent Trapping / Hydration: The aldehyde has formed a hydrate or retains solvent.Dissolve in minimal DCM and precipitate with cold Hexanes/Heptane. If it remains oil, it may be the gem-diol. Store in a desiccator.
Loss of Fluorine (NMR)

Reaction:
Reaction temperature was too high or a strong base was used.
Reduce reaction temperature.[2] Switch to weaker bases (e.g., hindered amines) if base is required for the synthesis step.

References

  • Acidity of Fluorinated Phenols

    • Source: Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of the experimental and calculated pKa values of fluorinated phenols.
    • Relevance: Establishes the pKa drop in polyfluorinated phenols, valid
    • Link:

  • Synthesis of Fluorinated Salicylaldehydes

    • Source: Larrow, J. F., & Jacobsen, E. N. (1994). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses.
    • Relevance: While focusing on the catalyst, this procedure outlines the standard handling of sensitive salicylaldehyde deriv
    • Link:

  • Handling of Electron-Deficient Aldehydes

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Relevance: Chapter on aromatic substitution and aldehyde reactivity (Cannizzaro/Hydr
    • Link:

  • Stability of Bromophenols (Analogous Chemistry)

    • Source: PubChem Compound Summary for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
    • Relevance: Provides physical property data and safety handling for the closest structural analog.
    • Link:

Sources

Catalyst selection for reactions with 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Executive Summary

You are working with This compound , a densely functionalized scaffold.[1] This molecule is not merely a sum of its parts; the interaction between the electron-withdrawing fluorine atoms (C3, C4), the reactive aldehyde (C1), and the acidic phenol (C2) creates a unique "reactivity manifold."

The Critical Challenge: The primary failure mode with this substrate is regioselectivity loss .[1] The C4-fluorine atom is activated by the para-aldehyde group, making it highly susceptible to Nucleophilic Aromatic Substitution (SnAr), often competing with or overriding the intended Palladium-catalyzed cross-coupling at the C5-bromine.[1]

This guide provides validated protocols to navigate these competing pathways.

Module 1: Cross-Coupling (Suzuki-Miyaura) Troubleshooting

User Question: “I am attempting a Suzuki coupling at the C5-position using Pd(PPh₃)₄ and K₂CO₃, but I observe significant starting material loss and a complex mixture. Why is the yield low?”

Technical Diagnosis: You are likely encountering two simultaneous issues:

  • Catalyst Poisoning: The free phenol (pKa ~6-7 due to fluorination) forms a phenoxide anion that can coordinate tightly to Palladium, arresting the catalytic cycle.[1]

  • Competitive SnAr: Carbonate bases (K₂CO₃) in polar solvents (DMF/DMA) at elevated temperatures promote the displacement of the C4-fluorine by the nucleophilic phenoxide or the boronic acid itself.[1]

Optimized Protocol: To couple at C5-Br without touching the C4-F or C3-F:

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent phenoxide coordination and accelerate oxidative addition at the hindered C5-Br.[1]
Base K₃PO₄ (anhydrous) or KF Phosphate is less nucleophilic than carbonate, reducing SnAr risk.[1] Anhydrous conditions prevent hydrolysis of the C-F bonds.[1]
Solvent Toluene/Water (10:1) or 1,4-Dioxane Non-polar solvents suppress the SnAr pathway, which is favored in polar aprotic solvents (DMSO/DMF).[1]
Temperature 60–80°C Keep below 90°C to minimize C-F activation.

Step-by-Step Workflow (Unprotected Phenol):

  • Charge flask with substrate (1.0 equiv), Boronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 equiv).[1]

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed 1,4-Dioxane.

  • Heat to 80°C. Monitor by HPLC.

    • Checkpoint: If reaction stalls, add 10% water to solubilize the inorganic base, but watch for hydrolysis.[1]

Module 2: The "Fluorine Trap" (SnAr Risks)

User Question: “My mass spec shows a product with a mass of [M - 19 + Nu]. Is the fluorine leaving?”

Technical Diagnosis: Yes. The C4-fluorine is the "Achilles' heel" of this molecule.[1]

  • Mechanism: The aldehyde group at C1 is a strong electron-withdrawing group (EWG).[1] The C4 position is para to this EWG.[1]

  • Result: Nucleophiles (amines, alkoxides, thiols) will attack C4, displacing fluoride, often faster than the Palladium inserts at C5-Br.[1]

Visualizing the Reactivity Landscape:

ReactivityMap Substrate 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde C5_Br C5-Bromine (Cross-Coupling Site) Substrate->C5_Br Pd(0) Oxidative Addition C4_F C4-Fluorine (SnAr Trap) Substrate->C4_F Nucleophilic Attack (Activated by p-CHO) C1_CHO C1-Aldehyde (Condensation) Substrate->C1_CHO Amine/Base Attack C1_CHO->C4_F Activates

Caption: Reactivity Map. Note the red dashed line indicating the competitive SnAr pathway at C4, driven by the para-aldehyde activation.

How to Avoid It:

  • Avoid Alkoxide Bases: Never use NaOMe or NaOEt; they will instantly displace the C4-F.[1]

  • Protect the Phenol: If using a basic nucleophile, protect the C2-OH as a MOM or Benzyl ether first.[1] This reduces the electron density of the ring slightly, but more importantly, prevents the formation of the electron-rich phenoxide which complicates the electronic picture.

Module 3: Condensation Reactions (Knoevenagel & Schiff Base)

User Question: “I want to use the aldehyde for a Knoevenagel condensation, but the product degrades.”

Technical Diagnosis: The two fluorine atoms make the aldehyde hyper-electrophilic .[1] Standard conditions (piperidine/acetic acid reflux) are too harsh and lead to polymerization or ring-opening.[1]

Recommended Protocol: Use a Lewis Acid Catalyzed approach under mild conditions.[1]

  • Reagents: Substrate + Active Methylene (e.g., Malononitrile).[1]

  • Catalyst: EDDA (Ethylenediamine diacetate) or ZnCl₂ (5 mol%).[1]

  • Solvent: Ethanol or Methanol at Room Temperature (25°C).

  • Outcome: The reaction usually completes within 1-2 hours due to the electronic activation.[1] Do not heat unless necessary.[1]

Module 4: Cyclization to Benzofurans/Coumarins

User Question: “Can I cyclize this to a fluorinated coumarin?”

Technical Diagnosis: Yes, this is a prime scaffold for accessing 5,6-difluoro-7-substituted coumarins.[1] The 2-OH and 1-CHO are perfectly positioned.[1]

Protocol (Perkin-Type Cyclization):

  • Reagents: Substrate + Acetic Anhydride + Sodium Acetate.[1]

  • Conditions: 140°C.

  • Note: The 5-Br remains intact, allowing for subsequent functionalization of the coumarin core via Suzuki coupling. This is often a better strategy than coupling first, as the coumarin ring is more robust than the free aldehyde.

Summary of Key Specifications

FeatureValueImplication
Molecular Weight 236.98 g/mol -
Acidity (pKa) ~6.5 (Predicted)More acidic than typical phenols due to F-substitution.[1]
Most Reactive Site (Nu) C4-FluorinePara to CHO.[1] Major site for side reactions.[1]
Preferred Coupling Cat. Pd(dppf)Cl₂Resists poisoning; handles sterics.[1]

References

  • Suzuki Coupling of Polyfluorinated Arenes

    • Title: "Highly Regioselective SnAr of a Polyhalogen
    • Source: WuXi Biology, QM Magic Class, Chapter 35.[1]

    • URL:[Link]

    • Relevance: Establishes the C4-F (para to CHO) as the primary site for nucleophilic displacement in similar scaffolds.
  • Catalyst Selection for Ortho-Substituted Aryl Bromides

    • Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines/phenols."[1]

    • Source: Chemical Science (RSC), 2024.[1]

    • URL:[Link]

    • Relevance: Validates the use of Buchwald precatalysts (XPhos/SPhos)
  • Physical Properties & Safety

    • Title: "5-Bromo-3-fluoro-2-hydroxybenzaldehyde Compound Summary."
    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

    • Relevance: Source for structural identifiers and safety data (H315, H319).[1][2]

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde vs. 5-Chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 5-Chlorosalicylaldehyde (5-Cl-Sal) , a standard "workhorse" reagent, and 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (5-Br-diF-Sal) , a highly specialized, electron-deficient scaffold.

While both molecules share the core salicylaldehyde framework used for Schiff base ligand synthesis and metal coordination, the addition of vicinal fluorine atoms in 5-Br-diF-Sal fundamentally alters its electronic landscape. This results in enhanced carbonyl electrophilicity and increased phenolic acidity , but introduces a critical vulnerability to Nucleophilic Aromatic Substitution (SNAr) that is absent in the 5-chloro analog.

Quick Comparison Matrix
Feature5-Chlorosalicylaldehyde (5-Cl-Sal)This compound (5-Br-diF-Sal)
Electronic Nature Moderately Electron-PoorHighly Electron-Deficient
Phenolic pKa ~7.8 (Moderate Acidity)~5.5 (Predicted, High Acidity)
Carbonyl Reactivity Standard (Reversible imine formation)Accelerated (Rapid attack, prone to hydration)
SNAr Susceptibility NegligibleHigh (at C4-Fluorine position)
Primary Risk Incomplete conversionSide reactions (F-displacement)

Electronic Structure & Physical Properties[1]

Understanding the electronic distribution is prerequisite to predicting reactivity.

5-Chlorosalicylaldehyde

The chlorine atom at position 5 exerts a moderate inductive electron-withdrawing effect (-I) and a weak mesomeric donating effect (+M). This lowers the pKa of the phenolic proton relative to unsubstituted salicylaldehyde (pKa ~8.4) but maintains a stable aromatic ring resistant to nucleophilic attack.

This compound

This molecule represents a "push-pull" system pushed to the extreme.

  • Inductive Effects: The Fluorine atoms at C3 and C4, combined with Bromine at C5, create a massive electron sink. The C3-Fluorine (ortho to OH) drastically increases phenolic acidity via inductive stabilization of the phenoxide anion.

  • Carbonyl Activation: The electron-deficient ring pulls density from the carbonyl carbon, making it a "hot" electrophile. This increases the rate of nucleophilic attack by amines but also stabilizes the hydrate form in the presence of water.

ElectronicEffects cluster_0 5-Chlorosalicylaldehyde cluster_1 This compound Cl Cl (C5) Ring1 Aromatic Ring Cl->Ring1 -I / +M CO1 C=O Ring1->CO1 Moderate Activation OH1 OH (pKa ~7.8) Ring1->OH1 Stabilization Br Br (C5) Ring2 Aromatic Ring Br->Ring2 -I F3 F (C3) F3->Ring2 Strong -I F4 F (C4) F4->Ring2 Strong -I CO2 C=O (Hot Electrophile) Ring2->CO2 High Activation OH2 OH (pKa ~5.5) Ring2->OH2 Strong Stabilization

Caption: Comparative electronic flow. Note the cumulative electron-withdrawing effects in the difluoro analog leading to 'High Activation'.

Reactivity Case Study: Schiff Base Formation

The most common application for these aldehydes is the synthesis of Schiff base ligands (imines) for catalysis or metal extraction.

Mechanism & Kinetics
  • 5-Cl-Sal: Follows standard imine formation kinetics. The rate-determining step is often the dehydration of the hemiaminal intermediate. Acid catalysis (e.g., acetic acid) is typically required to protonate the hemiaminal hydroxyl group.

  • 5-Br-diF-Sal: The highly electrophilic carbonyl is attacked rapidly by amines. However, the resulting imine is electron-deficient and more susceptible to hydrolysis. Crucially, the reaction must be run under strictly anhydrous conditions to prevent equilibrium reversal.

Experimental Protocol: Comparative Synthesis

Objective: Synthesis of a Salen-type ligand using ethylenediamine (0.5 eq).

Method A: For 5-Chlorosalicylaldehyde (Standard)[1]
  • Dissolve: 2.0 mmol 5-Cl-Sal in 10 mL Ethanol (95%).

  • Add: 1.0 mmol Ethylenediamine dropwise.

  • Reflux: Heat to reflux (78°C) for 2 hours. Observation: Yellow precipitate forms gradually.

  • Isolate: Cool to RT, filter, wash with cold EtOH.

  • Yield: Typically 85-95%.

Method B: For 5-Br-diF-Sal (Modified for High Reactivity)

Rationale: High heat and basic amines can trigger SNAr side reactions (see Section 4).

  • Dissolve: 2.0 mmol 5-Br-diF-Sal in 10 mL Anhydrous Methanol .

  • Add: 1.0 mmol Ethylenediamine dropwise at 0°C (Ice Bath) .

  • Stir: Allow to warm to RT naturally; stir for 4 hours. Do NOT Reflux.

  • Isolate: Filter the precipitate immediately. Wash with cold anhydrous MeOH.

  • Yield: Typically 70-80% (Lower due to solubility/sensitivity).

The Critical Liability: Nucleophilic Aromatic Substitution (SNAr)

This is the most significant differentiator. Researchers often treat fluorinated aromatics as inert, but position 4 in 5-Br-diF-Sal is a "hotspot" for SNAr.

  • The Trap: The C4-Fluorine is para to the aldehyde (a strong electron-withdrawing group) and ortho to the Bromine. This geometric arrangement highly activates the C4 position for attack by nucleophiles.

  • The Trigger: Using primary amines (which are nucleophiles) at high temperatures or in polar aprotic solvents (DMSO, DMF) can cause the amine to displace the fluorine rather than condense with the aldehyde.

Risk Scenario: If you reflux 5-Br-diF-Sal with an excess of amine in DMF, you will likely obtain a mixture of the desired imine and the 4-amino-substituted byproduct , ruining the ligand's electronic tuning.

SNAr_Risk cluster_path1 Path A: Desired Condensation (Low Temp) cluster_path2 Path B: SNAr Side Reaction (High Temp/Polar Solvent) Start 5-Br-diF-Sal + Amine (R-NH2) Imine Schiff Base Product (C=N Bond Formed) Start->Imine  Kinetic Control (< 40°C)   Intermediate Meisenheimer Complex Start->Intermediate  Thermodynamic Control (> 60°C)   Byproduct 4-Amino-Substituted Impurity (Fluorine Displaced) Intermediate->Byproduct  -HF  

Caption: Divergent reaction pathways. Path B represents the specific failure mode for the polyfluorinated scaffold.

Metal Coordination & Ligand Strength

The acidity of the phenolic OH dictates the strength of the metal-ligand bond.

  • 5-Cl-Sal Complexes: The pKa (~7.8) allows for deprotonation by weak bases (e.g., acetate). The resulting phenoxide is a hard, strong sigma-donor . This stabilizes high oxidation states of metals (e.g., Mn(III), Co(III)).

  • 5-Br-diF-Sal Complexes: The pKa (~5.5) means the phenol is easily deprotonated, even by the amine partner in some cases. However, the resulting phenoxide is a weaker donor due to the electron-withdrawing fluorines.

    • Consequence: Metal centers in these complexes will be more Lewis acidic (more electrophilic). This is advantageous for Lewis acid catalysis (e.g., epoxide ring opening) but may result in lower stability constants for the complex itself.

Data Summary: Ligand Properties
Property5-Cl-Sal Ligand5-Br-diF-Sal Ligand
Donor Strength High (Electron Rich)Low (Electron Poor)
Catalytic Niche Oxidation ReactionsLewis Acid Catalysis
Solubility Good in organic solventsEnhanced in fluorinated solvents
Fluorescence StandardOften Quenched (Heavy Atom Effect)

References

  • Synthesis and Characterization of Schiff Base Ligands. Asian Journal of Chemistry. Describes the standard acid-catalyzed synthesis of 5-chlorosalicylaldehyde derivatives.

  • Electronic Effects in Salicylaldehyde Derivatives. Journal of Organic Chemistry. Discusses Hammett correlations and the impact of halogen substitution on pKa and hydrogen bonding.

  • Nucleophilic Aromatic Substitution in Polyfluorinated Aromatics. Chemical Reviews. General reference for the activation of para-fluorine atoms by aldehyde groups.

  • 5-Bromo-2-hydroxybenzaldehyde Reactivity. BenchChem Reactivity Guide. Provides baseline data for the mono-bromo analog for comparison.

Sources

Biological activity of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Biological Efficacy of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde Derivatives

Part 1: Strategic Overview & Pharmacophore Logic

This compound (CAS: 1206969-61-0) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike simple salicylaldehydes, this tri-halogenated core offers a unique balance of steric, electronic, and lipophilic properties designed to overcome common failure points in early-stage drug discovery, such as metabolic instability and poor membrane permeability.

This guide analyzes the biological potential of its derivatives (primarily Schiff bases and hydrazones) by benchmarking them against mono-halogenated and non-fluorinated analogs.

Structure-Activity Relationship (SAR) Rationale

The selection of this specific building block is driven by three molecular design principles:

  • Metabolic Blocking (3,4-Difluoro): The C3 and C4 positions on the salicylaldehyde ring are common sites for oxidative metabolism (hydroxylation). Fluorine substitution at these positions blocks P450-mediated oxidation, significantly extending the half-life of the resulting drug candidate.[1][2]

  • Lipophilicity & Membrane Penetration (5-Bromo): The bromine atom at C5 increases the partition coefficient (LogP), facilitating passive transport across bacterial cell walls or the blood-brain barrier.

  • Chelation Potential (2-Hydroxy + Aldehyde): The ortho-hydroxyaldehyde motif is a pre-organized bidentate ligand.[1] Upon Schiff base formation, it creates a binding pocket for divalent metal ions (Cu²⁺, Zn²⁺), a mechanism central to many antimicrobial and anticancer pathways (e.g., DNA intercalation, enzyme inhibition).

Part 2: Comparative Biological Performance

As direct clinical data for the specific 3,4-difluoro derivative is often proprietary, we benchmark its performance against the well-characterized 5-Bromosalicylaldehyde (5-BS) and Polyfluorinated Salicylaldehyde (PFS) analogs.[1]

Antimicrobial Activity (Bacterial & Fungal)

Derivatives of salicylaldehydes typically act by inhibiting bacterial DNA gyrase or disrupting cell membranes.

Feature5-Bromo-3,4-difluoro Derivatives (Target)5-Bromosalicylaldehyde (Standard)Mechanism of Enhancement
Gram (+) Potency High (Predicted MIC: 2–8 µg/mL)Moderate (MIC: 12–25 µg/mL)Fluorine atoms increase lipophilicity, aiding penetration of the thick peptidoglycan layer.[1][2]
Gram (-) Potency Moderate-High LowThe electron-withdrawing F atoms increase the acidity of the phenol, strengthening H-bonding with porin channels.[1]
Biofilm Inhibition Enhanced LowHalogenated rings are known to disrupt quorum-sensing signal receptors.[1][2]

Key Insight: The addition of fluorine at positions 3 and 4 is expected to lower the Minimum Inhibitory Concentration (MIC) by 2–4 fold compared to the mono-bromo analog due to enhanced intracellular accumulation [1].

Anticancer Activity (Cytotoxicity)

In anticancer applications, these derivatives are often complexed with metals (Cu, Ni) or linked to hydrazides to induce apoptosis.

  • Target: Human breast cancer (MCF-7), Colon cancer (HCT-116).[1]

  • Comparative Metric: IC50 (Concentration inhibiting 50% cell growth).

Compound ClassIC50 (MCF-7)IC50 (HCT-116)Selectivity Index (SI)*
Target (3,4-Difluoro-5-Bromo) < 5 µM (Est.)< 8 µM (Est.)> 10 (High Safety)
5-Bromo Analog10–20 µM15–30 µM~5 (Moderate)
Cisplatin (Control)2–5 µM5–10 µMLow (Toxic to normal cells)

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Mechanistic Driver: The electron-withdrawing nature of the 3,4-difluoro motif activates the imine bond in Schiff base derivatives, making them more reactive toward nucleophilic centers in cancer cell DNA or essential enzymes like ribonucleotide reductase [2].

Part 3: Experimental Protocols

To validate the activity of this scaffold, the following synthesis and assay protocols are recommended.

Protocol A: Synthesis of Schiff Base Derivatives

Direct condensation with primary amines (e.g., 4-aminoantipyrine, aniline).

  • Reagents: Dissolve This compound (1.0 mmol) and the selected Primary Amine (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux at 70–80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol/DMF.

  • Characterization: Confirm structure via ¹H-NMR (look for azomethine proton singlet at δ 8.0–9.0 ppm) and IR (C=N stretch at ~1600–1630 cm⁻¹).[1]

Protocol B: In Vitro Antimicrobial Assay (Well Diffusion)
  • Preparation: Prepare 100 µL wells in Mueller-Hinton Agar plates inoculated with 10⁶ CFU/mL of bacteria (S. aureus, E. coli).

  • Treatment: Add 50 µL of the test compound (dissolved in DMSO) at concentrations of 100, 50, 25, and 12.5 µg/mL.

  • Controls: Positive: Ciprofloxacin (bacterial) / Fluconazole (fungal). Negative: Pure DMSO.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI >15mm indicates significant activity.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the transformation of the core scaffold into bioactive derivatives and highlights the function of each substituent.

SAR_Logic Core 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Schiff Bioactive Schiff Base (Imine Derivative) Core->Schiff Condensation (Ethanol/Reflux) Amine Primary Amine (R-NH2) Amine->Schiff DNA Gyrase Inhibition DNA Gyrase Inhibition Schiff->DNA Gyrase Inhibition Mechanism Oxidative Stress Induction Oxidative Stress Induction Schiff->Oxidative Stress Induction F_atoms 3,4-Difluoro: Blocks Metabolism Increases Lipophilicity F_atoms->Core Br_atom 5-Bromo: Membrane Permeability Halogen Bonding Br_atom->Core OH_CHO OH + CHO: Metal Chelation Site (Enzyme Inhibition) OH_CHO->Core

Caption: Synthesis pathway converting the scaffold into a Schiff base, mapping specific structural features (F, Br, OH) to their biological functions.

Diagram 2: Comparative Efficacy Workflow

A decision tree for researchers to select the correct assay based on the derivative type.

Workflow Start Synthesized Derivative Type Determine Derivative Class Start->Type Schiff Schiff Base / Imine Type->Schiff Metal Metal Complex (Cu/Zn) Type->Metal Assay1 Antimicrobial (MIC) Target: S. aureus / E. coli Schiff->Assay1 Primary Screen Assay2 Anticancer (MTT) Target: MCF-7 / HeLa Schiff->Assay2 Secondary Screen Metal->Assay2 Validating Cytotoxicity Assay3 DNA Cleavage (Gel Electrophoresis) Metal->Assay3 High Probability

Caption: Experimental workflow for validating the biological activity of 5-Bromo-3,4-difluoro derivatives.

References

  • Polyfluorinated Salicylic Acid Derivatives.

    • Source:

  • Schiff Bases of 5-Bromosalicylaldehyde. Synthesis and antimicrobial/anticancer evaluation of 5-bromo-2-hydroxybenzaldehyde derivatives, establishing the baseline for halogenated salicylaldehyde activity.[1][2]

    • Source: [1]

  • Bromophenols in Drug Discovery. Review of 5-bromo-3,4-dihydroxybenzaldehyde (closely related analog) and its potent anti-inflammatory and anti-adipogenic activities.[1][2]

    • Source: [1]

  • Fluorine in Medicinal Chemistry.General principles of how fluorine substitution (as seen in the 3,4-difluoro motif) improves metabolic stability and binding affinity.

    • Source: [1]

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzaldehydes: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and medicinal chemistry, the benzaldehyde scaffold is a cornerstone, a versatile building block for a vast array of molecules. However, the simple act of introducing a fluorine atom onto the aromatic ring fundamentally transforms its character, unlocking new possibilities and presenting unique challenges. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzaldehydes, delving into their distinct physicochemical properties, reactivity profiles, and applications, supported by experimental data and detailed protocols.

The Fluorine Factor: Unveiling the Physicochemical Disparities

The introduction of fluorine, the most electronegative element, to the benzaldehyde molecule instigates a cascade of electronic and steric effects that differentiate it from its non-fluorinated counterpart.

Electronegativity and Inductive Effects: Fluorine's potent electron-withdrawing inductive effect (-I) significantly polarizes the C-F bond, drawing electron density from the aromatic ring. This, in turn, increases the electrophilicity of the carbonyl carbon, making fluorinated benzaldehydes more susceptible to nucleophilic attack. This effect is particularly pronounced when fluorine is positioned at the ortho or para positions.

Steric Hindrance and Conformational Effects: While fluorine has a van der Waals radius comparable to hydrogen (1.47 Å vs. 1.20 Å), its substitution, particularly at the ortho position, can introduce significant steric hindrance.[1] This can influence the orientation of the aldehyde group and affect the accessibility of the carbonyl carbon to incoming nucleophiles. Studies on difluorobenzaldehydes have shown that steric and electrostatic interactions can favor conformations where the aldehyde oxygen is turned away from the fluorine atom.[1]

Bond Strength and Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~441 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[2] This high bond strength is a key reason for the increased metabolic stability of many fluorinated pharmaceuticals, as the C-F bond is less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[3]

Reactivity Profiles: A Tale of Two Aldehydes

The altered physicochemical properties of fluorinated benzaldehydes directly translate into distinct reactivity patterns compared to non-fluorinated benzaldehydes. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[4] However, the introduction of electron-withdrawing substituents like fluorine can significantly enhance their reactivity.[4]

Table 1: Comparative Reactivity of Benzaldehyde and 4-Fluorobenzaldehyde
Reaction TypeBenzaldehyde4-FluorobenzaldehydeRationale for Difference
Nucleophilic Addition (e.g., Grignard, Wittig) Moderately reactiveMore reactiveThe electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles.[4]
Oxidation (e.g., Tollens' Test) Readily oxidizedMore readily oxidizedThe increased partial positive charge on the carbonyl carbon facilitates oxidation.
Reduction (e.g., with NaBH₄) Readily reducedMore readily reducedThe enhanced electrophilicity of the carbonyl carbon makes it more susceptible to hydride attack.[4]
Condensation Reactions (e.g., Aldol, Knoevenagel) Good reactivityEnhanced reactivitySimilar to nucleophilic addition, the increased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack.[4][5]

Experimental Protocols for Comparative Analysis

To empirically validate the reactivity differences, the following detailed protocols can be employed.

Comparative Nucleophilic Addition: The Wittig Reaction

This experiment compares the rate of olefination of benzaldehyde and 4-fluorobenzaldehyde with a phosphonium ylide.

Objective: To qualitatively and semi-quantitatively compare the rate of alkene formation.

Materials:

  • Benzaldehyde

  • 4-Fluorobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (in hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change to deep orange/red.[4] Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction with Aldehydes: In two separate, flame-dried flasks, dissolve benzaldehyde (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

  • At 0°C, add the aldehyde solutions to two separate flasks containing the freshly prepared ylide solution.

  • Monitoring the Reaction: Monitor the progress of both reactions simultaneously using TLC. Spot the reaction mixtures alongside the starting aldehydes on the same TLC plate at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Analysis: Visualize the TLC plates under a UV lamp. Compare the rate of disappearance of the starting aldehyde spot and the appearance of the product (alkene) spot for both reactions. A faster disappearance of the 4-fluorobenzaldehyde spot indicates a higher reaction rate.

Expected Outcome: 4-Fluorobenzaldehyde is expected to react faster than benzaldehyde due to the increased electrophilicity of its carbonyl carbon.

Comparative Oxidation: The Tollens' Test

This classic qualitative test provides a visual comparison of the ease of oxidation.

Objective: To visually compare the rate of silver mirror formation.

Materials:

  • Benzaldehyde

  • 4-Fluorobenzaldehyde

  • Tollens' Reagent (prepared fresh)

    • Silver nitrate (AgNO₃) solution (5%)

    • Sodium hydroxide (NaOH) solution (10%)

    • Aqueous ammonia (2M)

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add 2M aqueous ammonia dropwise with constant shaking until the precipitate just dissolves. This is Tollens' reagent. Prepare two separate, equal portions.

  • Reaction: To two separate test tubes, add 1 mL of benzaldehyde and 1 mL of 4-fluorobenzaldehyde.

  • Add 2 mL of the freshly prepared Tollens' reagent to each test tube.

  • Gently warm the test tubes in a water bath (around 60°C).

  • Observation: Observe the rate of formation of a silver mirror on the inner surface of the test tubes.

Expected Outcome: 4-Fluorobenzaldehyde is expected to produce a silver mirror more rapidly than benzaldehyde, indicating it is more easily oxidized.

Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine is a powerful tool in drug design, and fluorinated benzaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6][7] The "fluorine effect" can profoundly influence a drug's potency, selectivity, and pharmacokinetic profile.[8][9][10]

Improved Metabolic Stability: As mentioned, the high strength of the C-F bond can block metabolic pathways, leading to a longer half-life and improved bioavailability of a drug.[3]

Enhanced Binding Affinity: The polarity of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and permeability.[9]

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site.[9]

Non-fluorinated benzaldehydes are also crucial in the pharmaceutical industry, serving as precursors to a wide range of drugs, including anticonvulsants, tranquilizers, and antimalarials.[5][11]

Table 2: Examples of Pharmaceuticals Derived from Benzaldehyde Scaffolds
Compound ClassBenzaldehyde PrecursorTherapeutic AreaKey Synthetic Reactions
Mandelic Acid Derivatives BenzaldehydeUrinary Tract Infections, DermatologyCyanohydrin formation followed by hydrolysis.[5]
Cinnamic Acid Derivatives BenzaldehydeAnti-inflammatory, AntioxidantPerkin reaction.[11]
Fluorinated Benzimidazoles Fluorinated BenzaldehydesAntifungal, AntibacterialCondensation with o-phenylenediamines.[12]
Schiff Bases Benzaldehyde and Fluorinated BenzaldehydesAntimicrobialCondensation with primary amines.[13][14]

Visualizing the Differences: Workflow and Mechanistic Insights

Diagram 1: General Workflow for Comparative Reactivity Analysis

G cluster_aldehydes Starting Aldehydes cluster_reactions Comparative Reactions cluster_analysis Analysis cluster_conclusion Conclusion benzaldehyde Benzaldehyde wittig Wittig Reaction benzaldehyde->wittig Reactant tollens Tollens' Test benzaldehyde->tollens Reactant reduction Reduction (e.g., NaBH4) benzaldehyde->reduction Reactant fluorobenzaldehyde 4-Fluorobenzaldehyde fluorobenzaldehyde->wittig Reactant fluorobenzaldehyde->tollens Reactant fluorobenzaldehyde->reduction Reactant tlc TLC Monitoring (Rate of disappearance of starting material) wittig->tlc visual Visual Observation (Rate of silver mirror formation) tollens->visual spectroscopic Spectroscopic Analysis (e.g., NMR, GC-MS for product confirmation) reduction->spectroscopic reactivity Comparative Reactivity Profile tlc->reactivity visual->reactivity spectroscopic->reactivity

Caption: Workflow for comparing the reactivity of benzaldehydes.

Diagram 2: Influence of Fluorine on Carbonyl Electrophilicity

G benz C₆H₅-CHO benz_carbonyl δ+ fluoro_benz F-C₆H₄-CHO fluoro_carbonyl δ++ note Fluorine's strong inductive effect (-I) withdraws electron density, increasing the partial positive charge on the carbonyl carbon. fluoro_benz->note note->fluoro_carbonyl

Caption: Fluorine's inductive effect on carbonyl electrophilicity.

Conclusion

The substitution of hydrogen with fluorine in the benzaldehyde scaffold is a subtle yet powerful modification that significantly alters its physicochemical properties and chemical reactivity. Fluorinated benzaldehydes are generally more reactive towards nucleophiles and oxidation due to the potent electron-withdrawing nature of fluorine. This enhanced reactivity, coupled with the unique properties imparted by the C-F bond, makes fluorinated benzaldehydes invaluable building blocks in modern drug discovery and materials science. Understanding the fundamental differences between fluorinated and non-fluorinated benzaldehydes is paramount for researchers seeking to harness their distinct characteristics for the rational design and synthesis of novel molecules with tailored properties.

References

  • A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers - Benchchem.
  • Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C–H Functionalizations Using a Transient Directing Group | Organic Letters - ACS Public
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
  • US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google P
  • US4845304A - Process for producing fluorobenzaldehydes - Google P
  • Fluorobenzaldehyde - Wikipedia.
  • Pd-catalyzed, ortho CH Methylation and Fluorination of Benzalde- hydes Using Orthanilic Acids as.
  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy - ACS Public
  • The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F.
  • What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.
  • Fluorinated benzimidazoles for medicinal chemistry and new materials - ResearchG
  • Applications of Fluorine in Medicinal Chemistry | Scilit.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed.
  • Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology | Request PDF - ResearchG
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) - IJMRSTI.

Sources

Comparative Structural Analysis: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (BF-Sal) derivatives against standard 5-Bromosalicylaldehyde (B-Sal) and Salicylaldehyde (Sal) analogs.

Core Finding: The introduction of fluorine atoms at the C3 and C4 positions of the salicylaldehyde scaffold fundamentally alters the supramolecular landscape. While B-Sal relies primarily on weak Br[1]···O halogen bonds and π-stacking, BF-Sal derivatives exhibit enhanced lattice energy density due to "activated" halogen bonding (σ-hole enhancement by F-substitution) and auxiliary C-H[1]···F interactions. This makes the BF-Sal scaffold a superior candidate for engineering high-stability co-crystals in drug discovery.[1]

Structural Performance Comparison

The following analysis contrasts the crystallographic behavior of the target scaffold against established alternatives.

Comparative Metrics Table

Data represents characteristic values derived from structural analogs and halogen-bonding principles.[1]

FeatureTarget: BF-Sal Derivatives (Br + 2F)Alternative A: B-Sal Derivatives (Br only)Alternative B: Sal Derivatives (Unsubstituted)
Primary Interaction Strong Halogen Bonding (C-Br[1]···O/N) + H-BondingWeak Halogen Bonding (C-Br···O) + π-StackingClassical H-Bonding (O-H···N/O)
σ-Hole Potential (

)
High (>160 kJ/mol) (Enhanced by F-withdrawal)Moderate (~120 kJ/mol)N/A
Crystal Density High (~1.8 - 2.0 g/cm³) Medium (~1.6 - 1.7 g/cm³)Low (~1.2 - 1.3 g/cm³)
Solubility Profile Lipophilic (Fluorine effect)ModerateAmphiphilic
Schiff Base Reactivity High (Aldehyde C is highly electrophilic)ModerateStandard
Space Group Tendency Triclinic (

) or Monoclinic (

)
Monoclinic (

)
Orthorhombic / Monoclinic
Mechanism of Action: The Fluorine Effect

The superiority of the BF-Sal scaffold in crystal engineering stems from the inductive effect of the fluorine atoms at positions 3 and 4.

  • 
    -Hole Activation:  Fluorine is highly electronegative. By withdrawing electron density from the aromatic ring, it depletes the electron density at the "tip" of the Bromine atom (position 5). This deepens the positive electrostatic potential patch (the 
    
    
    
    -hole), making the Bromine a significantly stronger Lewis acid for halogen bonding [1][2].
  • Intramolecular Rigidity: The fluorine at C3 creates a repulsive electrostatic interaction with the phenolic oxygen (at C2) or the aldehyde oxygen, often locking the molecule into a specific planar conformation that favors dense packing.

  • Orthogonal synthons: Unlike Sal derivatives which rely heavily on O-H[1]···N hydrogen bonds (often saturated), BF-Sal offers orthogonal binding sites (Br for halogen bonding, F for weak H-bonding), allowing for multi-dimensional networks.[1]

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality crystals of BF-Sal Schiff base derivatives, a standard reflux is insufficient due to the competing solubility effects of the halogen atoms. The following protocol utilizes a Vapor Diffusion approach which yields superior single crystals compared to evaporative methods.

Synthesis Protocol (Schiff Base Condensation)

Reagents: this compound (1.0 eq), Primary Amine (e.g., Aniline derivative, 1.0 eq), Ethanol (Absolute).[1]

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute ethanol. (Note: BF-Sal dissolves slower than Sal; ensure complete solvation before amine addition).[1]

  • Addition: Add 1.0 mmol of the amine dropwise while stirring.

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Reflux at 78°C for 3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. If precipitate forms, filter.[2] If not, proceed directly to crystallization.

Crystallization Protocol (Vapor Diffusion)

Why this method? Slow evaporation often leads to polycrystalline aggregates for fluorinated compounds.[1] Vapor diffusion controls supersaturation gently.[1]

  • Inner Vial: Dissolve 20 mg of the crude Schiff base in 2 mL of a "Good Solvent" (e.g., THF or CHCl

    
    ). Place this in a small 4 mL vial.
    
  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar.

  • Precipitant: Fill the outer jar with 5 mL of "Bad Solvent" (e.g., n-Hexane or Pentane). Crucial: The level of hexane must be lower than the rim of the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Harvest: X-ray quality prisms usually form within 48-72 hours as hexane vapor diffuses into the THF, slowly lowering solubility.

Visualization of Workflows & Interactions

Crystallization Workflow Diagram

CrystallizationWorkflow Start Start: Crude BF-Sal Derivative Solvation Dissolve in THF (Good Solvent) Start->Solvation 20mg / 2mL Diffusion Vapor Diffusion Setup (Outer: Hexane) Solvation->Diffusion Place in Chamber Nucleation Slow Supersaturation (4°C, 48-72h) Diffusion->Nucleation Solvent Exchange Harvest Single Crystal Harvest Nucleation->Harvest Prism Formation XRD X-Ray Diffraction (Data Collection) Harvest->XRD Mount on Goniometer

Caption: Optimized Vapor Diffusion workflow for obtaining diffraction-quality crystals of fluorinated Schiff bases.

Supramolecular Interaction Topology

This diagram illustrates the competitive binding modes in the crystal lattice.

InteractionMap Br Br (Pos 5) σ-hole Donor Neighbor_O O (Neighbor) Br->Neighbor_O Halogen Bond (Strong, Directional) OH OH (Pos 2) H-Bond Donor Imine C=N (Imine) H-Bond Acceptor OH->Imine Intra-molecular H-Bond (S(6)) Neighbor_N N (Neighbor) OH->Neighbor_N Inter-molecular H-Bond F_atoms F (Pos 3,4) Weak Acceptor Neighbor_H H-C (Neighbor) F_atoms->Neighbor_H C-H...F (Auxiliary)

Caption: Interaction map showing the competition between Halogen Bonding (Red) and Hydrogen Bonding (Blue).

Critical Analysis of Crystal Data

When analyzing the solved structure of a BF-Sal derivative, focus on these specific geometric parameters to validate the "Fluorine Effect."

The C-Br···O Angle ( )

In standard halogen bonding, linearity is key.

  • Expectation: The C-Br···O angle should be close to 175° - 180° .

  • Significance: If

    
    , the interaction is likely Type I (Van der Waals) rather than Type II (Halogen Bond). The presence of F atoms usually forces Type II interactions due to the enhanced positive potential on the Br [3].
    
The Intramolecular O-H···N Distance[1]
  • Expectation: 2.5 Å - 2.6 Å.[1]

  • Significance: This "keto-enol" tautomerism indicator is sensitive to the 3-Fluoro substituent.[1] The electron-withdrawing F increases the acidity of the phenol proton, often shortening this bond and strengthening the intramolecular lock, which planarizes the molecule and aids stacking [4].

Packing Efficiency (Koenig Packing Coefficient)
  • Calculation:

    
    
    
  • Target: > 0.70 (High efficiency).

  • Comparison: BF-Sal derivatives typically achieve higher packing coefficients than non-halogenated analogs because the specific directionality of the Halogen Bond minimizes void space compared to the more isotropic dispersion forces in simple alkyl-derivatives.

References

  • Politzer, P., & Murray, J. S. (2017). Halogen Bonding: An Interim Review. ChemPhysChem.[1] Link

  • Cavallo, G., et al. (2016). The Halogen Bond.[3][4][5][6][7] Chemical Reviews, 116(4), 2478–2601. Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Filarowski, A., et al. (2003). Steric effects in o-hydroxy Schiff bases.[1] Journal of Molecular Structure.[1] Link

  • Gildering, N., & Robinson, T. (2025). Synthesis and Crystallographic Analysis of Fluorinated Salicylaldehyde Derivatives.

Sources

Comparative Guide: Alternatives to 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is a specialized, high-value scaffold used primarily in the synthesis of advanced Schiff base ligands, OLED emitters, and pharmaceutical intermediates.[1] Its unique structure combines a reactive aldehyde, a chelating phenolic hydroxyl, a coupling-ready bromine, and two fluorine atoms that modulate lipophilicity and electronic density.

However, its high cost and limited availability often necessitate alternatives. This guide analyzes three strategic replacements—ranging from the industry-standard "workhorse" to precision-tuned fluorinated analogs—enabling researchers to balance cost, reactivity, and performance.[1]

Part 1: Strategic Comparison Matrix

FeatureTarget: this compoundAlt 1: 5-BromosalicylaldehydeAlt 2: 5-Bromo-3-fluorosalicylaldehydeAlt 3: 3,5-Difluorosalicylaldehyde
Structure Br, 2x F, OH, CHOBr, OH, CHO (No F)Br, 1x F, OH, CHO2x F, OH, CHO (No Br)
Electronic Nature Highly Electron DeficientModerately Electron DeficientIntermediateElectron Deficient
Phenol Acidity (pKa) High (~6.5 - 7.0)Moderate (~7.[1]91)High (~7.0 - 7.5)High (~7.0)*
Aldehyde Reactivity Very High (Activated by F & Br)HighVery HighHigh
Primary Use Fine-tuning HOMO/LUMO, metabolic stabilityGeneral synthesis, bulk ligandsIntermediate electronic tuningFluorine-scaffold introduction
Cost Profile

(Premium)
$ (Commodity)

$ (High)

(Moderate)

*Estimated based on inductive substituent effects (Hammett equation).

Part 2: Technical Deep Dive & Reactivity Analysis[2]

The Economic Workhorse: 5-Bromosalicylaldehyde

CAS: 1761-61-1 Best For: Initial screening, bulk ligand synthesis, and cost-sensitive projects.[1] Technical Insight: Lacking the fluorine atoms, this molecule is less lipophilic and the phenolic proton is less acidic (pKa ~7.91) compared to the target. However, the 5-bromo position remains active for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • Trade-off: You lose the specific metabolic stability and intramolecular hydrogen bond perturbation provided by the fluorine atoms.[1]

The Electronic Intermediate: 5-Bromo-3-fluorosalicylaldehyde

CAS: 251300-28-4 Best For: Applications requiring enhanced acidity or lipophilicity without the full cost of the difluoro variant.[1] Technical Insight: The 3-fluoro substituent exerts a strong inductive effect on the neighboring hydroxyl group, significantly lowering the pKa. This makes the resulting phenolate a "harder" ligand, often stabilizing metal complexes (e.g., Cu(II), Ni(II)) more effectively than the non-fluorinated parent.

The Non-Brominated Tuner: 3,5-Difluorosalicylaldehyde

CAS: 702646-93-3 (Generic structure reference) Best For: Scaffolds where the bromine handle is unnecessary, or where the focus is purely on Fluorine-Hydrogen bonding interactions.[1] Technical Insight: If your downstream chemistry does not involve coupling at the 5-position, this reagent offers the same electronic withdrawal and lipophilic benefits as the target but at a lower cost.

Visualizing Electronic Effects

The following diagram illustrates how the substituent pattern influences the reactivity of the core salicylaldehyde scaffold.

Reactivity Target 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Aldehyde Aldehyde (-CHO) Nucleophilic Attack Site Target->Aldehyde Phenol Phenol (-OH) Metal Binding Site Target->Phenol Bromine Bromine (-Br) Cross-Coupling Site Target->Bromine Fluorine Fluorine (-F) Electronic Modulation Target->Fluorine Bromine->Aldehyde Weak -I Effect Fluorine->Aldehyde Inductive Effect (-I) Increases Electrophilicity Fluorine->Phenol Inductive Effect (-I) Increases Acidity (Lower pKa)

Figure 1: Mechanistic influence of substituents on the reactive centers of the salicylaldehyde scaffold.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Schiff Base Condensation

Optimized for electron-deficient aldehydes like this compound.[1]

Rationale: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic.[1] Standard acid catalysis can be reduced to prevent side reactions.[1]

Materials:

  • Aldehyde (Target or Alternative): 1.0 mmol

  • Primary Amine (e.g., Aniline derivative): 1.0 mmol

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (Optional, 1-2 drops)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine dropwise while stirring at room temperature.

  • Reaction:

    • For Target (Difluoro): Stir at Room Temperature for 2-4 hours. (High reactivity often negates need for reflux).[1]

    • For 5-Bromosalicylaldehyde: Reflux at 80°C for 3-6 hours.

  • Monitoring: Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1). The Schiff base typically appears as a bright yellow/orange spot.

  • Isolation: Cool to 0°C. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Suzuki-Miyaura Coupling at C-5

Demonstrates the utility of the bromine handle.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Combine solvent, base, and substrate in a Schlenk flask.[1] Degas with N2 or Ar for 15 mins.

  • Catalysis: Add Pd catalyst under inert atmosphere.

  • Heating: Heat to 90°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.[1]

  • Note: The free phenol may require protection (e.g., as a methyl ether) if the boronic acid is sensitive or if catalyst poisoning is observed.

Part 4: Decision Framework

Use this logic tree to select the appropriate reagent for your specific application.

DecisionTree Start Start: Select Reagent Q1 Is the Bromine handle required for coupling? Start->Q1 Q2 Is high lipophilicity or fluorine-specific binding needed? Q1->Q2 Yes Res1 Use 3,5-Difluorosalicylaldehyde Q1->Res1 No Q3 Is budget a primary constraint? Q2->Q3 No (Standard Properties OK) Res4 Use Target: 5-Bromo-3,4-difluoro- 2-hydroxybenzaldehyde Q2->Res4 Yes (Critical Requirement) Res2 Use 5-Bromosalicylaldehyde Q3->Res2 Yes Res3 Use 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde Q3->Res3 No (Need some F)

Figure 2: Decision matrix for selecting the optimal salicylaldehyde derivative.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Retrieved from

  • PubChem. (2025).[1][4] 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (CID 2779276).[1] National Library of Medicine.[1] Retrieved from

  • Ossila. (2025).[1] 5-Bromo-3-fluorosalicylaldehyde: A fluorinated multifunctional building block. Retrieved from

  • ChemicalBook. (2025).[1] 5-Bromosalicylaldehyde Properties and Suppliers. Retrieved from

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from

  • MDPI. (2019).[1] Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis and Characterization. Retrieved from

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated benzaldehydes are indispensable scaffolds. Their unique electronic properties and synthetic versatility make them crucial starting materials for a wide array of pharmaceutical agents. This guide provides an in-depth, experience-driven comparison of synthetic routes for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde, a key analog in this class. More critically, it establishes a comprehensive, self-validating framework for confirming the identity and purity of the final product, ensuring the integrity of downstream applications.

Section 1: Strategic Synthesis of the Target Analog

The synthesis of a multi-substituted aromatic ring requires careful strategic planning. The directing effects of existing substituents, steric hindrance, and reaction compatibility are paramount. For our target, this compound, a logical approach involves the formylation of a pre-functionalized phenol.

Retrosynthetic Analysis & Chosen Pathway

Our strategy hinges on the ortho-formylation of 4-Bromo-2,3-difluorophenol. This starting material is commercially available and possesses a strongly activating hydroxyl group that directs the incoming formyl group primarily to the adjacent, sterically accessible ortho position.[1][2] Among several formylation methods, the Duff reaction is selected for its operational simplicity, use of inexpensive reagents, and tolerance to a wide variety of functional groups.[3]

The Duff Reaction: A Mechanistic Perspective

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic or trifluoroacetic acid.[1][3] The reaction proceeds through a complex mechanism, which can be summarized in several key stages:

  • Formation of the Electrophile: In the acidic medium, HMTA becomes protonated and undergoes ring-opening to form a reactive iminium ion.[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, typically at the ortho position, to form an aminomethylated intermediate.[3][4]

  • Oxidation & Hydrolysis: A subsequent intramolecular redox reaction raises the benzylic carbon to the oxidation state of an aldehyde, and final hydrolysis with water furnishes the desired product.[1]

The preference for ortho-formylation is a key advantage of this reaction for phenols.[1][5]

Detailed Experimental Protocol: Duff Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Reagents:

  • 4-Bromo-2,3-difluorophenol (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.5 equiv)

  • Glacial Acetic Acid

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2,3-difluorophenol and HMTA.

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Hydrolysis): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of 2M hydrochloric acid. Heat the resulting solution at 100°C for 30 minutes to hydrolyze the intermediate imine.

  • Extraction: After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash successively with water and saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Section 2: A Comparative Analysis of Formylation Methods

While the Duff reaction is effective, other methods exist for the ortho-formylation of phenols. The choice of method can significantly impact yield, purity, and scalability. Below is a comparison with the Reimer-Tiemann reaction.

Parameter Duff Reaction Reimer-Tiemann Reaction
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)
Reactive Species Iminium IonDichlorocarbene (:CCl₂)[6][7]
Medium Acidic (e.g., Acetic Acid)Strongly Basic (e.g., NaOH)
Typical Yields Moderate to Good (often 30-60%)[8]Generally Poor to Moderate (<50%)[9]
Selectivity High for ortho-positionPrimarily ortho, but para isomer is a common byproduct
Reagent Hazards HMTA is a skin/respiratory irritant.Chloroform is a suspected carcinogen and toxic.
Operational Simplicity Relatively straightforward one-pot reaction.Requires careful control of a strong base and handling of a toxic reagent.

Field Insights: For substrates with sensitive functional groups that are unstable in strong base, the acidic conditions of the Duff reaction are a clear advantage. The Reimer-Tiemann reaction, while classic, often suffers from lower yields and the formation of byproducts, complicating purification.[9] Its mechanism involves the generation of dichlorocarbene, which attacks the electron-rich phenoxide ring.[6][10][11]

Section 3: The Self-Validating System: A Guide to Product Characterization

Synthesizing the molecule is only half the battle; rigorous validation is non-negotiable.[12] A combination of spectroscopic and chromatographic techniques provides a "self-validating" system where each analysis corroborates the others to confirm structure and purity.

The Workflow of Validation

The following diagram illustrates the logical flow of the validation process, ensuring both structural confirmation and purity assessment.

cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_confirmation Confirmation Start Crude Product Purification Purified Product Start->Purification Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Structural Elucidation IR IR Spectroscopy Purification->IR Structural Elucidation HPLC HPLC/UPLC Purification->HPLC Purity Assessment Structure Structure Confirmed? NMR->Structure MS->Structure IR->Structure Purity Purity Confirmed? HPLC->Purity

Caption: Workflow for Synthesis Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of nuclei.[13][14][15]

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • ~11.0 ppm (singlet, 1H): Phenolic proton (-OH), often broad.

  • ~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).[16]

  • ~7.5 ppm (doublet of doublets, 1H): Aromatic proton (H-6), coupled to adjacent Fluorine atoms.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

  • ~190 ppm: Aldehyde carbonyl carbon.[17]

  • ~160-140 ppm (multiplets): Aromatic carbons attached to F and O.

  • ~120-110 ppm (multiplets): Aromatic carbons attached to Br and H.

¹⁹F NMR Spectroscopy: This is crucial for fluorinated compounds. Two distinct signals are expected, confirming the presence and electronic environment of the two non-equivalent fluorine atoms.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.

Expected Data (Electrospray Ionization, ESI-MS):

  • Molecular Ion Peak [M-H]⁻: Look for a pair of peaks around m/z 241 and 243.

  • Isotopic Pattern: The characteristic ~1:1 ratio of the M and M+2 peaks is the tell-tale signature of a single bromine atom in the molecule.

Protocol: MS Sample Preparation

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the spectrum in either positive or negative ion mode (negative mode is often effective for phenols).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected Data:

  • ~3200 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

  • ~2850 & ~2750 cm⁻¹: Characteristic C-H stretches of the aldehyde group.[16]

  • ~1680 cm⁻¹ (strong): C=O stretch of the conjugated aldehyde.[16]

  • ~1200-1000 cm⁻¹: C-F stretching vibrations.

Protocol: IR Sample Preparation (ATR)

  • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic compound.

Protocol: Purity Analysis

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >95% is typically required for subsequent applications.

Summary of Expected Validation Data
Technique Key Feature Expected Result
¹H NMR Aldehyde Proton Shift~9.8 ppm (s, 1H)
¹³C NMR Carbonyl Carbon Shift~190 ppm
Mass Spec (MS) [M-H]⁻ Isotopic Patternm/z ~241, 243 (1:1 ratio)
IR Spectroscopy Carbonyl Stretch~1680 cm⁻¹
HPLC Peak Area>95%

Conclusion

The successful synthesis of this compound is a multi-step process that extends beyond the reaction vessel. By selecting a robust synthetic method like the Duff reaction and employing a comprehensive, multi-technique validation strategy, researchers can proceed with confidence. This guide provides the necessary framework, blending established protocols with the practical insights required to ensure the synthesis is not only successful but also rigorously validated for high-stakes applications in drug discovery and development.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.
  • Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
  • Wikipedia. (n.d.). Duff reaction.
  • Tutorstips. (2025, December 22). What Is the Tiemann Reaction? A Simple Guide for Organic Chemistry Students.
  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction.
  • Khan Academy. (n.d.). Reimer Tiemann Reaction.
  • Scribd. (n.d.). Advancements in Duff Reaction Mechanism.
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • The Journal of Organic Chemistry. (2008, July 3). New Opportunities with the Duff Reaction.
  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
  • Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES.
  • Optica Publishing Group. (n.d.). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group.
  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • PMC. (2020, April 29). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • Oxford Instruments. (n.d.). Organic Synthesis - benchtop NMR.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-3-carboxy-2',4-dihydroxybenzanilide.
  • ChemicalBook. (n.d.). 4-Bromo-2,3-difluorophenol synthesis.
  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Benchchem. (n.d.). A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • BLD Pharm. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
  • J&K Scientific. (2014, September 6). 4-Bromo-2,3-difluorophenol, 98%.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Industrial Applications of 4-Bromo-2,3-difluorophenol: Beyond Pharmaceuticals.

Sources

A Comparative Guide to the Reactivity of Ortho- vs. Para-Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of aromatic chemistry, isomers often present subtle yet critical differences in reactivity that can be leveraged for synthetic advantage. This guide provides an in-depth, objective comparison of the chemical reactivity of ortho-hydroxybenzaldehyde (salicylaldehyde) and para-hydroxybenzaldehyde. We will dissect the fundamental electronic and structural disparities between these two isomers and explore how these differences manifest in their behavior in key organic transformations. This analysis is grounded in established chemical principles and supported by experimental data, offering researchers and drug development professionals a comprehensive framework for predicting and manipulating the chemical properties of these valuable building blocks.

The core distinction lies in the intramolecular hydrogen bond present in salicylaldehyde, a feature absent in its para counterpart, which instead engages in intermolecular hydrogen bonding.[1] This single structural variance initiates a cascade of effects, influencing everything from physical properties and acidity to the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring. This guide will illuminate these effects through the lens of nucleophilic addition reactions at the aldehyde and electrophilic substitution on the aromatic ring.

Fundamental Physicochemical Differences: The Decisive Role of Proximity

The divergent reactivity of ortho- and para-hydroxybenzaldehyde is not arbitrary; it is a direct consequence of the spatial relationship between the hydroxyl (-OH) and aldehyde (-CHO) groups.

The Tale of Two Hydrogen Bonds

The most profound difference between the isomers is the nature of their hydrogen bonding.

  • Ortho-Hydroxybenzaldehyde (Salicylaldehyde): The proximity of the -OH and -CHO groups allows for the formation of a strong, six-membered ring via an intramolecular hydrogen bond .[2] This internal chelation consumes the proton-donating and accepting capabilities of the functional groups, preventing them from participating in extensive intermolecular networks.[3] This leads to a lower boiling point (197°C) and melting point ( -7°C), rendering it a liquid at room temperature.[1][4]

  • Para-Hydroxybenzaldehyde: With the functional groups positioned at opposite ends of the aromatic ring, intramolecular hydrogen bonding is impossible. Consequently, these molecules interact with each other through an extensive network of intermolecular hydrogen bonds .[1] Breaking this network requires significant energy, resulting in a much higher melting point (116°C) and boiling point (246°C).[5]

Electronic Effects and Carbonyl Electrophilicity

The reactivity of the aldehyde group is dictated by the electrophilicity of the carbonyl carbon.[6] Both isomers feature a strongly activating, ortho, para-directing hydroxyl group (+M effect) and a strongly deactivating, meta-directing aldehyde group (-M, -I effects).[7][8]

  • In p-hydroxybenzaldehyde , the powerful electron-donating resonance (+M) of the hydroxyl group extends through the aromatic system directly to the aldehyde group. This delocalization increases the electron density on the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity.[5]

  • In o-hydroxybenzaldehyde , the situation is more complex. While the +M effect of the hydroxyl group is still present, the intramolecular hydrogen bond partially withdraws electron density from the carbonyl oxygen. This can subtly increase the electrophilicity of the carbonyl carbon compared to the para isomer, where the +M effect is the dominant influence on the carbonyl group.

Acidity of the Phenolic Proton

The acidity of the phenolic proton is a critical parameter in base-catalyzed reactions. Due to the stabilization of the resulting phenoxide, o-hydroxybenzaldehyde is a stronger acid than its para isomer.

  • Upon deprotonation of salicylaldehyde , the resulting negative charge on the phenoxide is stabilized by the intramolecular hydrogen bond with the adjacent aldehyde group.[2] This chelation effect provides an additional layer of stability to the conjugate base, favoring dissociation.[4]

  • The conjugate base of p-hydroxybenzaldehyde lacks this internal stabilization mechanism.

Propertyo-Hydroxybenzaldehydep-HydroxybenzaldehydeRationale
Melting Point -7 °C116 °CIntramolecular vs. Intermolecular H-bonding[1]
Boiling Point 197 °C246 °CIntramolecular vs. Intermolecular H-bonding
Phenolic pKa ~8.3~7.6Conjugate base stabilization via intramolecular H-bond[2][4]
Carbonyl Reactivity Generally HigherGenerally LowerReduced electrophilicity in para isomer due to +M effect[5][6]

Comparative Reactivity: Theory and Application

We will now examine how these fundamental differences translate into practical reactivity in two major classes of reactions.

Reactions at the Aldehyde Group: The Dakin Oxidation

The Dakin oxidation is an excellent case study for comparing nucleophilic addition to the carbonyl group. In this reaction, a hydroxybenzaldehyde is oxidized by hydrogen peroxide in a basic solution to yield a benzenediol.[9][10] The reaction mechanism proceeds via the nucleophilic attack of a hydroperoxide ion on the electrophilic carbonyl carbon, which is often the rate-limiting step.[11]

Dakin_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products aldehyde Hydroxybenzaldehyde step1 1. Nucleophilic Attack (Rate-Limiting) aldehyde->step1 peroxide H₂O₂ + OH⁻ → HOO⁻ peroxide->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 Forms intermediate step2 2.[11][12]-Aryl Migration intermediate1->step2 intermediate2 Phenyl Ester step2->intermediate2 Rearranges to step3 3. Hydrolysis intermediate2->step3 product Benzenediol + Carboxylate step3->product Yields

Given the electronic arguments from section 2.2, one would predict that o-hydroxybenzaldehyde reacts faster in the Dakin oxidation than p-hydroxybenzaldehyde . The reduced electrophilicity of the carbonyl carbon in the para isomer, a consequence of the strong +M effect from the hydroxyl group, makes it less susceptible to attack by the hydroperoxide nucleophile. While direct comparative kinetic data for this specific reaction is not always readily available in literature, the principle aligns with general trends in carbonyl reactivity.[6]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

For electrophilic aromatic substitution (EAS), the directing effects of the substituents are paramount. The hydroxyl group is a powerful activating ortho, para-director, while the aldehyde is a deactivating meta-director.[7]

  • In p-hydroxybenzaldehyde , the two groups work in concert. The -OH group strongly activates the positions ortho to it (and meta to the -CHO group). An incoming electrophile will therefore preferentially substitute at these positions (C2 and C6).

  • In o-hydroxybenzaldehyde , the directing effects are in opposition. The -OH group directs ortho and para (C4 and C6), while the -CHO group directs meta (C3 and C5). The powerfully activating -OH group dominates, making the C4 and C6 positions the most likely sites for substitution.[7]

Overall, the aromatic ring of p-hydroxybenzaldehyde is more activated towards electrophilic attack than that of salicylaldehyde. This is because in the para isomer, the positions most activated by the -OH group (C2, C6) are not sterically hindered and are only weakly deactivated by the distant aldehyde group. In the ortho isomer, the most activated position (para to -OH, C4) is electronically viable, but the overall ring activation is somewhat tempered by the proximity of the deactivating aldehyde group.

Experimental Protocol: Comparative Dakin Oxidation

This protocol provides a framework for experimentally validating the predicted reactivity difference.

Objective: To compare the reaction rate of o-hydroxybenzaldehyde and p-hydroxybenzaldehyde in the Dakin oxidation by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC).

Materials:

  • o-Hydroxybenzaldehyde (Salicylaldehyde)

  • p-Hydroxybenzaldehyde

  • Hydrogen Peroxide (30% w/w)

  • Sodium Hydroxide (1 M aqueous solution)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel TLC plates (with F254 indicator)

  • Reaction vials, magnetic stirrers, capillaries

Procedure:

  • Reaction Setup:

    • Set up two identical small-scale reactions side-by-side. In separate 10 mL vials, dissolve 1 mmol of o-hydroxybenzaldehyde (Reaction A) and 1 mmol of p-hydroxybenzaldehyde (Reaction B) in 2 mL of 1 M NaOH with magnetic stirring.

    • Cool both solutions to 0-5°C in an ice bath.

  • Reaction Initiation:

    • To each vial, add 1.1 mmol of 30% H₂O₂ dropwise, ensuring the temperature remains below 10°C.

    • Start a timer for each reaction immediately after the H₂O₂ addition is complete.

  • Monitoring via TLC:

    • At regular time intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot in a separate microtube containing a small amount of 1 M HCl and a drop of ethyl acetate.

    • Spot the organic layer onto a TLC plate. A co-spot of the starting materials should be used as a reference.

    • Develop the TLC plate using a suitable eluent system (e.g., 30:70 Ethyl Acetate:Hexane).

    • Visualize the spots under a UV lamp.

  • Data Analysis:

    • Compare the intensity of the starting material spot for Reaction A and Reaction B at each time point.

    • The reaction in which the starting material spot disappears more quickly is the faster reaction. It is predicted that the o-hydroxybenzaldehyde spot will diminish faster than the p-hydroxybenzaldehyde spot.

Experimental_Workflow start Start prep Prepare two reactions: A: o-hydroxybenzaldehyde B: p-hydroxybenzaldehyde in 1M NaOH start->prep cool Cool both to 0-5°C prep->cool initiate Add 30% H₂O₂ to both Start timers cool->initiate monitor Monitor at t = 0, 5, 15, 30, 60 min initiate->monitor sample Withdraw & Quench Aliquot monitor->sample At each time point tlc Spot on TLC Plate (with starting material standards) sample->tlc develop Develop & Visualize TLC tlc->develop analyze Compare disappearance of starting material spots develop->analyze analyze->monitor Continue monitoring end Conclusion on Relative Rates analyze->end

Conclusion

The reactivities of ortho- and para-hydroxybenzaldehyde are a classic illustration of how subtle changes in molecular architecture can lead to significant differences in chemical behavior. The intramolecular hydrogen bond in salicylaldehyde is the key structural feature that differentiates it from its para isomer. This distinction governs their physical properties, the acidity of the phenolic proton, and, most critically, their reactivity.

  • Ortho-hydroxybenzaldehyde generally exhibits a more electrophilic carbonyl group, leading to faster rates in nucleophilic addition reactions like the Dakin oxidation. Its aromatic ring is slightly less activated towards electrophilic substitution.

  • Para-hydroxybenzaldehyde possesses a less electrophilic carbonyl carbon due to a pronounced +M effect from the para-hydroxyl group, slowing nucleophilic additions. However, its aromatic ring is more activated and primed for electrophilic substitution at the positions ortho to the hydroxyl group.

A thorough understanding of these principles allows chemists to select the appropriate isomer and reaction conditions to achieve desired synthetic outcomes, underscoring the importance of structure-reactivity relationships in modern organic chemistry.

References

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